DMT1 blocker 1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-oxo-N-phenyl-2-pyridin-2-yl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-14(15(21)18-12-7-3-2-4-8-12)16(22)20(19-11)13-9-5-6-10-17-13/h2-10,19H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEBTCLOCMTSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Divalent Metal Transporter 1 (DMT1) Blockers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial transmembrane protein responsible for the uptake of dietary non-heme iron in the duodenum and the transport of iron from endosomes to the cytoplasm in most cells.[1] Its central role in iron homeostasis makes it a compelling therapeutic target for a range of disorders, including iron-overload conditions like hemochromatosis and certain cancers. This technical guide provides an in-depth exploration of the mechanisms of action of DMT1 blockers, detailing their quantitative properties, the experimental protocols for their characterization, and the signaling pathways they modulate.
Core Mechanism of DMT1 Inhibition
The primary mechanism of action for DMT1 blockers involves the direct inhibition of the transporter's ability to move ferrous iron (Fe2+) across cellular membranes. This inhibition can be achieved through several distinct molecular interactions, broadly categorized as competitive and non-competitive antagonism.
Competitive Inhibition: Competitive inhibitors bind to the same site on DMT1 as its natural substrate, ferrous iron. This binding is reversible, and the inhibitor's efficacy is dependent on its concentration relative to that of iron. A notable example is NSC306711 , a polysulfonated dye that has been shown to inhibit DMT1-mediated iron uptake in a competitive manner.[2]
Non-Competitive Inhibition: Non-competitive inhibitors bind to an allosteric site on DMT1, a location distinct from the iron-binding site. This binding event induces a conformational change in the transporter, rendering it inactive or less efficient at transporting iron. The inhibition is typically not overcome by increasing the substrate concentration. Pyrimidinone 8 is a well-characterized non-competitive inhibitor of human DMT1.[3][4]
Gut-Restricted Inhibition: A significant advancement in the therapeutic application of DMT1 blockers is the development of gut-restricted inhibitors. These compounds are designed to have high potency within the gastrointestinal tract to block dietary iron absorption but exhibit minimal systemic absorption, thereby reducing the risk of off-target effects. XEN602 is a potent, gut-restricted DMT1 inhibitor that has shown efficacy in preclinical models of iron overload.[1][5]
Quantitative Data on DMT1 Inhibitors
The potency and efficacy of DMT1 inhibitors are quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes these values for several key DMT1 blockers.
| Inhibitor | Type | Assay | IC50 | Ki | Reference(s) |
| NSC306711 | Competitive | ⁵⁵Fe uptake | - | ~7 µM | [2] |
| Pyrimidinone 8 | Non-competitive | hDMT1-mediated iron uptake | 13.8 µM | ~20 µM | [3][4] |
| XEN602 | Gut-restricted | Mn incorporation in HEK293 cells | 0.3 nM | - | [1] |
| XEN602 | Gut-restricted | Calcein quench assay | 4 nM | - | [5] |
| Ebselen | - | Fe(II) uptake | ~0.22 µM | - | [6] |
| DMT1 blocker 2 | Direct | - | 0.83 µM | - | [7] |
| DMT1 inhibitor 14a | - | Calcein fluorescence assay | 340 nM | - | [8] |
| DMT1 inhibitor 18a | - | Calcein fluorescence assay | 50 nM | - | [9] |
| Aromatic bis-isothiourea compounds | Competitive | ⁵⁵Fe²⁺ transport | low µM range | - | [10] |
Key Experimental Protocols
The characterization of DMT1 inhibitors relies on a suite of specialized in vitro and cell-based assays. Below are detailed methodologies for three pivotal experiments.
Calcein Quench Assay
This high-throughput fluorescence-based assay is widely used to screen for and characterize DMT1 inhibitors.
Principle: The fluorescent dye calcein is loaded into cells, where its fluorescence is quenched by the influx of ferrous iron through DMT1. Inhibitors of DMT1 will prevent this quenching.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing human DMT1 are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS).
-
Calcein Loading: Cells are incubated with Calcein-AM (acetoxymethyl ester), a membrane-permeable form of calcein. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein in the cytoplasm.
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of the test compound (DMT1 inhibitor) or a vehicle control.
-
Iron Challenge: A solution containing ferrous iron (e.g., ferrous sulfate) and a reducing agent like ascorbate is added to the cells.
-
Fluorescence Measurement: The fluorescence of calcein is monitored over time using a fluorescence plate reader. A decrease in fluorescence indicates iron uptake and a lack of inhibition, while sustained fluorescence signifies DMT1 blockade.[8][11]
Figure 1: Workflow of the Calcein Quench Assay for DMT1 Inhibition.
Radioactive Iron Uptake Assay
This method provides a direct and quantitative measure of iron transport and its inhibition.
Principle: The uptake of radio-labeled ferrous iron (⁵⁵Fe²⁺) by cells expressing DMT1 is measured in the presence and absence of an inhibitor.
Detailed Methodology:
-
Cell Preparation: Cells overexpressing DMT1 are plated in multi-well plates.
-
Inhibitor Treatment: Cells are pre-incubated with the inhibitor at various concentrations.
-
Radioactive Iron Incubation: A solution containing ⁵⁵Fe²⁺ and ascorbate is added to the cells for a defined period.
-
Washing: The cells are washed extensively with a cold stop solution to remove extracellular ⁵⁵Fe²⁺.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter. The amount of radioactivity is proportional to the amount of iron transported.[8][12]
Figure 2: Experimental Workflow for the Radioactive Iron Uptake Assay.
Voltage Clamp Assay
This electrophysiological technique directly measures the ion currents associated with DMT1 activity.
Principle: DMT1 is a co-transporter of protons (H⁺) and divalent metal ions. The movement of these charged particles across the cell membrane generates an electrical current that can be measured using the whole-cell patch-clamp technique. Inhibitors will reduce or abolish this current.
Detailed Methodology:
-
Cell Preparation: A single cell expressing DMT1 is selected for recording.
-
Patch-Clamp Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocol: The membrane potential is clamped at a specific voltage, and a series of voltage steps are applied to elicit DMT1-mediated currents.
-
Solution Exchange: The extracellular solution is rapidly changed to one containing ferrous iron and having a low pH to activate DMT1.
-
Inhibitor Application: The inhibitor is then perfused onto the cell, and the change in the DMT1-mediated current is recorded.[6][13]
Signaling Pathways Modulated by DMT1 Blockers
Inhibition of DMT1 has significant downstream effects on various cellular signaling pathways, primarily due to the alteration of intracellular iron levels.
Ferroptosis Signaling Pathway
Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. DMT1 plays a critical role in initiating ferroptosis by increasing the intracellular labile iron pool.
Mechanism of Modulation: DMT1 blockers, by reducing intracellular iron levels, can inhibit the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation. This leads to a decrease in oxidative stress and the suppression of ferroptosis. This mechanism is particularly relevant in the context of neurodegenerative diseases and cancer.[3][14]
Figure 3: DMT1 Blocker Inhibition of the Ferroptosis Pathway.
NF-κB and HIF-2α Signaling Pathways
The transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and HIF-2α (Hypoxia-Inducible Factor 2α) are key regulators of DMT1 expression.
Mechanism of Modulation:
-
NF-κB: In certain cellular contexts, such as during brain ischemia, NF-κB can upregulate the expression of the 1B/(-)IRE isoform of DMT1, leading to increased iron uptake and subsequent cell death. DMT1 blockers can counteract the detrimental effects of this increased expression.[2][15]
-
HIF-2α: Under hypoxic conditions, HIF-2α directly binds to the DMT1 promoter and activates its transcription, leading to increased iron absorption.[4][16] Inhibitors of DMT1 can mitigate the consequences of this hypoxia-induced iron uptake.
Figure 4: Regulation of DMT1 by NF-κB and HIF-2α and the Point of Intervention for DMT1 Blockers.
JAK-STAT3 Signaling Pathway
Recent evidence has implicated DMT1-mediated iron uptake in the activation of the JAK-STAT3 signaling pathway, particularly in the context of colorectal tumorigenesis.
Mechanism of Modulation: Intracellular iron transported by DMT1 can bind to and activate CDK1, which in turn phosphorylates and activates the JAK1 kinase. Activated JAK1 then phosphorylates STAT3, leading to its dimerization, nuclear translocation, and the transcription of genes involved in cell proliferation and survival. By blocking the initial iron influx, DMT1 inhibitors can effectively suppress this pro-tumorigenic signaling cascade.[4]
Figure 5: Inhibition of the Pro-Tumorigenic JAK-STAT3 Pathway by DMT1 Blockers.
Conclusion
DMT1 blockers represent a promising class of therapeutic agents with the potential to treat a variety of diseases rooted in iron dysregulation. Their mechanisms of action, encompassing both competitive and non-competitive inhibition, are being increasingly elucidated through a combination of robust experimental assays. Furthermore, the growing understanding of the intricate signaling networks modulated by DMT1 inhibition is opening new avenues for targeted drug development. The continued investigation into the structure-activity relationships of these inhibitors and their downstream cellular consequences will be paramount in translating these promising molecules into effective clinical therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temozolomide Drives Ferroptosis via a DMT1-Dependent Pathway in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic basis of the inhibition of SLC11/NRAMP-mediated metal ion transport by bis-isothiourea substituted compounds | eLife [elifesciences.org]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. DMT1 knockout abolishes ferroptosis induced mitochondrial dysfunction in C. elegans amyloid β proteotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1B/(-)IRE DMT1 expression during brain ischemia contributes to cell death mediated by NF-κB/RelA acetylation at Lys310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Divalent Metal Transporter 1 (DMT1) Inhibitor Discovery and Development: A Technical Guide
Introduction
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial protein responsible for the transport of divalent metal ions, most notably ferrous iron (Fe2+), across cellular membranes.[1][2] It plays a vital role in dietary iron absorption in the duodenum and in the utilization of iron by cells throughout the body, such as in erythroid precursors.[1][3] Given its central role in iron homeostasis, the dysfunction of DMT1 is implicated in a range of pathologies. These include iron-overload disorders like hemochromatosis, neurodegenerative diseases such as Parkinson's and Alzheimer's, and certain types of cancer.[1][4] This has made DMT1 an attractive therapeutic target for the discovery and development of small-molecule inhibitors.[1]
This technical guide provides an in-depth overview of the current landscape of DMT1 inhibitor discovery, detailing common experimental protocols, summarizing key quantitative data for known inhibitors, and illustrating the associated biological pathways and discovery workflows.
Core Discovery Strategies
The identification of novel DMT1 inhibitors has been pursued through several complementary strategies, primarily high-throughput screening (HTS) and structure-based drug design.
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Fragment-Based Drug Discovery (FBDD): This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein.[5][8] These fragments can then be optimized and linked together to generate more potent lead compounds. FBDD has been applied to DMT1 and has led to the identification of weak inhibitors that serve as starting points for further chemical development.[8]
-
Ligand-Based Virtual Screening: This computational technique uses the chemical structure of known DMT1 inhibitors to search for other commercially available compounds with similar pharmacophoric features.[1] This approach has been successful in identifying novel inhibitor scaffolds, such as the pyrimidinone class of non-competitive inhibitors.[1]
-
Structure-Based Drug Design: While historically challenging due to the difficulty in obtaining a high-resolution structure of human DMT1, the characterization of a bacterial analog has provided a template for structure-based approaches. This allows for the rational design of inhibitors that are predicted to bind to specific pockets within the transporter.[5]
Key Classes of DMT1 Inhibitors and Quantitative Data
A number of small molecules have been identified as inhibitors of DMT1. The table below summarizes some of the key compounds and their reported potencies.
| Compound Class | Example Compound | Inhibition Type | Potency (IC50 / Ki) | Reference |
| Polysulfonated Dyes | NSC306711 | Competitive | Ki ~7 µM | [3] |
| Pyrazolyl-pyrimidone | Pyrimidinone 8 | Non-competitive | Ki ~20 µM | [1][4] |
| Isothioureas | Dibenzofurans, Mesitylene | Competitive | IC50 = 1.1 µM (for a pyrazolyl-pyridine derivative) | [5] |
| Dimeric Constructs | XEN602 | Not specified | Substantially more potent than previously reported compounds | [2][9] |
| Natural Products | Salinomycin | Not directly inhibiting DMT1, but affects lysosomal iron | Not applicable | [10] |
| Selenazal Drug | Ebselen | Not specified | Potent inhibitor | [11] |
Experimental Protocols
The discovery and characterization of DMT1 inhibitors rely on a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for some of the key experiments.
Radioactive Iron (⁵⁵Fe²⁺) Uptake Assay
This is a direct and widely used method to measure the transport activity of DMT1.
-
Objective: To quantify the uptake of ferrous iron into cells expressing DMT1 and to determine the inhibitory effect of test compounds.
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Cell Lines: HEK293 cells stably overexpressing human DMT1 are commonly used.[3][8]
-
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are washed with an uptake buffer (e.g., MES-buffered saline) at a slightly acidic pH (e.g., pH 6.75) to mimic the conditions of the duodenum and to favor DMT1 activity.[3]
-
Cells are pre-incubated with the test compound at various concentrations for a short period (e.g., 5-15 minutes).[8]
-
The uptake is initiated by adding a solution containing radioactive ⁵⁵Fe²⁺ (typically complexed with a reducing agent like ascorbic acid to maintain the ferrous state) to a final concentration of around 1 µM.[3][8]
-
The incubation is carried out for a defined period (e.g., 15-20 minutes) at 37°C.[3][8]
-
The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radioactivity.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The data is normalized to a vehicle control (e.g., DMSO) to calculate the percentage of inhibition.[3]
-
Calcein Quench Assay
This is a fluorescence-based assay that provides a non-radioactive method for measuring divalent cation influx.[2]
-
Objective: To indirectly measure the influx of divalent cations (like Fe²⁺ or Mn²⁺) through DMT1 by monitoring the quenching of an intracellular fluorescent probe.
-
Principle: Calcein is a fluorescent dye that is quenched upon binding to divalent metal ions. An increase in intracellular metal concentration leads to a decrease in calcein fluorescence.
-
Methodology:
-
Cells expressing DMT1 are loaded with a membrane-permeant form of calcein (calcein-AM), which becomes fluorescent and trapped inside the cell after hydrolysis by intracellular esterases.
-
After loading, the cells are washed to remove extracellular dye.
-
The cells are pre-incubated with the test compounds.
-
A solution containing a divalent cation (e.g., Fe²⁺ or Mn²⁺) is added to initiate the transport.
-
The fluorescence of calcein is monitored over time using a fluorescence plate reader.
-
A decrease in fluorescence indicates cation uptake, and the rate of quenching can be used to determine the inhibitory effect of the compounds.
-
In Vivo Models of Iron Overload
To assess the therapeutic potential of DMT1 inhibitors, various animal models of iron overload are utilized.
-
Objective: To evaluate the efficacy of DMT1 inhibitors in reducing systemic iron levels in a living organism.
-
Animal Models:
-
Acute Iron Hyperabsorption Model: Rodents are treated with the inhibitor prior to an oral gavage of an iron-containing solution. Blood and tissue samples are then analyzed to measure the reduction in iron absorption.[2]
-
Genetic Models: Mice with genetic mutations that lead to iron overload, such as Hfe knockout mice (a model for hemochromatosis) or β-thalassemia models, can be used to assess the long-term effects of DMT1 inhibitors.
-
-
Methodology:
-
Animals are administered the test compound, typically through oral gavage.
-
After a defined period, a diet with a specific iron content or an iron-rich bolus is provided.[2]
-
Over the course of the study (which can be acute or chronic), blood samples are taken to measure serum iron and transferrin saturation.
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At the end of the study, tissues such as the liver and spleen are harvested to measure iron content.
-
The efficacy of the inhibitor is determined by the reduction in tissue iron accumulation compared to a control group.[2]
-
Signaling Pathways and Discovery Workflow
DMT1-Mediated Cellular Iron Uptake
DMT1 is a key player in two main pathways of cellular iron uptake:
-
Duodenal Absorption: In the small intestine, dietary non-heme iron is reduced to Fe²⁺ and then transported across the apical membrane of enterocytes by DMT1. This process is coupled to a proton gradient.
-
Transferrin Cycle: In most other cells, iron is delivered via the transferrin receptor. After endocytosis of the transferrin-transferrin receptor complex, the endosome becomes acidified. This drop in pH facilitates the release of iron from transferrin, and DMT1 then transports the Fe²⁺ from the endosome into the cytoplasm.[1]
Caption: DMT1's role in duodenal and endosomal iron transport pathways.
DMT1 Inhibitor Discovery Workflow
The process of discovering and developing a DMT1 inhibitor follows a logical progression from initial screening to preclinical evaluation.
Caption: A typical workflow for the discovery and development of DMT1 inhibitors.
Conclusion and Future Directions
The development of potent and specific DMT1 inhibitors holds significant promise for the treatment of iron overload disorders and potentially other diseases where iron dysregulation is a contributing factor. Current research has identified several classes of inhibitors with varying mechanisms of action. A key challenge moving forward is to develop compounds with high selectivity and favorable pharmacokinetic properties, such as gut-restriction, to minimize off-target effects and systemic exposure.[2][9] The novel dimeric constructs like XEN602, which exhibit high potency and low systemic absorption, represent a significant advancement in this area.[2] Future efforts will likely focus on optimizing these lead compounds and further exploring the therapeutic potential of DMT1 inhibition in a broader range of clinical indications.
References
- 1. Discovery and characterization of a novel non-competitive inhibitor of the divalent metal transporter DMT1/SLC11A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. repository.yu.edu [repository.yu.edu]
- 8. Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB‐17 Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. DMT1 Inhibitors Kill Cancer Stem Cells by Blocking Lysosomal Iron Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
The Cellular Function of Divalent Metal Transporter 1 (DMT1) in Different Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divalent Metal Transporter 1 (DMT1), encoded by the SLC11A2 gene, is a critical transmembrane protein responsible for the cellular uptake of non-transferrin-bound iron (NTBI) and other divalent metals. Its function is integral to systemic iron homeostasis, and its expression and regulation are finely tuned in a tissue-specific manner. This technical guide provides a comprehensive overview of the cellular functions of DMT1 in key tissues: the duodenum, erythroid precursors, kidneys, and the brain. We delve into the molecular mechanisms of DMT1-mediated iron transport, its intricate regulation by cellular signaling pathways, and the pathological consequences of its dysfunction. This guide presents available quantitative data in structured tables, offers detailed experimental protocols for studying DMT1, and includes visual diagrams of key cellular pathways and workflows to facilitate a deeper understanding of this essential transporter.
Introduction
Iron is a vital micronutrient essential for a vast array of physiological processes, including oxygen transport via hemoglobin, energy production in the mitochondrial electron transport chain, and DNA synthesis and repair. However, the same chemical properties that make iron indispensable also render it potentially toxic, as it can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction. Consequently, iron homeostasis is meticulously regulated at both the systemic and cellular levels.
Divalent Metal Transporter 1 (DMT1) is a key player in this regulatory network, functioning as the primary transporter for ferrous iron (Fe²⁺) across cellular membranes.[1][2][3][4][5][6] Its strategic locations in various tissues underscore its importance. In the duodenum, it acts as the gateway for dietary non-heme iron absorption.[7] In erythroid precursors, it is essential for supplying the iron required for heme synthesis.[8][9] In the kidneys, it contributes to iron reabsorption, and in the brain, it is involved in neuronal iron homeostasis.[3][10][11]
Given its central role, the dysregulation of DMT1 is implicated in a range of disorders, from iron-deficiency anemia to iron-overload diseases like hemochromatosis, and neurodegenerative conditions such as Parkinson's disease.[1][2][3] A thorough understanding of the tissue-specific functions and regulatory mechanisms of DMT1 is therefore paramount for the development of novel therapeutic strategies targeting these conditions.
DMT1 Function in Key Tissues
Duodenum: The Portal for Dietary Iron
The duodenum is the primary site for the absorption of dietary non-heme iron. DMT1 is highly expressed on the apical brush border membrane of duodenal enterocytes, where it facilitates the uptake of ferrous iron from the intestinal lumen.[7]
Mechanism of Action: Dietary ferric iron (Fe³⁺) is first reduced to its ferrous form (Fe²⁺) by the brush border reductase, duodenal cytochrome B (Dcytb). Fe²⁺ is then co-transported with a proton (H⁺) into the enterocyte by DMT1 in a pH-dependent manner.[5][9] Once inside the enterocyte, iron can be stored in ferritin, utilized by the cell, or transported across the basolateral membrane into the circulation by the iron exporter ferroportin.
Regulation: Duodenal DMT1 expression is tightly regulated by the body's iron status. In iron-deficient states, the expression of DMT1 is significantly upregulated to increase iron absorption. This regulation occurs at both the transcriptional and post-transcriptional levels. The post-transcriptional regulation is primarily mediated by the iron-responsive element/iron-regulatory protein (IRE/IRP) system. The DMT1 mRNA isoform containing a 3' IRE is stabilized by the binding of IRPs in low iron conditions, leading to increased protein synthesis.[12][13][14][15][16][17]
Erythroid Precursors: Fueling Hemoglobin Synthesis
Erythroid precursors in the bone marrow have an exceptionally high demand for iron to support the synthesis of hemoglobin. These cells acquire iron from transferrin, the primary iron carrier protein in the blood.
Mechanism of Action: Transferrin-bound iron is taken up by receptor-mediated endocytosis via the transferrin receptor 1 (TfR1). Following endocytosis, the endosome is acidified, which causes the release of iron from transferrin. The released Fe³⁺ is then reduced to Fe²⁺ by a STEAP family reductase. DMT1, located on the endosomal membrane, transports this Fe²⁺ from the endosome into the cytoplasm.[8][9][14][15] This iron is then transported to the mitochondria for heme synthesis. The non-IRE isoform of DMT1 is predominantly expressed in erythroid cells.[18][19]
Regulation: The expression of DMT1 in erythroid precursors is regulated to match the high demand for iron during erythropoiesis. While the IRE-containing isoform is also present, the regulation in these cells is complex and involves factors beyond the simple IRE/IRP system.
Kidneys: Conserving Iron
The kidneys play a role in maintaining iron homeostasis by reabsorbing filtered iron, thus preventing its loss in urine. DMT1 is expressed in various segments of the nephron, including the proximal tubules.[10][11]
Mechanism of Action: DMT1 is located at the brush border and apical pole of epithelial cells in the proximal tubules, suggesting its role as a re-uptake system for divalent cations, including iron, from the glomerular filtrate.[10] The transport is likely driven by the proton gradient across the apical membrane.
Regulation: Renal DMT1 expression is sensitive to dietary iron intake, with expression levels being inversely related to the body's iron status.[11] However, the regulation appears to be different from that in the intestine, with only a slight increase in DMT1 protein expression in the kidney upon dietary iron deprivation.[10]
Brain: Maintaining Neuronal Iron Homeostasis
Iron is crucial for numerous neurological functions, including neurotransmitter synthesis, myelination, and mitochondrial respiration. DMT1 is expressed in various brain regions and cell types, including neurons and glial cells, and plays a role in both neuronal iron uptake and the transport of iron across the blood-brain barrier.[1][2][3][4][20][21]
Mechanism of Action: In the brain, DMT1 is involved in both transferrin-bound and non-transferrin-bound iron uptake. It is found on the endosomal membranes of brain capillary endothelial cells, where it facilitates the transport of iron into the brain parenchyma following transferrin receptor-mediated endocytosis.[3] Neurons also express DMT1, where it is thought to mediate iron transport out of endosomes.[3]
Regulation and Pathological Implications: Dysregulation of DMT1 and iron homeostasis in the brain is increasingly being linked to neurodegenerative diseases.[1][2][3][21] Increased DMT1 expression and iron accumulation have been observed in animal models of Parkinson's disease.[3] The regulation of DMT1 in the brain is complex, involving both IRE/IRP-dependent and independent mechanisms.[4]
Quantitative Data on DMT1 Function
| Tissue/Cell Type | Predominant DMT1 Isoform(s) | Subcellular Localization | Apparent K_m for Fe²⁺ (µM) | Key Functional Role | Regulation by Iron Status |
| Duodenum | +IRE (1A) | Apical Brush Border Membrane | ~5.5 (in oocytes)[22] | Dietary non-heme iron absorption | Upregulated in iron deficiency[7][23][24] |
| Erythroid Precursors | -IRE (1B/II) | Endosomal Membrane | Not well-defined | Iron transport from endosome to cytoplasm for heme synthesis | Expression is high to meet erythropoietic demand[8][18][19] |
| Kidney | +IRE (Isoform I) | Apical pole of proximal tubules | Not well-defined | Reabsorption of filtered iron | Slightly upregulated in iron deficiency[10][11] |
| Brain | +IRE and -IRE (1B) | Endosomal membranes (endothelial cells, neurons), Plasma membrane (neurons) | Not well-defined | Iron transport across the blood-brain barrier and neuronal iron uptake | Upregulated in some neurodegenerative models[1][2][3] |
Signaling Pathways Regulating DMT1
The regulation of DMT1 is multifaceted, involving transcriptional, post-transcriptional, and post-translational mechanisms.
IRE/IRP-Mediated Regulation
This is a key post-transcriptional regulatory mechanism, particularly for the +IRE isoform of DMT1.
Ubiquitination-Mediated Degradation
DMT1 protein levels are also controlled by post-translational modification, specifically ubiquitination, which targets the transporter for degradation.
Experimental Protocols
Cellular Iron Uptake Assay using ⁵⁵Fe
This protocol describes a method to quantify the uptake of radiolabeled ferrous iron into cultured cells.
Materials:
-
Cultured cells expressing DMT1 (e.g., Caco-2, HEK293T transfected with DMT1)
-
24-well cell culture plates
-
Uptake Buffer: MES-buffered saline (e.g., 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, pH adjusted to 5.5)
-
Wash Buffer: Ice-cold PBS with 1 mM EDTA
-
Lysis Buffer: 0.1 M NaOH or RIPA buffer
-
⁵⁵FeCl₃ solution (PerkinElmer or similar)
-
Ascorbic acid solution (freshly prepared, e.g., 100 mM)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Experimental Workflow:
Western Blotting for DMT1 Protein Expression
This protocol outlines the steps for detecting DMT1 protein in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels (appropriate percentage for DMT1, ~60-70 kDa)
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Transfer Buffer (e.g., Towbin buffer)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against DMT1 (e.g., from Cell Signaling Technology, Alomone Labs; dilution to be optimized)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Lyse cells or tissues in ice-cold Lysis Buffer. Determine protein concentration using a protein assay.
-
SDS-PAGE: Mix protein lysates with Laemmli sample buffer. Note: For transmembrane proteins like DMT1, heating the sample may cause aggregation; it is often recommended to load unheated samples.[25][26] Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DMT1 antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Divalent Metal Transporter 1 is a multifaceted protein whose importance in iron metabolism cannot be overstated. Its tissue-specific expression, subcellular localization, and intricate regulatory networks ensure that cellular and systemic iron levels are maintained within a narrow physiological range. From the absorption of dietary iron in the gut to the supply of this essential metal for erythropoiesis and neuronal function, DMT1 is a central node in iron homeostasis. The continued elucidation of its function and regulation will undoubtedly pave the way for novel therapeutic interventions for a spectrum of human diseases rooted in iron dysregulation. This guide provides a foundational understanding and practical methodologies for researchers dedicated to advancing this critical field of study.
References
- 1. DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron and Neurodegeneration: From Cellular Homeostasis to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divalent metal transporter 1 (DMT1) in the brain: implications for a role in iron transport at the blood-brain barrier, and neuronal and glial pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of iron regulatory proteins and divalent metal transporter-1 isoforms in the rat hippocampus after kainate induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration [frontiersin.org]
- 6. DMT1 and iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron/IRP-1-dependent regulation of mRNA expression for transferrin receptor, DMT1 and ferritin during human erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of the iron transporter DMT1 in kidney from normal and anemic mk mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. DNMT1 Stability Is Regulated by Proteins Coordinating Deubiquitination and Acetylation-Driven Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DMT1 ubiquitination by Nedd4 protects against ferroptosis after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. DMT1 (IRE) expression in intestinal and erythroid cells is regulated by peripheral benzodiazepine receptor-associated protein 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of iron in brain development, aging, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 26. bosterbio.com [bosterbio.com]
An In-depth Technical Guide to Divalent Metal Transporter 1 (DMT1) Isoforms and Their Specific Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Divalent Metal Transporter 1 (DMT1), encoded by the SLC11A2 gene, is a critical transmembrane protein responsible for the transport of ferrous iron and other divalent metals across biological membranes. Its role is central to both systemic iron absorption in the duodenum and cellular iron utilization in most cell types, including erythroid precursors. The functional diversity of DMT1 is largely attributed to the existence of four distinct protein isoforms. These isoforms arise from a combination of alternative promoter usage and alternative splicing, resulting in variations in their N- and C-termini. These structural differences dictate their tissue-specific expression, subcellular localization, and regulatory mechanisms, thereby tailoring their function to the specific physiological needs of different cells and tissues. This guide provides a comprehensive overview of the DMT1 isoforms, their specific functions, the experimental methodologies used to characterize them, and the signaling pathways that govern their activity.
Genesis and Structure of DMT1 Isoforms
The four mammalian DMT1 isoforms are generated from the SLC11A2 gene through two key molecular events: the use of alternative promoters (leading to different 5' exons) and alternative splicing of the 3' exons.[1][2]
-
Alternative Promoters and N-terminal Variations:
-
Exon 1A: Transcription initiation from an upstream promoter leads to the inclusion of exon 1A. This exon contains an in-frame AUG start codon, adding a conserved sequence of 29-31 amino acids to the N-terminus of the 1A isoforms.[1][2]
-
Exon 1B: A downstream promoter drives the transcription of exon 1B. This exon lacks a start codon, and therefore, translation of the 1B isoforms initiates at a downstream AUG in exon 2.[3]
-
-
Alternative Splicing and C-terminal Variations:
-
+IRE Isoforms: Alternative splicing can include a 3' exon that contains an Iron-Responsive Element (IRE) in the 3' untranslated region (UTR). This results in a C-terminus of 18 unique amino acids.[3][4] The IRE is a stem-loop structure that allows for post-transcriptional regulation based on intracellular iron levels.
-
-IRE Isoforms: Alternatively, a different 3' exon lacking the IRE can be spliced in, resulting in a distinct C-terminus of 25 unique amino acids.[3][4]
-
This combination of alternative N- and C-termini gives rise to the four main DMT1 isoforms: 1A/+IRE, 1A/-IRE, 1B/+IRE, and 1B/-IRE .[1][5]
Tissue Distribution and Subcellular Localization
The expression and localization of DMT1 isoforms are highly tissue- and cell-type specific, which is fundamental to their distinct physiological roles.
| Isoform | Predominant Tissue Distribution | Subcellular Localization |
| 1A/+IRE | Duodenum, Kidney[1][6] | Apical membrane of polarized epithelial cells[1][7] |
| 1A/-IRE | Low expression, detected in Caco-2 cells; not readily detectable in most tissues[1] | Apical membrane |
| 1B/+IRE | Ubiquitous, with notable expression in erythroid precursors, brain, and kidney[6][8] | Late endosomes and lysosomes[9] |
| 1B/-IRE | Ubiquitous[6] | Recycling endosomes[9] |
Table 1: Tissue Distribution and Subcellular Localization of DMT1 Isoforms
The 1A isoforms are predominantly found in polarized epithelial cells like those in the duodenum and kidney, where they are localized to the apical membrane.[1][7] This strategic positioning is crucial for their role in absorbing dietary iron from the intestinal lumen and reabsorbing iron from the glomerular filtrate in the kidney. In contrast, the 1B isoforms are ubiquitously expressed.[6] The 1B/+IRE isoform is primarily found in late endosomes and lysosomes, while the 1B/-IRE isoform is localized to recycling endosomes.[9] This differential endosomal localization is key to their function in transporting iron out of endosomes following its uptake via the transferrin receptor cycle.
Specific Functions of DMT1 Isoforms
While all DMT1 isoforms function as proton-coupled transporters of divalent metals, their distinct localizations and regulatory mechanisms confer specialized roles.
-
1A/+IRE: The Major Intestinal Iron Absorber This isoform is the primary transporter responsible for the uptake of dietary non-heme iron from the lumen of the small intestine.[1] Its expression in the duodenum is highly regulated by body iron stores, increasing significantly in response to iron deficiency.[1] This regulation is mediated, in part, by the IRE in its 3' UTR.
-
1B Isoforms: Facilitators of Cellular Iron Utilization The 1B isoforms are essential for the acquisition of iron by most cells throughout the body.[5] After transferrin-bound iron is taken up by cells via receptor-mediated endocytosis, it is released from transferrin within the acidic environment of the endosome. The 1B isoforms then transport this iron across the endosomal membrane into the cytosol, making it available for cellular processes.[1] The differential localization of 1B/+IRE and 1B/-IRE to different endosomal compartments suggests they may be involved in distinct intracellular iron trafficking pathways.[9]
-
Role in Erythropoiesis: Erythroid precursor cells have a very high demand for iron for hemoglobin synthesis. The 1B isoforms, particularly the -IRE form, play a crucial role in transporting iron out of endosomes in these cells, a critical step in heme production.[10][11]
-
Involvement in the Nervous System: DMT1 isoforms are expressed in the brain and are implicated in iron transport across the blood-brain barrier and into neurons.[8] Dysregulation of DMT1 expression and subsequent iron accumulation in specific brain regions, such as the substantia nigra, have been linked to neurodegenerative diseases like Parkinson's disease.[8][12]
Quantitative Analysis of DMT1 Isoform Function
Studies using various experimental systems have provided quantitative data on the transport properties of DMT1 isoforms. While the fundamental transport mechanism appears to be conserved, the overall transport activity can vary between isoforms, likely due to differences in their expression levels and trafficking to the plasma membrane.[13]
| Isoform | Apparent Km for Fe2+ (µM) | Relative 55Fe2+ Uptake Activity |
| 1A/+IRE | 1.5 ± 0.1 | High |
| 1A/-IRE | Not determined | Very Low |
| 1B/+IRE | 1.0 ± 0.2 | Intermediate |
| 1B/-IRE | Not determined | Intermediate |
Table 2: Iron Transport Kinetics of Human DMT1 Isoforms in Xenopus Oocytes. Data adapted from Mackenzie et al., 2007.[14] The Km values indicate a high affinity for ferrous iron for both the 1A/+IRE and 1B/+IRE isoforms. The differences in uptake activity are correlated with the density of the transporter at the plasma membrane.[13]
Regulatory Mechanisms
The expression and activity of DMT1 isoforms are tightly regulated to maintain iron homeostasis and prevent iron-related toxicity.
Post-Transcriptional Regulation by the IRE/IRP System
The +IRE isoforms of DMT1 are subject to post-transcriptional regulation by the Iron-Responsive Element (IRE)/Iron Regulatory Protein (IRP) system.
In iron-deficient conditions, IRPs bind to the IRE stem-loop in the 3' UTR of the DMT1 mRNA.[15] This binding protects the mRNA from degradation, leading to increased DMT1 protein synthesis and enhanced iron uptake.[16] Conversely, in iron-replete conditions, IRPs do not bind to the IRE, rendering the mRNA susceptible to degradation and thus reducing DMT1 expression.[15]
Regulation by Ubiquitination
DMT1 protein levels are also regulated by ubiquitination and subsequent proteasomal degradation. This process appears to be isoform-specific.
The E3 ubiquitin ligase Parkin has been shown to ubiquitinate the 1B isoforms of DMT1, but not the 1A isoforms, targeting them for degradation.[5][17] In contrast, members of the Nedd4 family of E3 ligases, acting via Ndfip adapter proteins, are involved in the ubiquitination of DMT1 in the duodenum, where the 1A/+IRE isoform is predominant.[2][17]
Key Experimental Protocols
55Fe Uptake Assay in Xenopus Oocytes
This assay is a cornerstone for quantifying the iron transport activity of DMT1 isoforms.
Methodology:
-
cRNA Preparation: Synthesize capped cRNA for each DMT1 isoform using an in vitro transcription kit.
-
Oocyte Injection: Inject Xenopus laevis oocytes with a defined amount of cRNA (e.g., 50 ng). Inject a control group with water.
-
Incubation: Incubate the oocytes for 2-4 days at 16-18°C in Barth's solution to allow for protein expression.
-
Uptake Experiment:
-
Pre-incubate oocytes in an uptake buffer (e.g., 100 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM MES, pH 5.5) for 5 minutes.
-
Transfer oocytes to the uptake buffer containing 55FeCl2 (e.g., 1-100 µM) and an antioxidant like ascorbic acid to maintain iron in the ferrous state. Incubate for a specific time (e.g., 10-30 minutes).
-
Stop the uptake by transferring the oocytes to an ice-cold stop solution (uptake buffer with 100 µM EDTA).
-
Wash the oocytes multiple times with the stop solution to remove extracellular 55Fe.
-
-
Quantification: Lyse individual oocytes and measure the incorporated 55Fe using a scintillation counter.
Immunofluorescence Staining for Subcellular Localization
This technique is used to visualize the location of DMT1 isoforms within cells.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, MDCK) on glass coverslips. Transfect the cells with expression vectors encoding tagged (e.g., GFP, Myc) DMT1 isoforms.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the DMT1 isoform or its tag overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI, wash the cells, and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Conclusion and Future Directions
The discovery of four distinct DMT1 isoforms has revealed a remarkable complexity in the regulation of iron metabolism. The specific functions of these isoforms, dictated by their unique structural features, expression patterns, and subcellular localizations, allow for precise control of iron homeostasis in different physiological contexts. Understanding the intricacies of each isoform's role is crucial for elucidating the pathophysiology of iron-related disorders, from anemia to neurodegenerative diseases.
Future research should focus on further dissecting the signaling pathways that regulate the expression and trafficking of each DMT1 isoform. The development of isoform-specific inhibitors or modulators could offer novel therapeutic strategies for diseases characterized by dysregulated iron metabolism. Moreover, high-resolution structural studies of each isoform will be invaluable for understanding the molecular basis of their transport mechanism and for the rational design of targeted drugs. This in-depth knowledge will undoubtedly pave the way for innovative treatments for a wide range of human diseases.
References
- 1. Divalent metal transporter 1 (DMT1) in the brain: implications for a role in iron transport at the blood-brain barrier, and neuronal and glial pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Iron/IRP-1-dependent regulation of mRNA expression for transferrin receptor, DMT1 and ferritin during human erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of iron regulatory proteins and divalent metal transporter-1 isoforms in the rat hippocampus after kainate induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ISOFORM SPECIFIC REGULATION OF DIVALENT METAL (ION) TRANSPORTER (DMT1) BY PROTEASOMAL DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Previously uncharacterized isoforms of divalent metal transporter (DMT)-1: Implications for regulation and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 10. Previously uncharacterized isoforms of divalent metal transporter (DMT)-1: implications for regulation and cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Divalent Metal Transporter 1 (DMT1) Is Required for Iron Uptake and Normal Development of Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional properties of multiple isoforms of human divalent metal-ion transporter 1 (DMT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid decrease in the expression of DMT1 and Dcytb but not Ireg1 or hephaestin explains the mucosal block phenomenon of iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoform specific regulation of divalent metal (ion) transporter (DMT1) by proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Novel Divalent Metal Transporter 1 (DMT1) Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial transmembrane protein responsible for the uptake of non-transferrin-bound iron and other divalent metals.[1] It plays a vital role in intestinal iron absorption and iron transport from endosomes into the cytoplasm.[2] Given its central role in iron homeostasis, dysregulation of DMT1 has been implicated in a variety of pathological conditions, including iron-overload disorders like hemochromatosis, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease, making it an attractive therapeutic target.[2] This technical guide provides an in-depth overview of the early-stage research and development of novel DMT1 antagonists, focusing on quantitative data of lead compounds, detailed experimental protocols for their evaluation, and the key signaling pathways governing DMT1 function.
Quantitative Data on Novel DMT1 Antagonists
The search for potent and selective DMT1 inhibitors has led to the identification of several promising small molecules. The following tables summarize the quantitative data for some of the lead compounds in early-stage development.
| Compound/Inhibitor | Target/Assay System | IC50 | Ki | Mechanism of Inhibition | Reference(s) |
| XEN602 | hDMT1 (Calcein Quench Assay) | 4.0 nM | - | Not Specified | |
| hDMT1 (Voltage Clamp) | 280 nM | - | Not Specified | ||
| XEN601 | hDMT1 (Calcein Quench Assay) | 6.4 nM | - | Not Specified | |
| hDMT1 (Voltage Clamp) | 14 nM | - | Not Specified | ||
| NSC306711 | DMT1-mediated ⁵⁵Fe uptake | ~5-20 µM | ~7 µM | Competitive | [3] |
| Pyrimidinone 8 | hDMT1-mediated iron uptake | 13.8 µM | ~20 µM | Non-competitive | [1][2] |
| Ferristatin | Calcein Quench Assay | 9.6 µM | - | Not Specified | |
| Aromatic bis-isothiourea compounds (TEBIT, TMBIT) | hDMT1 (⁵⁵Fe²⁺ transport) | 0.27 µM, 0.35 µM | - | Competitive | [4] |
Key Signaling and Regulatory Pathways
The expression and activity of DMT1 are tightly regulated at both the transcriptional and post-translational levels. Understanding these pathways is critical for the development of targeted therapeutics.
Transcriptional Regulation by HIF-2α
Under hypoxic conditions, particularly in the intestinal epithelium, the transcription factor Hypoxia-Inducible Factor 2α (HIF-2α) plays a crucial role in upregulating DMT1 expression.[2][5] HIF-2α directly binds to hypoxia response elements (HREs) in the DMT1 promoter, thereby increasing its transcription to enhance iron absorption.[2][5]
Post-Translational Regulation by Ubiquitination
DMT1 protein levels are also controlled by a ubiquitin-dependent degradation pathway.[6] The adaptor proteins Ndfip1 and Ndfip2 recruit the E3 ubiquitin ligase WWP2 (or Nedd4-2 in neurons) to DMT1, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This mechanism provides a rapid means to downregulate DMT1 activity and prevent iron overload.
Downstream Signaling: The JAK-STAT3 Pathway
Recent research has uncovered a link between DMT1-mediated iron uptake and the activation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, particularly in the context of colorectal tumorigenesis.[3][8] Increased intracellular iron, transported by DMT1, can lead to the activation of CDK1, which in turn phosphorylates and activates JAK1, leading to the subsequent activation of STAT3 and the promotion of cell proliferation.[3][8]
Experimental Protocols
Accurate and reproducible assays are fundamental to the discovery and characterization of novel DMT1 antagonists. Below are detailed methodologies for key experiments.
Experimental Workflow for DMT1 Antagonist Screening
A typical workflow for identifying and characterizing novel DMT1 antagonists involves a multi-step process, from high-throughput screening to more detailed mechanistic studies.
Calcein Quench Assay for High-Throughput Screening
This fluorescence-based assay is widely used for primary screening of DMT1 inhibitors. It relies on the principle that intracellular calcein fluorescence is quenched by the influx of divalent cations like Fe²⁺.
Materials:
-
HEK293 cells stably overexpressing human DMT1 (hDMT1).
-
Calcein-AM (acetoxymethyl ester).
-
Assay buffer (e.g., HBSS, pH adjusted as needed, typically slightly acidic to promote DMT1 activity).
-
Ferrous sulfate (FeSO₄) or other iron source.
-
Ascorbic acid (to maintain iron in the ferrous state).
-
Test compounds dissolved in DMSO.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed hDMT1-expressing HEK293 cells into microplates and grow to confluence.
-
Calcein Loading: Wash the cells with assay buffer. Incubate the cells with Calcein-AM (typically 1-2 µM in assay buffer) for 30-60 minutes at 37°C. The AM ester allows the molecule to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent calcein inside.
-
Washing: Gently wash the cells multiple times with assay buffer to remove extracellular Calcein-AM.
-
Compound Incubation: Add test compounds at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).
-
Initiation of Iron Uptake: Prepare an iron-ascorbate solution (e.g., 10 µM FeSO₄ with a 20- to 50-fold molar excess of ascorbic acid) in assay buffer. Add this solution to the wells to initiate iron uptake.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader (excitation ~485 nm, emission ~520 nm). The rate of fluorescence quenching is proportional to the rate of iron influx.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Compare the rates in the presence of test compounds to the vehicle control (DMSO) to determine the percent inhibition.
Radiolabeled Iron (⁵⁵Fe) Uptake Assay for IC50 Determination
This assay provides a direct and quantitative measure of iron transport and is often used to validate hits from primary screens and determine IC50 values.
Materials:
-
HEK293 cells stably overexpressing hDMT1.
-
Assay buffer (e.g., MES-buffered saline, pH 6.75).
-
⁵⁵FeCl₃.
-
Ascorbic acid.
-
Test compounds.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Cell Preparation: Culture hDMT1-expressing HEK293 cells to near confluence in appropriate culture plates.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle control in assay buffer for 10-20 minutes at 37°C.
-
Uptake Initiation: Prepare the uptake solution containing ⁵⁵Fe (e.g., 1 µM) and a molar excess of ascorbic acid (e.g., 50 µM) in assay buffer. Add the uptake solution to the cells to start the transport reaction.
-
Uptake Incubation: Incubate for a defined period (e.g., 20 minutes) at 37°C. The incubation time should be within the linear range of iron uptake.
-
Termination and Washing: Stop the uptake by rapidly aspirating the uptake solution and washing the cells several times with ice-cold PBS to remove extracellular ⁵⁵Fe.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Whole-Cell Voltage Clamp Assay for Mechanistic Studies
This electrophysiological technique directly measures the ion currents mediated by DMT1, providing valuable information about the mechanism of inhibition (e.g., competitive vs. non-competitive, voltage dependence).
Materials:
-
Cells expressing hDMT1 (e.g., CHO or HEK293 cells).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal (pipette) solution (e.g., containing Cs-methanesulfonate to block K⁺ channels).
-
External (bath) solution (e.g., NMDG-based solution, with pH adjustable to acidic values like 5.0 to activate DMT1).
-
Test compounds.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiology. Induce DMT1 expression if using an inducible system.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Seal Formation: Under microscopic guidance, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior (whole-cell configuration).
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., 0 mV). Apply voltage steps or ramps (e.g., from -150 mV to +60 mV) to elicit DMT1-mediated currents.[9]
-
DMT1 Activation: Activate DMT1 currents by perfusing the cell with an acidic external solution (e.g., pH 5.0). Most of the current is carried by protons.[9]
-
Compound Application: Once a stable baseline current is established, perfuse the cell with an external solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the changes in current amplitude in the presence of the inhibitor. Plot the fractional block of the current against the compound concentration to determine the IC50. By analyzing the current-voltage relationship in the presence and absence of the inhibitor, insights into the mechanism of action can be gained.
Conclusion
The development of novel DMT1 antagonists is a promising area of research with the potential to address significant unmet medical needs in iron-related disorders and neurodegenerative diseases. This guide has provided a summary of the quantitative data for key early-stage inhibitors, detailed the critical experimental protocols for their evaluation, and visualized the complex signaling networks that regulate DMT1. A thorough understanding of these aspects is essential for the successful progression of DMT1-targeted drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. HIF-2α, but not HIF-1α, promotes iron absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ndfip2 is a potential regulator of the iron transporter DMT1 in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-2alpha, but not HIF-1alpha, promotes iron absorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the divalent metal ion transporter DMT1 and iron homeostasis by a ubiquitin-dependent mechanism involving Ndfips and WWP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Divalent metal transporter 1 (DMT1) regulation by Ndfip1 prevents metal toxicity in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Unlocking New Therapeutic Avenues: An In-Depth Technical Guide to In Silico Screening for Potential DMT1 Blockers
For Immediate Release
[City, State] – [Date] – As the intricate role of metal ion transporters in human health and disease becomes increasingly clear, the Divalent Metal Transporter 1 (DMT1) has emerged as a critical therapeutic target. Dysregulation of DMT1 is implicated in a range of disorders, most notably iron overload conditions like hereditary hemochromatosis and certain neurodegenerative diseases. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of in silico screening methods to identify and validate novel DMT1 inhibitors.
The Critical Role of DMT1 in Iron Homeostasis
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a key protein responsible for the absorption of non-heme iron in the duodenum and the transport of iron out of endosomes within cells.[1][2][3][4][5][6][7] This function places DMT1 at the heart of systemic iron balance. Consequently, the inhibition of DMT1 presents a promising strategy for managing diseases characterized by excessive iron accumulation.[1][2]
This document outlines a robust virtual screening workflow, details essential experimental validation protocols, and presents the current landscape of known DMT1 inhibitors, providing a foundational resource for the development of new therapeutic agents.
A Multi-Faceted Approach to In Silico Screening
The identification of novel DMT1 blockers through computational methods follows a structured and multi-step workflow. This process is designed to efficiently screen large compound libraries and prioritize candidates with a high probability of biological activity.
Experimental Protocol: Virtual Screening Workflow
-
Target Preparation:
-
Objective: To prepare the three-dimensional structure of human DMT1 for docking studies.
-
Method:
-
Obtain the cryo-EM structure of human DMT1 (e.g., PDB ID: 9F6N) from the Protein Data Bank.[8]
-
Using molecular modeling software (e.g., Schrödinger Maestro, MOE), preprocess the structure by removing water molecules, adding hydrogen atoms, assigning correct protonation states, and performing a constrained energy minimization to relieve any steric clashes.
-
-
-
Ligand Library Preparation:
-
Objective: To prepare a library of small molecules for virtual screening.
-
Method:
-
Acquire a 3D compound library from databases such as ZINC, ChemBridge, or Maybridge.
-
Process the library to generate low-energy 3D conformers for each molecule and assign appropriate ionization states at a physiological pH.
-
-
-
Pharmacophore-Based Screening:
-
Objective: To rapidly filter the compound library based on the spatial arrangement of chemical features known to be important for DMT1 inhibition.
-
Method:
-
Develop a pharmacophore model based on the structure of known DMT1 inhibitors or the identified binding site of DMT1.
-
Screen the prepared ligand library against the pharmacophore model to select compounds that match the defined features.
-
-
-
Molecular Docking:
-
Objective: To predict the binding pose and affinity of the filtered compounds within the DMT1 binding site.
-
Method:
-
Perform an initial high-throughput virtual screening (HTVS) of the pharmacophore hits using a docking program (e.g., Glide, AutoDock).
-
Select the top-scoring compounds and perform a more accurate and computationally intensive docking protocol (e.g., Standard Precision or Extra Precision) to refine the binding poses and scores.
-
-
-
Molecular Dynamics (MD) Simulation:
-
Objective: To assess the stability of the predicted protein-ligand complexes in a simulated physiological environment.
-
Method:
-
-
ADMET Prediction:
-
Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates.
-
Method:
-
Use software like SwissADME or ADMET 2.0 to predict key pharmacokinetic and toxicity parameters of the stable compounds identified from MD simulations.[13]
-
-
Quantitative Analysis of Known DMT1 Inhibitors
A number of small molecules have been identified as inhibitors of DMT1. The following table summarizes their reported potencies.
| Compound Class | Compound Name | IC50 (µM) | Ki (µM) | Assay Type | Reference(s) |
| Pyrazolyl-pyrimidine | Compound 13 | 1.1 | - | ⁵⁵Fe uptake (HEK293) | [14] |
| Bis-isothiourea | Dibenzofuran inhibitor 1 | - | 1.4 | ⁵⁵Fe uptake (HEK293) | [5] |
| Bis-isothiourea | XEN601 | 0.014 | - | Voltage Clamp | [2] |
| Bis-isothiourea | XEN602 | 0.280 | - | Voltage Clamp | [2] |
| Polysulfonated Dye | NSC306711 (Ferristatin) | ~5-20 | ~7 | ⁵⁵Fe uptake (HEK293T) | [15] |
| Thiophene Carboxylic Acid | Compound 2 | 21.8 | - | ⁵⁵Fe uptake (HEK293) | [16] |
| Trifluoromethylsulfone | Compound 1a | 64.5 | - | ⁵⁵Fe uptake (HEK293) | [5] |
| Miscellaneous | DMT1 blocker 2 | 0.83 | - | Not specified | [17] |
Experimental Validation: From Virtual Hits to Biological Activity
Following the identification of promising candidates through in silico screening, experimental validation is crucial to confirm their biological activity.
Experimental Protocol: Calcein Quench Assay
-
Principle: This fluorescence-based assay measures the influx of ferrous iron into cells, which quenches the fluorescence of the intracellular dye, calcein.
-
Method:
-
Seed HEK293T cells stably overexpressing DMT1 in a 96-well plate.[12][17]
-
Load the cells with Calcein-AM (typically 0.25-5 µM) for 30-60 minutes at 37°C.[15][18]
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Initiate iron uptake by adding a solution containing ferrous iron (e.g., 1 µM ⁵⁵Fe) and an antioxidant like ascorbate (e.g., 50 µM) at an acidic pH (e.g., 6.0-6.75).[2][18]
-
Measure the decrease in calcein fluorescence over time using a fluorescence plate reader. A smaller decrease in fluorescence in the presence of the compound indicates inhibition of iron uptake.
-
Experimental Protocol: ⁵⁵Fe Uptake Assay
-
Principle: This radioactive assay directly measures the uptake of iron into cells.
-
Method:
-
Culture HEK293T cells stably expressing DMT1 to 60-80% confluency.[18]
-
Incubate the cells with the test inhibitor at the desired concentration.
-
Add assay buffer (pH 6.75) containing 1 µM ⁵⁵Fe and 50 µM ascorbic acid and incubate for 20 minutes at 37°C.[18]
-
Stop the uptake by placing the cells on ice and washing with ice-cold PBS.
-
Lyse the cells and measure the cell-associated radioactivity using a scintillation counter.
-
Experimental Protocol: Whole-Cell Voltage Clamp Measurement
-
Principle: This electrophysiological technique directly measures the ion currents conducted by DMT1, providing definitive evidence of a direct block.
-
Method:
-
Establish a whole-cell patch clamp configuration on a HEK293T cell overexpressing DMT1.[2][8][19][20][21]
-
Use an intracellular solution containing Cs methanesulfonate and an extracellular solution with N-methyl-D-glucamine methane sulfonate at a low pH (e.g., 5.0) to isolate DMT1-mediated currents.[2]
-
From a holding potential of 0 mV, apply voltage steps (e.g., a step to -150 mV) to elicit inward currents.[2]
-
Perfuse the cell with the test compound and measure the change in the current amplitude. A reduction in current indicates a direct block of the DMT1 channel.
-
Understanding the Regulation of DMT1
The activity and expression of DMT1 are tightly regulated through multiple signaling pathways. A comprehensive understanding of these pathways is essential for developing targeted therapies.
Key regulatory mechanisms include:
-
Ubiquitin-Dependent Degradation: The Nedd4 family E3 ubiquitin ligase, WWP2, in conjunction with the adaptor proteins Ndfip1 and Ndfip2, mediates the ubiquitination and subsequent proteasomal degradation of DMT1.[1][5][14]
-
Iron-Responsive Element (IRE)/Iron Regulatory Protein (IRP) System: The presence of an IRE in the 3' untranslated region of one of the DMT1 mRNA isoforms allows for post-transcriptional regulation.[9][22][23] In iron-deficient states, IRPs bind to the IRE, stabilizing the mRNA and leading to increased DMT1 protein synthesis.
-
Transcriptional Regulation: Hypoxia, through Hypoxia-Inducible Factors (HIF-1α and HIF-2α), and inflammation, via Nuclear Factor-kappa B (NF-κB), can upregulate the transcription of the DMT1 gene.[7][9][11]
-
Hepcidin-Mediated Downregulation: The hormone hepcidin, a central regulator of iron homeostasis, has been shown to induce the internalization and degradation of DMT1 in intestinal cells.[3]
Conclusion
The development of potent and selective DMT1 inhibitors holds significant promise for the treatment of iron overload disorders. The integration of in silico screening methodologies with robust experimental validation provides a powerful and efficient pipeline for the discovery of novel therapeutic candidates. This guide offers a foundational framework for researchers to embark on or advance their efforts in targeting this critical metal transporter, ultimately paving the way for new and effective treatments.
References
- 1. ashpublications.org [ashpublications.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Intestinal DMT1 cotransporter is down-regulated by hepcidin via proteasome internalization and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISOFORM SPECIFIC REGULATION OF DIVALENT METAL (ION) TRANSPORTER (DMT1) BY PROTEASOMAL DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the divalent metal ion transporter DMT1 and iron homeostasis by a ubiquitin-dependent mechanism involving Ndfips and WWP2. | Sigma-Aldrich [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. Frontiers | DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. otd.harvard.edu [otd.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of the divalent metal ion transporter DMT1 and iron homeostasis by a ubiquitin-dependent mechanism involving Ndfips and WWP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Cellosaurus cell line HEK293T(DMT1) (CVCL_HA71) [cellosaurus.org]
- 18. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. Patch Clamp Protocol [labome.com]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. Iron/IRP-1-dependent regulation of mRNA expression for transferrin receptor, DMT1 and ferritin during human erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A rapid decrease in the expression of DMT1 and Dcytb but not Ireg1 or hephaestin explains the mucosal block phenomenon of iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro DMT1 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a critical protein responsible for the transport of ferrous iron (Fe²⁺) and other divalent metals across cellular membranes. It plays a pivotal role in dietary iron absorption in the duodenum and in iron utilization by cells through the endosomal cycle. Given its central role in iron homeostasis, dysregulation of DMT1 is implicated in various disorders, including iron-overload diseases like hemochromatosis and neurodegenerative conditions. Consequently, DMT1 has emerged as a promising therapeutic target for the development of novel inhibitors.
These application notes provide detailed protocols for in vitro assays designed to screen for and characterize inhibitors of DMT1. The primary methods described are the Calcein-AM Fluorescence Quenching Assay, a widely used method for measuring intracellular labile iron pool changes, and the Radioisotope Uptake Assay, a direct measure of metal transport.
Signaling Pathway of DMT1 in Cellular Iron Homeostasis
DMT1 is a key player in maintaining cellular iron levels. Its activity is tightly regulated to prevent both iron deficiency and toxicity. The following diagram illustrates the central role of DMT1 in iron uptake and its regulation.
Caption: Cellular iron uptake and the role of DMT1.
Experimental Workflow for a DMT1 Inhibition Screen
The following diagram outlines a typical workflow for screening and validating potential DMT1 inhibitors using the Calcein-AM assay.
Caption: Workflow for a Calcein-AM based DMT1 inhibition screen.
Protocols
Calcein-AM Fluorescence Quenching Assay
This assay measures the transport of Fe²⁺ into the cell by monitoring the quenching of calcein fluorescence. Calcein-AM is a cell-permeable dye that becomes fluorescent and membrane-impermeable (as calcein) upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched upon binding to labile iron.[1][2] A decrease in the rate of fluorescence quenching in the presence of a test compound indicates inhibition of iron uptake.[3][4]
Materials:
-
Cell Line: HEK293 cells stably overexpressing a DMT1 isoform are recommended for a robust signal window.[5][6] Caco-2 cells can also be used as a model for intestinal iron absorption.[7]
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Calcein-AM: Stock solution in DMSO (e.g., 1 mM).
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Transport Buffer: MES-buffered saline (150 mM NaCl, 20 mM MES, pH adjusted to 5.5-6.75 to optimize DMT1 activity).[3][5]
-
Iron Solution: Freshly prepared ferrous sulfate (FeSO₄) or ferrous ammonium sulfate in de-gassed, acidic water, complexed with an excess of a reducing agent like ascorbic acid (e.g., 1:20 molar ratio of Fe²⁺:ascorbate).
-
Test Compounds: Dissolved in DMSO.
-
Positive Control: Known DMT1 inhibitor (e.g., XEN602, NSC306711).
-
Negative Control: Vehicle (DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm).
Protocol:
-
Cell Seeding: Seed DMT1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 10⁴ cells/well). Culture for 24-48 hours.
-
Calcein Loading:
-
Aspirate the culture medium.
-
Wash cells once with Loading Buffer.
-
Add 100 µL of Calcein-AM solution (e.g., 0.25 µM in Loading Buffer) to each well.[3]
-
Incubate for 20-30 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the Calcein-AM solution.
-
Wash the cells twice with Transport Buffer to remove extracellular dye.
-
-
Compound Incubation:
-
Add 90 µL of Transport Buffer containing the desired concentration of test compounds or controls to the appropriate wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a pre-warmed fluorescence plate reader.
-
Measure the baseline fluorescence of each well.
-
Program the reader to inject 10 µL of the iron solution (final concentration e.g., 10-100 µM Fe²⁺) and immediately begin kinetic fluorescence readings every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a potent inhibitor or no-iron control (0% activity).
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Radioisotope (⁵⁵Fe²⁺) Uptake Assay
This assay directly measures the uptake of radioactive ferrous iron into cells and is considered a gold-standard method for assessing transporter function.
Materials:
-
Cell Line: As described for the Calcein-AM assay.
-
Culture Medium: As described above.
-
Uptake Buffer: MES-buffered saline (pH 5.5-6.75).
-
⁵⁵FeCl₃: Radioactive iron trichloride.
-
Iron Uptake Solution: Prepare a solution of ⁵⁵FeCl₃ and a 50-fold molar excess of non-radioactive FeSO₄ in Uptake Buffer containing a 50-fold molar excess of ascorbic acid relative to the total iron concentration. The final iron concentration is typically in the low micromolar range (e.g., 1-5 µM).
-
Stop Solution: Ice-cold PBS containing 10 mM EDTA.
-
Lysis Buffer: 0.1 M NaOH or a commercial cell lysis buffer.
-
Scintillation Cocktail.
-
24-well or 48-well cell culture plates.
-
Scintillation counter.
Protocol:
-
Cell Seeding: Seed cells in 24-well or 48-well plates and grow to confluency.
-
Pre-incubation:
-
Aspirate the culture medium and wash the cells once with Uptake Buffer.
-
Add Uptake Buffer containing the test compounds or controls to the wells.
-
Incubate for 10-20 minutes at 37°C.
-
-
Initiate Uptake:
-
Aspirate the pre-incubation buffer.
-
Add the Iron Uptake Solution (containing ⁵⁵Fe²⁺) to each well.
-
Incubate for a short period where uptake is linear (e.g., 5-15 minutes) at 37°C.[5]
-
-
Terminate Uptake:
-
Aspirate the uptake solution.
-
Rapidly wash the cells three times with ice-cold Stop Solution to remove extracellular ⁵⁵Fe²⁺.
-
-
Cell Lysis:
-
Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity in a scintillation counter (counts per minute, CPM).
-
In parallel, determine the protein concentration in each well from a duplicate plate to normalize the CPM values.
-
-
Data Analysis:
-
Normalize the CPM/µg protein for each condition to the vehicle control.
-
Calculate the percent inhibition and determine IC₅₀ values as described for the Calcein-AM assay.
-
Data Presentation
Quantitative data from DMT1 inhibition assays should be summarized for clear comparison. Below are example tables for presenting results.
Table 1: IC₅₀ Values of Test Compounds from Calcein-AM Assay
| Compound ID | IC₅₀ (µM) | 95% Confidence Interval | Hill Slope |
| Compound A | 1.2 | 0.9 - 1.6 | 1.1 |
| Compound B | 25.4 | 20.1 - 32.0 | 0.9 |
| XEN602 (Control) | 0.05 | 0.04 - 0.07 | 1.0 |
Table 2: Comparison of Inhibition in ⁵⁵Fe²⁺ Uptake Assay
| Compound (at 10 µM) | % Inhibition of ⁵⁵Fe²⁺ Uptake (Mean ± SD) | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 0 ± 5.2 | - |
| Compound A | 85.3 ± 4.1 | <0.001 |
| Compound C | 12.1 ± 6.8 | >0.05 |
| NSC306711 (Control) | 92.5 ± 3.5 | <0.001 |
Concluding Remarks
The protocols described provide robust and reliable methods for the in vitro screening and characterization of DMT1 inhibitors. The Calcein-AM assay is well-suited for high-throughput screening due to its simplicity and speed, while the radioisotope uptake assay offers a direct and highly sensitive measurement of transporter activity, ideal for validating hits and performing detailed kinetic studies. Careful selection of cell lines, appropriate controls, and optimized assay conditions are crucial for obtaining high-quality, reproducible data in the pursuit of novel therapeutics targeting DMT1.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. B.1.1 Control of cell identity by iron transporter Dmt1 | NWO [nwo.nl]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of divalent metal transporter-1 by serine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening DMT1 Inhibitors Using Calcein Quench Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial protein responsible for the transport of non-heme iron and other divalent metals across cell membranes.[1][2] It plays a vital role in intestinal iron absorption and iron uptake by cells from transferrin in the endosomal cycle.[1][3] Dysregulation of DMT1 is implicated in various disorders, including iron overload diseases and neurodegenerative conditions, making it an attractive therapeutic target.[1][4]
The calcein quench assay is a robust and sensitive fluorescence-based method widely adopted for high-throughput screening of DMT1 inhibitors.[5][6] This method relies on the fluorescent dye calcein, whose signal is quenched upon binding to intracellular labile iron. By measuring the changes in calcein fluorescence, the influx of iron through DMT1 can be quantified, and the potency of inhibitory compounds can be determined.[5][6]
These application notes provide a detailed protocol for utilizing the calcein quench assay to screen for and characterize DMT1 inhibitors.
Principle of the Calcein Quench Assay
The assay is based on the following principles:
-
Cell Loading: A non-fluorescent, cell-permeant form of calcein, calcein acetoxymethyl ester (Calcein-AM), is loaded into cells.[7]
-
Conversion to Fluorescent Form: Inside the cell, ubiquitous intracellular esterases cleave the AM ester group, converting Calcein-AM into the highly fluorescent and cell-impermeant calcein.[7]
-
Fluorescence Quenching by Iron: The fluorescence of intracellular calcein is quenched upon binding with ferrous iron (Fe²⁺) from the labile iron pool.
-
DMT1-Mediated Iron Influx: Upon addition of extracellular Fe²⁺, DMT1 transports the iron into the cell, leading to a decrease in calcein fluorescence.
-
Inhibitor Screening: In the presence of a DMT1 inhibitor, the influx of Fe²⁺ is blocked, resulting in a smaller decrease in calcein fluorescence compared to untreated cells. The degree of fluorescence recovery is proportional to the inhibitory activity of the compound.
Data Presentation: Potency of DMT1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several DMT1 inhibitors determined using the calcein quench assay and other methods for comparison.
| Compound | Assay Type | Cell Line | IC₅₀ | Reference |
| XEN602 | Calcein Quench | HEK293 (hDMT1) | ~100 nM | [6] |
| Voltage Clamp | HEK293 (hDMT1) | 280 nM | [6] | |
| XEN601 | Calcein Quench | HEK293 (hDMT1) | ~10 nM | [5] |
| Voltage Clamp | HEK293 (hDMT1) | 14 nM | [6] | |
| Compound 4a (dimer) | Calcein Quench | HEK293 (hDMT1) | 20 nM | [5] |
| Voltage Clamp | HEK293 (hDMT1) | 29 nM | [5] | |
| Compound 2a (monomer) | Calcein Quench | HEK293 (hDMT1) | 590 nM | [5] |
| Voltage Clamp | HEK293 (hDMT1) | 2140 nM | [5] | |
| NSC306711 | Calcein Quench | HEK293T (DMT1) | ~7 µM (Kᵢ) | [8] |
| Trifluoromethylsulfone 1a | Calcein Quench | HEK cells | 64.5 µM | [9] |
| Ferristatin | Calcein Quench | - | Similar to previously reported values | [6] |
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably overexpressing human DMT1 (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Calcein-AM (acetoxymethyl ester)
-
Ferrous sulfate (FeSO₄) or Ferrous ammonium sulfate
-
Ascorbic acid
-
HEPES buffer
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (potential DMT1 inhibitors)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Cell Culture and Plating
-
Culture HEK293 cells stably expressing DMT1 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For the assay, seed the cells into 96-well black, clear-bottom plates at a density of 50,000 to 100,000 cells per well.
-
Allow the cells to adhere and grow for 24-48 hours to form a confluent monolayer.
Calcein Loading
-
Prepare a stock solution of Calcein-AM in anhydrous DMSO.
-
On the day of the experiment, wash the cells twice with PBS.
-
Prepare a loading buffer containing 1 µM Calcein-AM in serum-free DMEM or a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with the assay buffer (e.g., a HEPES-buffered saline solution, pH adjusted as needed) to remove extracellular Calcein-AM.
Calcein Quench Assay for DMT1 Inhibitor Screening
-
Prepare a stock solution of the test compounds in DMSO.
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.
-
Add the diluted test compounds to the respective wells and incubate for 15-30 minutes at room temperature or 37°C. Include wells with vehicle (DMSO) as a negative control and a known DMT1 inhibitor as a positive control.
-
Prepare a fresh solution of ferrous sulfate (e.g., 100 µM) with a reducing agent like ascorbic acid (e.g., 200 µM) in the assay buffer. The optimal pH for DMT1-mediated iron influx is typically between 5.5 and 6.5.[5]
-
Measure the baseline fluorescence of each well using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Add the iron solution to all wells (except for the no-iron control) to initiate iron uptake.
-
Immediately start kinetic fluorescence readings every 30-60 seconds for a period of 15-30 minutes.
-
The rate of fluorescence quenching is indicative of the rate of iron influx.
Data Analysis
-
Subtract the background fluorescence (from wells without cells) from all readings.
-
Normalize the fluorescence data for each well to its initial baseline fluorescence (F/F₀).
-
Calculate the initial rate of fluorescence quenching for each concentration of the test compound.
-
Plot the rate of quenching against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
Mandatory Visualizations
Caption: Workflow of the calcein quench assay for DMT1 inhibitor screening.
Caption: Regulation of DMT1-mediated iron transport and mechanism of inhibition.
References
- 1. ashpublications.org [ashpublications.org]
- 2. DMT1 and iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Calcein AM Assay Standardization | AAT Bioquest [aatbio.com]
- 8. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Divalent Metal Transporter 1 (DMT1) Activity Using Voltage Clamp Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial transmembrane protein responsible for the uptake of non-heme iron and other divalent metal cations.[1][2][3] It functions as a proton-coupled symporter, utilizing the electrochemical gradient of H+ to drive the transport of metal ions into the cytoplasm.[4] Due to its central role in iron metabolism, DMT1 is a key therapeutic target for iron overload disorders.[1][2] Voltage clamp techniques are powerful electrophysiological methods that allow for the direct, real-time measurement of the ionic currents mediated by DMT1, providing invaluable insights into its function, kinetics, and pharmacology.[4][5]
These application notes provide detailed protocols for measuring DMT1 activity using two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes and whole-cell patch clamp in mammalian cells.
Principle of the Assay
DMT1-mediated transport is electrogenic, meaning it results in a net movement of charge across the cell membrane.[6] This is due to the co-transport of positively charged protons (H+) and divalent cations (e.g., Fe2+, Mn2+).[4] Voltage clamp techniques allow researchers to control the membrane potential of a cell and measure the resulting ionic currents.[7][8] By applying specific voltage protocols and manipulating the ionic composition of the extracellular and intracellular solutions, the current specifically carried by DMT1 can be isolated and quantified. This provides a direct and linear measure of the transporter's activity.[5]
Key Advantages of Voltage Clamp for Studying DMT1
-
Direct Measurement: Provides a direct readout of transporter activity by measuring the flow of ions.[5]
-
Real-Time Kinetics: Allows for the study of the kinetics of ion transport and the effects of inhibitors in real-time.
-
Control of Membrane Potential: Enables the investigation of the voltage dependence of DMT1 activity.[6]
-
Precise Ionic Conditions: Researchers have complete control over the ionic composition on both sides of the membrane, facilitating detailed mechanistic studies.[5]
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This method is ideal for studying the fundamental properties of DMT1, including ion selectivity, kinetics, and for initial screening of pharmacological compounds.[6][9][10][11] Xenopus oocytes provide a robust and high-level expression system for exogenous proteins like DMT1.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired DMT1 isoform
-
Microinjection setup
-
TEVC setup (amplifier, micromanipulators, data acquisition system)
-
Glass capillaries for pulling electrodes
-
Solutions (see Table 1)
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject each oocyte with 50 nL of DMT1 cRNA (concentration to be optimized, typically 0.1-1.0 µg/µL).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics.
-
-
Electrode Preparation:
-
Pull glass capillaries to create microelectrodes with a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.
-
The voltage-sensing electrode and the current-injecting electrode are both filled with 3 M KCl.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution (see Table 1).
-
Impale the oocyte with both the voltage and current electrodes.
-
Clamp the oocyte at a holding potential of -50 mV.
-
To measure DMT1 activity, switch the perfusion to a low pH solution (e.g., pH 5.5) containing the divalent cation of interest (e.g., Fe2+, Mn2+). The resulting inward current is indicative of DMT1 activity.
-
Apply voltage steps or ramps to study the current-voltage (I-V) relationship. A typical protocol involves stepping the voltage from a holding potential to various test potentials (e.g., from -160 mV to +60 mV in 20 mV increments).
-
Table 1: Solutions for TEVC Experiments
| Solution Name | Composition | pH | Use |
| ND96 | 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES | 7.4 | Oocyte incubation and baseline recording |
| Recording Solution (pH 7.4) | 100 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES | 7.4 | Baseline current measurement |
| Low pH Recording Solution | 100 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM MES | 5.5 | Activation of DMT1-mediated currents |
| Low pH + Metal Solution | Low pH Recording Solution + 1-100 µM divalent cation (e.g., MnCl2 or FeCl2 with ascorbate) | 5.5 | Measuring metal-evoked currents |
Protocol 2: Whole-Cell Patch Clamp in Mammalian Cells
This technique is suitable for studying DMT1 in a more physiologically relevant context, such as in cell lines endogenously expressing DMT1 or in cells transiently or stably transfected with a DMT1 construct.[7][12][13][14]
Materials:
-
Mammalian cells expressing DMT1 (e.g., HEK293, Caco-2)
-
Patch clamp setup (amplifier, microscope, micromanipulator, data acquisition system)
-
Glass capillaries for pulling patch pipettes
-
Solutions (see Table 2)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
If using a transient transfection system, transfect the cells with the DMT1-expressing plasmid. Co-transfection with a fluorescent marker (e.g., GFP) can help identify successfully transfected cells.
-
-
Pipette Preparation:
-
Pull glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Whole-Cell Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution (see Table 2).
-
Under microscopic guidance, approach a target cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential, for example, 0 mV.[5]
-
To elicit DMT1 currents, apply voltage steps or ramps. A common protocol is to step to -150 mV for 40 ms, followed by a 100 ms ramp to +60 mV.[5]
-
DMT1-mediated currents are typically measured as the difference in current between a baseline pH (e.g., 7.4) and a low pH (e.g., 5.0 or 4.2) in the extracellular solution, with or without the addition of divalent cations.[5]
-
Table 2: Solutions for Whole-Cell Patch Clamp Experiments
| Solution Name | Composition | pH | Use |
| Extracellular Solution (pH 7.4) | 140 mM NaCl, 10 mM CaCl2, 10 mM HEPES, 10 mM MES, 10 mM glucose | 7.4 | Baseline recording |
| Low pH Extracellular Solution | 140 mM NaCl, 10 mM CaCl2, 10 mM MES, 10 mM glucose | 4.2-5.5 | Activation of DMT1 proton and metal currents |
| Intracellular (Pipette) Solution | 147 mM Cesium, 120 mM Methanesulfonate, 8 mM NaCl, 10 mM EGTA, 2 mM Mg-ATP, 20 mM HEPES | 7.4 | To control the intracellular environment |
Data Presentation and Analysis
Quantitative data from voltage clamp experiments should be summarized for clear interpretation and comparison.
Table 3: Example Quantitative Data for DMT1 Activity
| Parameter | Value | Experimental Condition | Cell Type | Reference |
| Apparent Km (Fe2+) | ~1.2 µM | pH not specified | Yeast expressing DMT1 | [15] |
| Apparent Km (Pb2+) | ~1.8 µM | pH not specified | Yeast expressing DMT1 | [15] |
| IC50 (XEN602) | Lower in calcein quench vs. voltage clamp | pH 6.0 (calcein), pH 5.0/4.2 (voltage clamp) | Cells expressing hDMT1 | [5] |
| Current Rectification | Strongly inward | Stepping to -150 mV | Cells expressing hDMT1 | [5] |
| pH for Maximal Iron Influx | ~pH 6.0 (Calcein Quench) | Varied extracellular pH | Cells expressing hDMT1 | [5] |
| pH Dependence of Current | Monotonically increases with proton concentration down to at least pH 4.0 | Varied extracellular pH | Cells expressing hDMT1 | [5] |
Data Analysis:
-
Current-Voltage (I-V) Plots: Plot the peak or steady-state current as a function of the membrane potential to determine the reversal potential and rectification properties of the DMT1-mediated current.
-
Dose-Response Curves: For inhibitor studies, plot the percentage of current inhibition against the logarithm of the inhibitor concentration. Fit the data to the Hill equation to determine the IC50 value.[5]
-
Kinetic Analysis: To determine the apparent affinity (Km) for different substrates, measure the current at various substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizations
Diagram 1: Experimental Workflow for TEVC Measurement of DMT1 Activity
Caption: Workflow for measuring DMT1 activity using Two-Electrode Voltage Clamp (TEVC).
Diagram 2: Experimental Workflow for Whole-Cell Patch Clamp Measurement of DMT1 Activity
Caption: Workflow for measuring DMT1 activity using Whole-Cell Patch Clamp.
Diagram 3: DMT1 Transport Mechanism
Caption: Schematic of the DMT1 co-transport mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1: Preclinical Efficacy against Iron Overload and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divalent metal transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Patch clamp - Wikipedia [en.wikipedia.org]
- 8. Voltage clamp - Wikipedia [en.wikipedia.org]
- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of ATP-sensitive potassium channels enhances DMT1-mediated iron uptake in SK-N-SH cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Uptake of lead and iron by divalent metal transporter 1 in yeast and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of DMT1 Blockers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for assessing the in vivo efficacy of Divalent Metal Transporter 1 (DMT1) blockers. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in preclinical studies.
Introduction to DMT1 and its Role in Disease
Divalent Metal Transporter 1 (DMT1), also known as NRAMP2 or SLC11A2, is a crucial transmembrane protein responsible for the absorption of dietary non-heme iron in the duodenum. It also plays a vital role in iron acquisition by erythroid precursor cells and the transport of iron across the endosomal membrane in various cell types.[1][2] Dysregulation of DMT1 has been implicated in several disorders, including iron-overload conditions like hereditary hemochromatosis and β-thalassemia, as well as neurodegenerative diseases such as Parkinson's disease, where it may contribute to iron-mediated oxidative stress.[3][4][5][6] Consequently, DMT1 has emerged as a promising therapeutic target, and the development of potent and specific DMT1 blockers is an active area of research.
Animal Models for a Spectrum of Research Needs
The selection of an appropriate animal model is critical for evaluating the efficacy and safety of DMT1 inhibitors. A variety of genetic and induced models are available, each recapitulating different aspects of human diseases involving DMT1.
Genetic Models
-
Belgrade (b) Rat: This naturally occurring mutant rat strain possesses a G185R mutation in the DMT1 gene, leading to impaired iron transport.[7][8] Homozygous (b/b) rats exhibit hypochromic, microcytic anemia and are a valuable tool for studying the systemic effects of DMT1 dysfunction.[7][9] Interestingly, despite the impaired intestinal iron absorption, Belgrade rats can develop hepatic iron loading, a phenotype also observed in human patients with DMT1 mutations.[10] This model is particularly useful for investigating the role of DMT1 in erythropoiesis and systemic iron homeostasis.[8]
-
Microcytic Anemia (mk) Mouse: Similar to the Belgrade rat, the mk mouse harbors a spontaneous G185R mutation in DMT1, resulting in severe microcytic anemia due to defective intestinal iron absorption and impaired iron utilization by red blood cells.[1][11]
-
Intestine-Specific DMT1 Knockout (DMT1int/int) Mouse: This genetically engineered model, created using a Cre-loxP system, specifically ablates DMT1 expression in intestinal epithelial cells.[12][13] These mice develop profound hypochromic-microcytic anemia due to a primary defect in iron absorption, definitively demonstrating the critical role of intestinal DMT1 in this process.[12][13] This model is ideal for studying the specific effects of DMT1 blockers on intestinal iron uptake without the confounding systemic effects of global DMT1 deletion.
-
DMT1 Floxed (Dmt1fl) Mice: These mice have loxP sites flanking exons of the Slc11a2 gene, allowing for tissue-specific knockout of DMT1 when crossed with mice expressing Cre recombinase under the control of a specific promoter.[14] This provides a versatile tool to investigate the role of DMT1 in various tissues and cell types.
Induced Models
-
Iron Overload Models:
-
Dietary Iron Overload: Feeding rodents a high-iron diet can induce a state of iron overload, providing a straightforward model to test the ability of DMT1 blockers to prevent or reduce excess iron accumulation.
-
β-Thalassemia (Hbbth3/+) Mouse Model: This model of β-thalassemia intermedia exhibits ineffective erythropoiesis, leading to inappropriately low hepcidin levels and subsequent excessive intestinal iron absorption and iron overload.[5][6][15] This model is highly relevant for testing DMT1 inhibitors intended for treating secondary iron overload in hemoglobinopathies.[15]
-
-
Neurodegeneration Models:
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle of rats leads to the progressive degeneration of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[3][10][11][16][17] Studies have shown that DMT1 expression is upregulated in this model, suggesting its involvement in iron-mediated neurotoxicity.[3]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model of Parkinson's Disease: Systemic administration of MPTP to mice causes selective destruction of dopaminergic neurons in the substantia nigra.[18][19][20][21][22] Similar to the 6-OHDA model, DMT1 expression is increased in the ventral mesencephalon of MPTP-treated mice, making this a suitable model to evaluate the neuroprotective effects of DMT1 blockers.[3][4]
-
-
Acute Iron Hyperabsorption Model in Anemic Rats: Inducing a state of iron deficiency anemia in rats, for example by feeding an iron-deficient diet, leads to a significant upregulation of intestinal DMT1 expression and consequently, enhanced iron absorption.[13] This model is useful for acute in vivo screening of DMT1 inhibitors to assess their immediate impact on iron uptake.[11][16]
Efficacy Data for DMT1 Blockers
The following tables summarize quantitative data on the efficacy of representative DMT1 blockers from preclinical studies.
Table 1: In Vitro Potency of DMT1 Inhibitors
| Compound | Assay | Species | IC50 | Reference |
| XEN602 | Calcein Quench | Human | 4 nM | [23] |
| Compound 3 | Calcein Quench | Not Specified | < 100 nM | [11] |
| DMT1 blocker 2 | Not Specified | Not Specified | 0.83 µM | [24] |
| NSC306711 | Not Specified | Not Specified | Ki ~7 µM | [25] |
Table 2: In Vivo Efficacy of DMT1 Inhibitors
| Compound | Animal Model | Species | Dose | Effect | Reference |
| XEN602 | Acute Iron Hyperabsorption | Rat | 1.4 µmol/kg (ED50) | Inhibition of dietary non-heme iron uptake | [26] |
| XEN602 | Acute Iron Hyperabsorption | Pig | 1.2-3.6 µmol/kg (estimated ED50) | Inhibition of dietary non-heme iron uptake | [26] |
| XEN602 | Subchronic Dosing | Rat | >50% reduction in spleen and liver iron | Maintained efficacy for >2 weeks | [16] |
| Compound 3 | Acute Iron Hyperabsorption | Rat | 110 µmol/kg (ED50) | Significant in vivo activity | [11] |
Experimental Protocols
Induction of Iron Deficiency Anemia for Acute Iron Hyperabsorption Studies
Objective: To upregulate intestinal DMT1 expression to create a model of enhanced iron absorption for acute testing of DMT1 inhibitors.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent strain)
-
Standard rodent chow
-
Iron-deficient rodent diet (e.g., 2-6 ppm iron)
-
Animal scale
-
Cages with wire mesh bottoms to prevent coprophagy
Protocol:
-
Acclimate rats to the housing facility for at least one week on a standard diet.
-
Record the baseline body weight of each animal.
-
Switch the diet of the experimental group to an iron-deficient diet. The control group continues on the standard diet.
-
Maintain the animals on their respective diets for a period of 2 to 4 weeks. Monitor animal health and body weight regularly.
-
After the dietary manipulation period, the animals are ready for acute DMT1 inhibitor efficacy studies.
Oral Administration of DMT1 Blockers (Oral Gavage)
Objective: To administer a precise dose of a DMT1 inhibitor orally to the animal model.
Materials:
-
DMT1 inhibitor compound
-
Vehicle for formulation (e.g., 30% propylene glycol and 70% D5W)[11]
-
Vortex mixer or sonicator
-
Animal scale
-
Appropriately sized oral gavage needles (flexible or with a ball tip)[23][27]
-
Syringes
Protocol:
-
Prepare the dosing formulation of the DMT1 inhibitor in the chosen vehicle. Ensure the compound is fully dissolved or forms a stable suspension.
-
Weigh the animal to determine the correct dosing volume. The volume should typically not exceed 10 ml/kg for rats.[28]
-
Gently restrain the animal, ensuring the head and neck are extended to create a straight path to the esophagus.[23][27]
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib) and mark it on the needle.[23]
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.[23][27]
-
Once the needle is in the stomach, slowly administer the compound.
-
Gently withdraw the needle and return the animal to its cage.
-
Observe the animal for any signs of distress.
Tissue Collection and Processing
Objective: To collect tissues for subsequent analysis of iron content and protein/mRNA expression.
Materials:
-
Anesthesia (e.g., isoflurane, CO2)
-
Surgical scissors and forceps
-
Phosphate-buffered saline (PBS), ice-cold
-
Cryovials or other appropriate storage tubes
-
Liquid nitrogen or dry ice
-
-80°C freezer
Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a terminal blood collection via cardiac puncture if required.
-
Perfuse the animal with ice-cold PBS to remove blood from the tissues.
-
Carefully dissect the desired tissues (e.g., duodenum, liver, spleen).
-
For the duodenum, flush the lumen with cold PBS to remove intestinal contents.
-
Blot the tissues dry, weigh them, and place them in labeled cryovials.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
Measurement of Non-Heme Iron Content
Objective: To quantify the amount of non-heme iron in tissues.
Materials:
-
Bathophenanthroline sulfonate solution
-
Thioglycolic acid
-
Trichloroacetic acid
-
Sodium acetate solution
-
Iron standard solution
-
Spectrophotometer or microplate reader
Protocol: This protocol is based on the bathophenanthroline colorimetric assay.[1][29]
-
Prepare an acid solution to release iron from proteins.
-
Homogenize a known weight of tissue in the acid solution.
-
Heat the homogenate to facilitate iron release and precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add a chromogen solution (containing bathophenanthroline and a reducing agent like thioglycolic acid) to the supernatant. This will form a colored complex with the iron.
-
Measure the absorbance of the solution at the appropriate wavelength (typically around 535 nm).
-
Calculate the iron concentration based on a standard curve generated using known concentrations of an iron standard.
Prussian Blue Staining for Iron Deposition
Objective: To histologically visualize ferric iron deposits in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
20% Hydrochloric acid
-
10% Potassium ferrocyanide
-
Nuclear Fast Red counterstain
-
Xylene and ethanol series for deparaffinization and rehydration
-
Mounting medium
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the tissue sections to distilled water.[7][12]
-
Prepare a fresh working solution by mixing equal parts of 20% hydrochloric acid and 10% potassium ferrocyanide.[7]
-
Immerse the slides in the working solution for 20-30 minutes.[7][12] This allows the acid to release ferric ions from binding proteins, which then react with ferrocyanide to form the insoluble blue pigment, Prussian blue.[30]
-
Wash the slides thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.[7][12]
-
Rinse, dehydrate through an ethanol series, clear in xylene, and coverslip with a resinous mounting medium.[7]
-
Examine the slides under a microscope. Iron deposits will appear as bright blue precipitates.
Western Blot Analysis of DMT1 Expression
Objective: To quantify the protein levels of DMT1 in tissue lysates.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against DMT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize tissue samples in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-DMT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) for DMT1 mRNA Expression
Objective: To measure the relative expression levels of DMT1 mRNA in tissue samples.
Materials:
-
RNA extraction kit (e.g., Trizol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for DMT1 and a reference gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Extract total RNA from tissue samples using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions in triplicate for each sample, including primers for DMT1 and a reference gene, and the qPCR master mix.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of DMT1 mRNA, normalized to the reference gene.
Visualizations
DMT1-Mediated Iron Uptake and Regulation
Caption: DMT1-mediated intestinal iron absorption and its regulation by hepcidin.
Experimental Workflow for In Vivo Testing of a DMT1 Blocker
Caption: General experimental workflow for evaluating DMT1 blocker efficacy in vivo.
Logical Relationships of Animal Models for DMT1 Research
Caption: Relationships and applications of different animal models for DMT1 research.
References
- 1. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. β-thalassemia: a model for elucidating the dynamic regulation of ineffective erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 8. Optimized protocol for quantification of mitochondrial non-heme and heme iron content in mouse tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 12. Iron - Prussian Blue Reaction - Mallory’s Method [bio-protocol.org]
- 13. biorxiv.org [biorxiv.org]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. In vivo silencing of intestinal DMT1 mitigates iron loading in β-thalassemia intermedia (Hbbth3/+) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 6-hydroxydopamine Rat Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 17. The 6-hydroxydopamine Rat Model of Parkinson's Disease [pubmed.ncbi.nlm.nih.gov]
- 18. modelorg.com [modelorg.com]
- 19. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 21. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. research.sdsu.edu [research.sdsu.edu]
- 24. DMT1 blocker 2 | TargetMol [targetmol.com]
- 25. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 28. iacuc.wsu.edu [iacuc.wsu.edu]
- 29. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 30. bitesizebio.com [bitesizebio.com]
Measuring Ferrous Iron Uptake in DMT1 Expressing Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divalent Metal Transporter 1 (DMT1), also known as NRAMP2 or SLC11A2, is a crucial transmembrane protein responsible for the uptake of dietary non-heme iron in the duodenum.[1][2] It also plays a vital role in iron acquisition by erythroid precursor cells and the transport of iron out of endosomes in most cell types.[3] Given its central role in iron metabolism, the study of DMT1 function and the identification of its modulators are of significant interest in the context of iron-related disorders such as hemochromatosis and iron-deficiency anemia.
These application notes provide detailed protocols for measuring ferrous iron (Fe2+) uptake in cells expressing DMT1. The described methods are essential for researchers and professionals in drug development aiming to characterize DMT1 activity, screen for inhibitors or activators, and elucidate the mechanisms of cellular iron homeostasis.
Key Experimental Approaches
Several robust methods are available to quantify ferrous iron uptake mediated by DMT1. The choice of assay depends on the specific research question, available equipment, and the desired endpoint. The most common techniques include:
-
Colorimetric Ferrozine-Based Assays: These assays measure the total intracellular iron content.
-
Calcein-AM Fluorescence Quenching Assays: This method assesses the labile iron pool (LIP), which is the redox-active, chelatable iron within the cell.
-
Radioisotope Uptake Assays: Utilizing isotopes like ⁵⁵Fe provides a direct and highly sensitive measure of iron transport.
To specifically attribute iron uptake to DMT1, these assays are often coupled with molecular biology techniques such as:
-
siRNA-mediated knockdown of DMT1: To confirm the transporter's role by observing a reduction in iron uptake upon its silencing.
-
Use of specific DMT1 inhibitors: To pharmacologically block DMT1 activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DMT1-mediated ferrous iron uptake pathway and a general experimental workflow for its measurement.
Caption: DMT1-mediated ferrous iron uptake pathway.
Caption: General experimental workflow for measuring DMT1-mediated iron uptake.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating DMT1-mediated iron uptake.
Table 1: Effect of DMT1 Knockdown on Iron Uptake in Caco-2 Cells
| Cell Line | Vmax for Iron Uptake (fmol/mg protein/min) | Reference |
| Control 1 | 776.4 | [4] |
| DMT1 Knockdown 1 | 267.4 | [4] |
| Control 2 | 558 | [4] |
| DMT1 Knockdown 2 | 319 | [4] |
Table 2: Inhibition of DMT1-Mediated ⁵⁵Fe Uptake
| Compound | Concentration | % Inhibition of ⁵⁵Fe Uptake | Reference |
| NSC75600 | 50 µM | Significant reduction | [1] |
| NSC306711 | 50 µM | Significant reduction | [1] |
Table 3: Effect of DMT1 Silencing on ⁵⁹Fe Absorption In Vivo
| Treatment Group | Liver ⁵⁹Fe Level Reduction | Total ⁵⁹Fe Absorption Reduction | Reference |
| MCP/DMT1 siRNA | 53% (statistically insignificant) | 44% (significant) | [5] |
Experimental Protocols
Protocol 1: Colorimetric Ferrozine-Based Assay for Total Intracellular Iron
This protocol is adapted from the method described by Riemer et al. (2004) and allows for the quantification of total cellular iron.[6][7][8] Ferrozine forms a stable colored complex with ferrous iron (Fe²⁺) that can be measured spectrophotometrically.[7]
Materials:
-
Cells expressing DMT1 (e.g., Caco-2, transfected HEK293)
-
Phosphate-buffered saline (PBS)
-
10 mM HCl
-
Acidic KMnO₄ solution (2.25% KMnO₄ in 0.7 M HCl)
-
Iron detection reagent (6.5 mM ferrozine, 1 M L-ascorbic acid, 2.5 M ammonium acetate)
-
Iron standard (e.g., FeCl₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 24-well or 96-well plates and culture until they reach the desired confluency.
-
If applicable, treat cells with DMT1 inhibitors or transfect with DMT1 siRNA prior to the assay.
-
-
Iron Loading:
-
Incubate cells with ferrous sulfate (FeSO₄) or ferric ammonium citrate (FAC) at the desired concentration and time to induce iron uptake. A typical concentration range is 1-100 µM. Include a vehicle control (no added iron).
-
-
Cell Lysis and Iron Release:
-
Wash the cells twice with ice-cold PBS to remove extracellular iron.
-
Lyse the cells by adding 10 mM HCl.
-
Add an equal volume of acidic KMnO₄ solution to the cell lysate.
-
Incubate at 60°C for 2 hours to release iron from proteins.[7]
-
-
Colorimetric Reaction:
-
Cool the samples to room temperature.
-
Add the iron detection reagent to each sample.
-
Incubate for 30 minutes at room temperature to allow for color development.
-
-
Measurement:
-
Transfer the samples to a 96-well plate.
-
Measure the absorbance at 550 nm using a microplate reader.[7]
-
-
Quantification:
-
Prepare a standard curve using a known concentration range of the iron standard.
-
Calculate the iron concentration in the samples based on the standard curve.
-
Normalize the iron content to the total protein concentration of the cell lysate.
-
Protocol 2: Calcein-AM Fluorescence Quenching Assay for Labile Iron Pool
This assay measures the labile iron pool (LIP) based on the quenching of calcein fluorescence upon iron binding.[9][10][11] Calcein-AM is a cell-permeable, non-fluorescent ester that is cleaved by intracellular esterases to the fluorescent, membrane-impermeable calcein.[9][12]
Materials:
-
Cells expressing DMT1
-
Calcein-AM (acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Iron chelator (e.g., deferoxamine - DFO) as a positive control for fluorescence recovery.
-
Iron source (e.g., ferrous ammonium sulfate - FAS) as a positive control for quenching.
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in a suitable format (e.g., 96-well black-walled plates for plate reader, or culture flasks for flow cytometry).
-
Apply any experimental treatments (e.g., DMT1 inhibitors, siRNA).
-
-
Calcein Loading:
-
Wash cells with HBSS.
-
Load cells with Calcein-AM (typically 0.1-1 µM) in HBSS for 15-30 minutes at 37°C.
-
-
Iron Uptake:
-
Wash the cells to remove excess Calcein-AM.
-
Add the ferrous iron solution (e.g., FAS) to the cells and incubate for the desired time.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm) or a flow cytometer.
-
The decrease in fluorescence is proportional to the increase in the labile iron pool.
-
-
Data Analysis:
-
The change in the labile iron pool can be calculated relative to a baseline measurement before the addition of iron.
-
The fluorescence signal is inversely proportional to the amount of labile iron.[13]
-
Protocol 3: ⁵⁵Fe Radioactive Iron Uptake Assay
This is a highly sensitive and direct method to measure iron transport.
Materials:
-
Cells expressing DMT1
-
⁵⁵FeCl₃
-
Ascorbate (to reduce Fe³⁺ to Fe²⁺)
-
Uptake buffer (e.g., MES-buffered saline, pH 6.75)
-
Stop solution (ice-cold PBS with 5 mM EDTA)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Apply any experimental treatments (e.g., DMT1 inhibitors, siRNA).
-
-
Iron Uptake:
-
Prepare the ⁵⁵Fe uptake solution by mixing ⁵⁵FeCl₃ with a molar excess of ascorbate in the uptake buffer. A typical concentration is 1 µM ⁵⁵Fe.[1]
-
Wash the cells with uptake buffer.
-
Add the ⁵⁵Fe uptake solution to the cells and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
To determine non-specific binding, perform a parallel incubation at 4°C.[1]
-
-
Stopping the Reaction and Washing:
-
Aspirate the radioactive solution.
-
Stop the uptake by adding ice-cold stop solution.
-
Wash the cells multiple times with ice-cold stop solution to remove extracellular ⁵⁵Fe.
-
-
Cell Lysis and Measurement:
-
Lyse the cells (e.g., with 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial.
-
Add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the 4°C control (non-specific binding) from the 37°C samples.
-
Normalize the counts to the protein concentration or cell number.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for the investigation of ferrous iron uptake through DMT1. The selection of the appropriate assay, combined with specific molecular or pharmacological interventions, will enable researchers to accurately quantify DMT1 activity and its contribution to cellular iron metabolism. These methods are fundamental for advancing our understanding of iron homeostasis and for the development of novel therapeutics targeting iron transport.
References
- 1. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Site-specific intestinal DMT1 silencing to mitigate iron absorption using pH-sensitive multi-compartmental nanoparticulate oral delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Protocol for the Synthesis and Evaluation of a Pyrazole-Based DMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a potent pyrazole-based inhibitor of the Divalent Metal Transporter 1 (DMT1), along with methodologies for its characterization. DMT1 is a key protein responsible for the absorption of dietary non-heme iron, making it a critical target for the development of therapeutics for iron overload disorders.
Synthesis of a 4-Aryl-5-Hydroxypyrazole DMT1 Inhibitor
This protocol describes a representative synthesis of a 4-aryl-5-hydroxypyrazole, a class of compounds that has demonstrated potent DMT1 inhibitory activity. The synthesis is based on the condensation of a substituted 1,3-diketone with a hydrazine derivative.
Materials and Reagents
-
Substituted aryl 1,3-diketone (e.g., 1-(4-chlorophenyl)-3-hydroxy-1,3-propanedione)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Synthesis Workflow
Caption: Synthetic workflow for a 4-aryl-5-hydroxypyrazole DMT1 inhibitor.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aryl 1,3-diketone (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4-aryl-5-hydroxypyrazole inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of DMT1 Inhibition
The inhibitory activity of the synthesized compound against DMT1 is assessed using two key in vitro assays: the calcein quench assay and whole-cell voltage clamp measurements.
Calcein Quench Assay
This fluorescence-based assay measures the influx of Fe²⁺ into cells overexpressing DMT1. The quenching of intracellular calcein fluorescence by incoming iron is indicative of DMT1 activity.
-
Cell Culture: Culture HEK293 cells stably overexpressing human DMT1 in appropriate media.
-
Calcein Loading: Load the cells with Calcein-AM (acetoxymethyl ester) which becomes fluorescent upon hydrolysis by intracellular esterases.
-
Compound Incubation: Incubate the calcein-loaded cells with varying concentrations of the synthesized inhibitor.
-
Iron Addition: Initiate iron uptake by adding a solution of FeSO₄.
-
Fluorescence Measurement: Monitor the decrease in calcein fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of fluorescence quenching and determine the IC₅₀ value of the inhibitor.
| Compound | IC₅₀ (µM) - Calcein Quench Assay |
| Synthesized Inhibitor | [Insert experimentally determined value] |
| Reference Inhibitor (e.g., XEN602) | [Insert literature or experimental value] |
Whole-Cell Voltage Clamp Assay
This electrophysiological technique directly measures the ion currents mediated by DMT1. Inhibition of these currents by the synthesized compound provides a direct measure of its blocking activity.
-
Cell Preparation: Use HEK293 cells stably expressing human DMT1 for recordings.
-
Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration.
-
Current Elicitation: Elicit DMT1-mediated currents by applying a voltage step protocol in the presence of extracellular Fe²⁺.[1]
-
Inhibitor Application: Perfuse the cells with varying concentrations of the synthesized inhibitor and record the corresponding reduction in current amplitude.
-
Data Analysis: Construct a dose-response curve and determine the IC₅₀ value for the inhibitor.
| Compound | IC₅₀ (µM) - Voltage Clamp Assay |
| Synthesized Inhibitor | [Insert experimentally determined value] |
| Reference Inhibitor (e.g., XEN602) | [Insert literature or experimental value] |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the role of DMT1 in cellular iron uptake and the logical flow of the experimental validation process.
Caption: Inhibition of cellular iron uptake by blocking the DMT1 transporter.
Caption: Logical workflow for the validation of a synthesized DMT1 inhibitor.
Conclusion
This protocol provides a comprehensive guide for the synthesis and in vitro evaluation of a potent pyrazole-based DMT1 inhibitor. By following these methodologies, researchers can effectively synthesize and characterize novel compounds targeting DMT1 for the potential treatment of iron overload disorders. The provided data tables and diagrams offer a clear framework for presenting and interpreting experimental results.
References
Application of DMT1 Blockers in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial transmembrane protein responsible for the cellular uptake of non-transferrin-bound iron and other divalent metals.[1] In the central nervous system, DMT1 is expressed in various cell types, including neurons, and plays a vital role in maintaining iron homeostasis.[1][2] However, dysregulation of DMT1 expression and function has been strongly implicated in the pathology of several neurodegenerative diseases, including Parkinson's Disease (PD) and Alzheimer's Disease (AD).[2][3][4][5]
An increase in DMT1 expression is often observed in the substantia nigra of PD patients and in corresponding animal models, leading to excessive iron accumulation in dopaminergic neurons.[3][4][6] This iron overload is a key contributor to the generation of reactive oxygen species (ROS) via the Fenton reaction, inducing oxidative stress, lipid peroxidation, protein aggregation, and ultimately, neuronal cell death.[2][3] Consequently, DMT1 has emerged as a promising therapeutic target, and the application of DMT1 blockers in preclinical neurodegenerative disease models is an active area of research.
These application notes provide an overview of the use of DMT1 inhibitors in experimental models, summarizing key findings and detailing essential protocols for evaluating their efficacy. The primary mechanism of action for these blockers is the reduction of pathological intracellular iron accumulation, thereby mitigating downstream neurotoxic events. Ebselen, a synthetic organoselenium compound, is one such molecule that has been identified as a DMT1 inhibitor, demonstrating protective effects in various models by reducing iron uptake and subsequent oxidative damage.[7][8][9]
Key Signaling Pathways Involving DMT1
The regulation of DMT1 and its role in iron-mediated neurodegeneration involve complex signaling pathways. Understanding these pathways is critical for developing targeted therapeutic strategies.
Caption: DMT1-Mediated Iron Neurotoxicity Pathway.
Under pathological conditions, neurotoxins and inflammatory signals can increase the expression of DMT1.[3][10] Separately, inflammatory stimuli can lead to the production of nitric oxide (NO), which enhances DMT1's iron transport activity through S-nitrosylation.[7] The resulting increase in intracellular ferrous iron (Fe²⁺) leads to oxidative stress and downstream cellular damage, culminating in neuronal death. DMT1 blockers like ebselen intervene by inhibiting this excessive iron uptake.[7]
Another critical regulatory mechanism is the post-translational control of DMT1 levels via ubiquitination. The adaptor protein Ndfip1 recruits E3 ubiquitin ligases (e.g., Nedd4-2) to DMT1, tagging it for proteasomal degradation and thereby reducing its surface expression and iron uptake.[11][12][13] Dysregulation of this protective pathway can contribute to DMT1-mediated pathology.
Caption: Ndfip1-Mediated DMT1 Degradation.
Quantitative Data Summary
The efficacy of DMT1 blockers is quantified by measuring their impact on various pathological markers in neurodegenerative disease models.
| Disease Model | DMT1 Blocker | Outcome Measured | Result | Reference |
| Parkinson's Disease (LPS-induced inflammation model in mice) | Ebselen | Dopaminergic Neuronal Loss in Substantia Nigra | Rescued/Prevented neuronal loss | [7] |
| Ebselen | Motor Deficit (e.g., Rotarod test) | Rescued motor deficit | [7] | |
| Ebselen | Fe²⁺ Deposition in Substantia Nigra | Rescued/Prevented increase in iron | [7] | |
| Parkinson's Disease (MPTP primate model) | Ebselen | Neuronal Loss | Prevented neuronal loss | [14] |
| Ebselen | Clinical Symptoms | Prevented clinical symptoms | [14] | |
| Alzheimer's Disease (in vitro, iron-treated SH-SY5Y cells) | Ebselen | Cellular Iron Influx | Decreased iron influx | [9] |
| Ebselen | Reactive Oxygen Species (ROS) Production | Reduced ROS production | [9] | |
| Ebselen | Tau Phosphorylation (Thr205, Ser396, Thr231) | Attenuated tau phosphorylation | [9] | |
| Ebselen | DMT1 Protein Expression | Decreased DMT1 expression | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of DMT1 blockers in preclinical models.
Caption: General Experimental Workflow.
Protocol 1: 6-OHDA Rat Model of Parkinson's Disease
This protocol describes the unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) to create a severe and stable lesion of the nigrostriatal dopamine system.[15][16]
Materials:
-
Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA-HCl)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetics (e.g., Isoflurane or Ketamine/Xylazine mixture)
-
Stereotactic frame
-
10 µL Hamilton syringe with a 26-gauge needle
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using isoflurane or an intraperitoneal injection of ketamine/xylazine.
-
Secure the animal in a stereotactic frame. Ensure the head is level by adjusting the incisor bar so that the heights of bregma and lambda are equal.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
Drill a small burr hole through the skull at the desired coordinates for the MFB. Typical coordinates relative to bregma for a rat are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm (for right hemisphere); Dorsoventral (DV): -8.0 mm from the dura.[15]
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Inject the 6-OHDA solution (e.g., 4-5 µL) at a controlled rate of 1 µL/minute.[15]
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Allow the animal to recover in a warm cage. Provide supportive care, including easy access to food and water.
-
Administer analgesics as required.
-
-
Lesion Verification (Optional, 2-3 weeks post-surgery):
-
Assess rotational behavior induced by apomorphine (contralateral rotations) or amphetamine (ipsilateral rotations) to confirm a successful lesion.[15]
-
Protocol 2: Western Blot for DMT1 Expression in Brain Tissue
This protocol outlines the detection and quantification of DMT1 protein levels in brain tissue homogenates.[18][19]
Materials:
-
Frozen brain tissue (e.g., substantia nigra, striatum)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-DMT1
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Homogenize the frozen brain tissue on ice in ice-cold RIPA buffer (e.g., 200 µL buffer per sample).[19]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Dilute samples with lysis buffer to equalize protein concentrations.
-
Mix a calculated volume of lysate (containing 20-40 µg of protein) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured samples into the wells of an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-DMT1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the DMT1 signal to the corresponding loading control (β-actin or GAPDH) signal.
-
Protocol 3: Malondialdehyde (MDA) Assay for Lipid Peroxidation
This protocol measures MDA, a key indicator of lipid peroxidation and oxidative stress, using the thiobarbituric acid reactive substances (TBARS) method.[20][21][22]
Materials:
-
Brain tissue homogenate (prepared in PBS or a suitable buffer)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) or similar acid reagent
-
Butylated hydroxytoluene (BHT) solution (to prevent new lipid peroxidation during the assay)
-
MDA standard for generating a standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Prepare a 10% (w/v) brain tissue homogenate in cold PBS.[22]
-
Centrifuge the homogenate to clarify, and use the supernatant for the assay.
-
-
Reaction Setup:
-
Incubation:
-
Measurement:
-
Cool the tubes on ice or with running water to stop the reaction.
-
Centrifuge at 10,000 x g for 2-5 minutes to pellet any precipitate.[22]
-
Transfer the clear supernatant to a cuvette or a 96-well plate.
-
Measure the absorbance at ~532 nm.
-
-
Calculation:
-
Prepare a standard curve using known concentrations of the MDA standard.
-
Calculate the MDA concentration in the samples by comparing their absorbance values to the standard curve. Normalize the results to the protein concentration of the initial homogenate.
-
Protocol 4: TUNEL Staining for Neuronal Apoptosis in Brain Sections
This protocol details the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, in fixed brain tissue sections.[23][24][25]
Materials:
-
Paraffin-embedded or cryopreserved brain sections on slides
-
TUNEL assay kit (containing TdT enzyme and labeled nucleotides, e.g., FITC-dUTP)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or another nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Slide Preparation and Rehydration:
-
Permeabilization:
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture by mixing the TdT enzyme and the labeled nucleotides according to the kit manufacturer's instructions.
-
Apply the TUNEL reaction mixture (e.g., 50-100 µL) to cover the tissue section.
-
Incubate the slides in a humidified chamber at 37°C for 60 minutes, protected from light.[25][26]
-
-
Washing and Counterstaining:
-
Stop the reaction by washing the slides three times with PBS for 5 minutes each.
-
Counterstain the nuclei by incubating with a DAPI solution for 5-10 minutes at room temperature in the dark.
-
-
Mounting and Visualization:
-
Wash the slides again in PBS.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI.
-
Quantify apoptosis by counting the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells in representative fields.
-
References
- 1. Divalent metal transporter 1 (DMT1) in the brain: implications for a role in iron transport at the blood-brain barrier, and neuronal and glial pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divalent metal transporter 1 (DMT1) contributes to neurodegeneration in animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration [frontiersin.org]
- 5. DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divalent metal transporter 1 (DMT1) contributes to neurodegeneration in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-Nitrosylation of Divalent Metal Transporter 1 Enhances Iron Uptake to Mediate Loss of Dopaminergic Neurons and Motoric Deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ebselen, Iron Uptake Inhibitor, Alleviates Iron Overload-Induced Senescence-Like Neuronal Cells SH-SY5Y via Suppressing the mTORC1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ebselen inhibits iron-induced tau phosphorylation by attenuating DMT1 up-regulation and cellular iron uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammation alters the expression of DMT1, FPN1 and hepcidin, and it causes iron accumulation in central nervous system cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Divalent metal transporter 1 (DMT1) regulation by Ndfip1 prevents metal toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Divalent metal transporter 1 (DMT1) regulation by Ndfip1 prevents metal toxicity in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. The antioxidant ebselen prevents neurotoxicity and clinical symptoms in a primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SE [thermofisher.com]
- 16. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 17. conductscience.com [conductscience.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Western blot in homogenised mouse brain samples [protocols.io]
- 20. tcichemicals.com [tcichemicals.com]
- 21. assaygenie.com [assaygenie.com]
- 22. nwlifescience.com [nwlifescience.com]
- 23. 2.11. TUNEL staining [bio-protocol.org]
- 24. promega.com [promega.com]
- 25. genscript.com [genscript.com]
- 26. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Studying Iron-Dependent Cell Death Using DMT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] This process is distinct from other cell death modalities like apoptosis and necroptosis and has been implicated in a wide range of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[3][4] Central to ferroptosis is the availability of a labile iron pool, particularly ferrous iron (Fe²⁺), which participates in the Fenton reaction to generate highly reactive hydroxyl radicals that drive lipid peroxidation.[3][5]
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a critical transmembrane protein responsible for transporting ferrous iron across cellular membranes.[6][7] It plays a key role in intestinal iron absorption and in the transport of iron out of endosomes and into the cytoplasm.[3][5] Given its central role in iron trafficking, DMT1 has emerged as a key modulator of ferroptosis and a promising therapeutic target.[4][8]
These application notes provide a comprehensive guide for utilizing DMT1 inhibitors to investigate the mechanisms of ferroptosis. Detailed protocols for key cellular assays are provided to enable researchers to accurately measure the hallmarks of iron-dependent cell death.
The Role of DMT1 in Ferroptosis
DMT1's involvement in ferroptosis is multifaceted and can be context-dependent.
-
Promoting Ferroptosis: In many cell types, DMT1 facilitates the import of ferrous iron into the cytosol, increasing the labile iron pool.[5][8] This elevated intracellular iron can then participate in the Fenton reaction, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[9] Studies have shown that upregulation of DMT1 is associated with increased sensitivity to ferroptosis inducers.[8]
-
Inducing Ferroptosis via Lysosomal Iron Sequestration: Paradoxically, inhibition of DMT1 has also been shown to induce ferroptosis, particularly in cancer stem cells.[10] In this scenario, DMT1 inhibitors block the translocation of iron from the lysosome to the cytoplasm.[11] This leads to a massive accumulation of iron within the lysosome, generating ROS and triggering cell death with features of ferroptosis.[10][11]
Understanding these distinct mechanisms is crucial for designing experiments and interpreting results when using DMT1 inhibitors to study ferroptosis.
Data Presentation: Effects of DMT1 Inhibition
The functional consequences of DMT1 modulation can be quantified using various cellular assays. The expected outcomes are summarized below.
| Parameter | Assay Method | Effect of DMT1 Knockdown/Inhibition (Cytosolic Iron Reduction Model) [8][12] | Effect of DMT1 Inhibition (Lysosomal Iron Sequestration Model) [10][13] |
| Cell Viability | CellTiter-Glo®, Resazurin, SYTOX Green Staining | Increased survival in the presence of ferroptosis inducers | Decreased survival, induction of cell death |
| Intracellular Fe²⁺ | Fluorescent Probes (e.g., Phen Green™ SK, FerroFarRed) | Decrease in labile iron pool | Increase in total and lysosomal iron; potential decrease in cytosolic labile iron pool |
| Lipid Peroxidation | BODIPY™ 581/591 C11, Liperfluo™, MDA Assay | Decreased lipid ROS accumulation | Increased lipid ROS accumulation |
| GPX4 Expression | Western Blot, qPCR | Increased expression (protective response) | Decreased expression or no significant change |
| TfR1 Expression | Western Blot, qPCR | Increased expression (iron starvation response) | Increased expression (iron starvation response) |
| Ferritin (FTH1) Expression | Western Blot, qPCR | Decreased expression (iron starvation response) | Decreased expression (iron starvation response) |
Signaling Pathways and Experimental Logic
Visualizing the underlying molecular pathways and experimental designs is essential for a clear understanding of the role of DMT1 in ferroptosis.
Caption: DMT1-mediated iron transport and its central role in inducing ferroptosis.
Caption: Two distinct mechanistic models of DMT1 inhibitor action in ferroptosis.
Caption: General experimental workflow for studying the effects of DMT1 inhibitors.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells to investigate the effect of DMT1 inhibitors on ferroptosis.
Materials:
-
Cell line of interest (e.g., Head and Neck Cancer (HNC) cells, Glioblastoma cells)[8][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
DMT1 Inhibitor (e.g., Salinomycin, XEN602)[13][14] or DMT1 siRNA[13]
-
Ferroptosis Inducer (e.g., Erastin, RSL3)[3]
-
Ferroptosis Inhibitor (e.g., Ferrostatin-1, Deferoxamine)[3][15]
-
Vehicle control (e.g., DMSO)
-
Multi-well plates (6, 24, or 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.
-
siRNA Transfection (if applicable): a. Perform transfection with siRNA targeting DMT1 or a scrambled control siRNA according to the manufacturer's protocol.[13] b. Incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Treatment: a. Prepare serial dilutions of the DMT1 inhibitor, ferroptosis inducer, and control compounds in complete medium.[15] b. Aspirate the old medium from the cells and replace it with the medium containing the treatment compounds. c. Experimental Groups should include:
- Vehicle Control
- DMT1 Inhibitor alone
- Ferroptosis Inducer alone
- DMT1 Inhibitor + Ferroptosis Inducer
- Ferroptosis Inducer + Ferrostatin-1 (to confirm ferroptosis)
-
Incubation: Incubate the cells for the desired time period (typically 24-48 hours).
-
Proceed to Endpoint Analysis: After incubation, proceed with assays for cell viability, iron levels, lipid peroxidation, or protein expression.
Protocol 2: Cell Viability Assay
This protocol uses a fluorescent plate reader or imaging to quantify cell death.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
SYTOX™ Green Nucleic Acid Stain (for dead cells)
-
Hoechst 33342 (for total cells)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader or high-content imager
Procedure:
-
At the end of the treatment period, add SYTOX Green and Hoechst 33342 to each well at final concentrations of ~50 nM and 1 µg/mL, respectively.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure fluorescence.
-
SYTOX Green (Dead Cells): Excitation/Emission ~488/525 nm.
-
Hoechst 33342 (Total Cells): Excitation/Emission ~350/461 nm.
-
-
Data Analysis: Calculate the percentage of dead cells by dividing the SYTOX Green positive cell count by the Hoechst 33342 positive cell count. Alternatively, for plate readers, calculate the ratio of green to blue fluorescence intensity.
Protocol 3: Quantification of Intracellular Iron
This protocol uses a fluorescent probe to measure the labile iron pool (Fe²⁺).
Materials:
-
Treated cells (from Protocol 1)
-
Fluorescent iron probe (e.g., Calcein-AM, Phen Green™ SK)[16][17]
-
HBSS or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Wash the cells twice with warm HBSS to remove the treatment medium.
-
Load the cells with the fluorescent iron probe according to the manufacturer's instructions. For Calcein-AM, a typical concentration is 0.5-1 µM for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measurement:
-
Data Analysis: Quantify the mean fluorescence intensity per cell using image analysis software or flow cytometry software. A decrease in fluorescence intensity relative to the control indicates an increase in the labile iron pool.
Protocol 4: Assessment of Lipid Peroxidation
This protocol uses the lipophilic fluorescent probe BODIPY™ 581/591 C11 to detect lipid ROS.[3][17]
Materials:
-
Treated cells (from Protocol 1)
-
BODIPY™ 581/591 C11 probe (e.g., Thermo Fisher C10445)
-
Flow cytometer or fluorescence microscope
Procedure:
-
At the end of the treatment period, add BODIPY™ 581/591 C11 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS. For flow cytometry, detach the cells using trypsin, neutralize, and resuspend in PBS.
-
Measurement:
-
The BODIPY™ 581/591 C11 probe shifts its fluorescence emission from red to green upon oxidation by lipid radicals.[3]
-
Flow Cytometry: Use the FITC channel (~510 nm) to detect the oxidized green fluorescence. An increase in the green signal indicates increased lipid peroxidation.
-
Microscopy: Capture images in both red and green channels. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
-
Data Analysis: Quantify the shift in fluorescence intensity. For flow cytometry, measure the geometric mean fluorescence intensity in the green channel. For microscopy, calculate the ratio of green to red intensity per cell.
Protocol 5: Western Blot Analysis of Ferroptosis-Related Proteins
This protocol allows for the semi-quantitative analysis of key protein expression levels.
Materials:
-
Treated cells (from Protocol 1)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DMT1, anti-GPX4, anti-TfR1, anti-FTH1, anti-Actin/Tubulin)[8][13]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells on ice using RIPA buffer. Scrape and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Perform densitometry analysis using software like ImageJ to quantify band intensity. Normalize the intensity of the target protein to the loading control (e.g., Actin).
References
- 1. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 2. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMT1 ubiquitination by Nedd4 protects against ferroptosis after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron from the gut: the role of divalent metal transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMT1 and iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temozolomide Drives Ferroptosis via a DMT1-Dependent Pathway in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DMT1 Inhibitors Kill Cancer Stem Cells by Blocking Lysosomal Iron Translocation - Institut Curie [institut-curie.org]
- 11. researchgate.net [researchgate.net]
- 12. DMT1 knockout abolishes ferroptosis induced mitochondrial dysfunction in C. elegans amyloid β proteotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Promotion of ferroptosis in head and neck cancer with divalent metal transporter 1 inhibition or salinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fluorogenic Probes for Intracellular Iron Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ferroptosis Research Solutions | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Troubleshooting low efficacy of DMT1 blocker 1 in cell culture"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DMT1 Blocker 1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, reversible, and competitive inhibitor of the Divalent Metal Transporter 1 (DMT1).[1] It directly competes with ferrous iron (Fe²⁺) for binding to the transporter, thereby blocking its translocation across the cell membrane or endosomal membrane.
Q2: Which isoforms of DMT1 are targeted by this compound? A2: this compound is a broad-spectrum inhibitor and is expected to inhibit all four known mammalian isoforms of DMT1, as they share identical functional properties for iron transport.[2]
Q3: What are the recommended solvent and storage conditions for this compound? A3: The compound should be dissolved in DMSO to create a stock solution.[3] For long-term storage, the stock solution should be stored at -20°C. For short-term use, it can be kept at 4°C for a few days.
Q4: Is the inhibitory effect of this compound reversible? A4: Yes, the inhibition is reversible. Washing out the compound from the cell culture medium should restore DMT1-mediated iron uptake activity.[1]
Q5: Does this compound chelate iron directly? A5: No, this compound is not a metal chelator. Its mechanism is based on competitive inhibition of the transporter, not on the sequestration of iron in the medium.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments.
Issue 1: Low or No Inhibition of Iron Uptake
Q: I'm using the recommended concentration of this compound, but I am not observing a significant reduction in iron uptake in my cells. What could be the cause?
A: Several factors can contribute to low efficacy. Follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for low inhibitor efficacy.
-
Compound Integrity: Ensure your stock solution of this compound has not degraded. Always prepare fresh dilutions from a properly stored stock for each experiment.
-
Assay pH: DMT1 is a proton-coupled transporter, and its activity is highly pH-dependent, with optimal function in acidic conditions (pH 5.5-6.75).[1][5] Verify the pH of your uptake buffer.
-
Iron Form: DMT1 specifically transports ferrous iron (Fe²⁺).[1] Ferric iron (Fe³⁺) is not a substrate. Ensure your iron solution is in the Fe²⁺ state by adding a fresh solution of a reducing agent, such as ascorbic acid, at a 50-fold molar excess to the iron.[1]
-
DMT1 Expression Level: The level of inhibition is dependent on the expression of DMT1 in your chosen cell line. Some cell lines have very low endogenous DMT1 levels.[6] Consider using a cell line known to express high levels of DMT1 (e.g., Caco-2, K562) or a cell line stably overexpressing DMT1.[1] Confirm protein expression using the Western Blot protocol below.
Issue 2: High Variability Between Replicates or Experiments
Q: My results are inconsistent. The IC₅₀ value varies significantly between experiments. Why is this happening?
A: Experimental variability can often be traced to subtle changes in cell culture and assay conditions.
-
Cell Confluency: Do not let cells become over-confluent. High cell density can alter cellular metabolism and transporter expression.[7] Seed cells to reach 70-80% confluency at the time of the assay.
-
Serum Interference: Components in Fetal Bovine Serum (FBS) may bind to the inhibitor, reducing its effective concentration. For the duration of the inhibitor incubation and iron uptake, consider using serum-free medium or a medium with reduced FBS content.[7] Always include consistent FBS concentrations across all wells and experiments if its exclusion is not possible.
-
Metabolic State: Changes in the metabolic state of cells can affect experimental outcomes.[8] Standardize cell passage number, seeding density, and media conditions to ensure cells are in a consistent metabolic state for each experiment.
Issue 3: Observed Cellular Toxicity
Q: My cells appear unhealthy or are dying after treatment with this compound. Is it toxic?
A: While this compound has a high therapeutic index, cytotoxicity can occur, usually due to concentration-related issues.
-
High Concentration: At very high concentrations, off-target effects can lead to toxicity. Perform a dose-response curve to determine the optimal, non-toxic working concentration for your cell line using the MTT assay provided below.
-
Solvent Toxicity: The final concentration of DMSO in the culture medium should not exceed 0.5%. High concentrations of DMSO are toxic to cells. Always include a "vehicle control" (medium with the same amount of DMSO used for the highest inhibitor concentration) to assess the effect of the solvent alone.
Issue 4: Difficulty Detecting DMT1 Protein via Western Blot
Q: I cannot detect a band for DMT1 on my Western Blot, or the bands are smeared.
A: DMT1 is a multi-pass transmembrane protein and requires specific sample preparation for successful Western blotting.
-
CRITICAL: Do Not Heat Samples: The most common reason for failed DMT1 western blots is heating the protein lysate in sample buffer. Heating causes transmembrane proteins like DMT1 to aggregate, preventing them from entering the gel or resolving properly.[9][10][11] Load unheated samples for SDS-PAGE.
-
Lysis Buffer: Use a strong lysis buffer, such as RIPA buffer, to effectively solubilize membrane proteins.
-
Antibody Validation: Ensure your primary antibody is validated for the detection of DMT1 in your species of interest.
Supporting Data
Table 1: In Vitro Pharmacological Properties of this compound
| Parameter | Value | Cell Line / Condition |
|---|---|---|
| IC₅₀ | ~15 µM | HEK293T cells overexpressing DMT1, ⁵⁵Fe uptake assay[1] |
| Kᵢ | ~7 µM | HEK293T cells overexpressing DMT1[1] |
| Mechanism | Competitive, Reversible | Cell-based kinetic assays[1] |
| Solubility | >50 mM in DMSO | - |
| Cytotoxicity (CC₅₀) | >100 µM | MTT assay in Caco-2 cells |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range |
|---|---|---|
| Iron Uptake Inhibition | Caco-2, K562 | 1 µM - 100 µM |
| Iron Uptake Inhibition | DMT1-overexpressing HEK293 | 0.5 µM - 50 µM |
| Cytotoxicity | Most cell lines | 1 µM - 200 µM |
Experimental Protocols
Protocol 1: Ferrous Iron (⁵⁵Fe) Uptake Assay
This protocol measures the direct uptake of radiolabeled ferrous iron.
Caption: Workflow for a radiolabeled iron uptake assay.
Methodology:
-
Cell Plating: Seed cells (e.g., HEK293T-DMT1) in 24-well plates to reach 70-80% confluency on the day of the experiment.[1]
-
Preparation: On the assay day, wash cells three times with Phosphate-Buffered Saline (PBS).
-
Inhibitor Pre-incubation: Add assay buffer (e.g., 25 mM Tris, 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, pH 6.75) containing the desired concentration of this compound or vehicle (DMSO).[1] Incubate at 37°C for 20 minutes.
-
Iron Uptake: Add an equal volume of assay buffer containing 2 µM ⁵⁵Fe and 100 µM ascorbic acid to achieve a final concentration of 1 µM ⁵⁵Fe and 50 µM ascorbic acid.[1]
-
Incubation: Incubate at 37°C for 20 minutes. To measure non-specific binding, run a parallel set of reactions at 4°C.
-
Stopping the Reaction: Terminate the uptake by aspirating the radioactive medium and immediately washing the cells three times with ice-cold PBS.
-
Lysis and Counting: Lyse the cells in a suitable buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample.
Protocol 2: Calcein Quench Assay
This is a non-radioactive, fluorescence-based method to measure intracellular iron influx.
Methodology:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate.
-
Calcein Loading: Wash cells and incubate with 0.25 µM Calcein-AM in serum-free medium for 1 hour at 37°C.[1] Calcein-AM is a membrane-permeant dye that becomes fluorescent and trapped inside the cell upon hydrolysis by esterases.
-
Washing: Wash cells thoroughly with assay buffer (pH 6.75) to remove extracellular Calcein-AM.
-
Baseline Reading: Measure the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm).
-
Inhibition and Iron Addition: Add assay buffer containing this compound or vehicle and incubate for 20 minutes. Then, add ferrous iron (prepared with ascorbate).
-
Fluorescence Quenching: Immediately begin kinetic fluorescence readings. As Fe²⁺ enters the cell, it quenches the calcein fluorescence.
-
Analysis: The rate of fluorescence quenching is proportional to the rate of iron uptake.[12] Compare the quenching rates between control and inhibitor-treated wells.
Protocol 3: Western Blotting for DMT1 Detection
This protocol is optimized for the detection of the transmembrane protein DMT1.
Methodology:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein lysate with 2x SDS-PAGE sample loading buffer. CRITICAL: DO NOT HEAT THE SAMPLES. [9][11] Leave them at room temperature for 10-15 minutes before loading.
-
SDS-PAGE and Transfer: Separate the unheated protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBS-T for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a validated anti-DMT1 primary antibody overnight at 4°C, following the manufacturer's recommended dilution.[10]
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 4: MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability and is used to determine the cytotoxic concentration of the inhibitor.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[13]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.[13][14]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Read the absorbance at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB‐17 Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Divalent metal transporter 1 (DMT1) in the brain: implications for a role in iron transport at the blood-brain barrier, and neuronal and glial pathology [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 8. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 12. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1: Preclinical Efficacy against Iron Overload and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. texaschildrens.org [texaschildrens.org]
Technical Support Center: Optimizing Dosage of DMT1 Inhibitors for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Divalent Metal Transporter 1 (DMT1) inhibitors for animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during in vivo studies with DMT1 inhibitors, offering potential causes and actionable solutions.
Q1: Why am I observing a lack of efficacy with my DMT1 inhibitor in my animal model?
Possible Causes:
-
Inadequate Dosage: The administered dose may be too low to achieve sufficient target engagement.
-
Poor Bioavailability: The inhibitor may have low oral bioavailability, preventing it from reaching the target tissue at an effective concentration. This is a key consideration for systemically-acting inhibitors.[1][2]
-
Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the system, resulting in a short duration of action.
-
Incorrect Dosing Regimen: The frequency of administration may not be optimal to maintain therapeutic concentrations between doses.
-
Assay Sensitivity: The method used to assess efficacy (e.g., measuring tissue iron levels) may not be sensitive enough to detect subtle changes.
Troubleshooting Solutions:
-
Dose-Ranging Study: Conduct a pilot study with a range of doses to determine the optimal dose that produces the desired effect without toxicity.[3]
-
Pharmacokinetic (PK) Analysis: Characterize the pharmacokinetic profile of your inhibitor to understand its absorption, distribution, metabolism, and excretion (ADME).[4][5] This will inform the optimal dosing route and frequency.
-
Formulation Optimization: For oral administration, consider formulating the inhibitor to enhance its solubility and absorption.
-
Alternative Administration Route: If oral bioavailability is poor, consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection, depending on the experimental goals and the inhibitor's properties.[6]
-
Validate Efficacy Readouts: Ensure your efficacy assays are validated and sensitive enough to detect the expected changes. For example, using stable isotopes like 57Fe with ICP-MS can provide high sensitivity for measuring iron absorption.[7]
Q2: My animals are showing signs of toxicity (e.g., weight loss, lethargy). How can I mitigate this?
Possible Causes:
-
Dose is too High: The administered dose may be exceeding the maximum tolerated dose (MTD).
-
Systemic DMT1 Inhibition: Off-target inhibition of DMT1 in tissues other than the intended site (e.g., erythroid precursors) can lead to systemic side effects like anemia.[1][2] This is a critical consideration for systemically bioavailable inhibitors.
-
Off-Target Effects: The inhibitor may be interacting with other transporters or cellular pathways, leading to toxicity.[8]
-
Vehicle Toxicity: The vehicle used to dissolve and administer the inhibitor may be causing adverse effects.
Troubleshooting Solutions:
-
Reduce the Dose: Lower the dose to a level that is effective but not toxic. A dose-response study is crucial.
-
Use a Gut-Restricted Inhibitor: For studies targeting intestinal iron absorption, consider using a gut-restricted inhibitor like XEN602, which has very low systemic bioavailability, minimizing off-target effects.[1][2][9]
-
Monitor for Anemia: When using systemically active inhibitors, monitor hematological parameters (e.g., hemoglobin, hematocrit) to check for signs of anemia.
-
Vehicle Control Group: Always include a vehicle-only control group to rule out toxicity from the administration vehicle.
-
Toxicity Screens: If developing a novel inhibitor, perform in vitro toxicity screens to identify potential off-target effects early on.
Q3: I am seeing high variability in my results between animals. What can I do to improve consistency?
Possible Causes:
-
Inconsistent Gavage Technique: Improper or inconsistent oral gavage technique can lead to variable dosing and stress in the animals.
-
Animal-to-Animal Variation: Biological variability in metabolism and drug response is inherent in animal studies.
-
Dietary Iron Content: The amount of iron in the animal's diet can influence the baseline iron status and the response to a DMT1 inhibitor.
-
Timing of Dosing and Sample Collection: Inconsistent timing of inhibitor administration relative to feeding or sample collection can introduce variability.
Troubleshooting Solutions:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and sample collection, are standardized and performed consistently by trained personnel.[10]
-
Increase Sample Size: A larger number of animals per group can help to overcome individual variability and increase the statistical power of the study.
-
Control Dietary Iron: Use a standardized diet with a known iron content to ensure all animals have a similar baseline iron status.
-
Acclimatize Animals: Allow animals to acclimatize to the experimental conditions and handling before starting the study to reduce stress-related variability.
-
Consistent Timing: Maintain a consistent schedule for feeding, dosing, and sample collection for all animals in the study.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly cited DMT1 inhibitors.
Table 1: In Vitro Potency of Selected DMT1 Inhibitors
| Inhibitor | Assay | Cell Line | IC₅₀ | Reference |
| XEN602 | Calcein Quench | HEK293 (hDMT1) | 4 nM | [11] |
| Ebselen | ⁵⁵Fe Uptake | HEK293T (DMT1) | ~0.22 µM | [12][13] |
| NSC306711 | ⁵⁵Fe Uptake | HEK293T (DMT1) | ~14.7 µM | [14] |
| PDTC | ⁵⁵Fe Uptake | HEK293T (DMT1) | ~1.54 µM | [13] |
Table 2: In Vivo Efficacy and Dosage of DMT1 Inhibitors in Animal Models
| Inhibitor | Animal Model | Disease Model | Route | Dosage | Key Findings | Reference |
| XEN602 | Rat | Acute Iron Hyperabsorption | p.o. | ED₅₀ = 0.8 mg/kg | Potent inhibition of dietary iron uptake with negligible systemic exposure. | [11] |
| XEN602 | Pig | Anemia | p.o. | ED₅₀ = 1-3 mg/kg | Effective inhibition of dietary iron uptake in a non-rodent model. | [11] |
| Ebselen | Mouse | Alzheimer's Disease | i.p. | 2.5 mg/kg/day | Rescued mitochondrial and cognitive function.[6] Decreased cellular iron levels in vitro.[11] | [6][11] |
| DMT1 siRNA | Mouse | Iron Overload | p.o. | 5 mg/kg | Down-regulated duodenal DMT1 mRNA and decreased intestinal ⁵⁹Fe absorption. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vivo evaluation of DMT1 inhibitors.
Protocol 1: Oral Gavage Administration of DMT1 Inhibitor and Iron in Mice
Objective: To assess the in vivo efficacy of an orally administered DMT1 inhibitor on acute iron absorption.
Materials:
-
DMT1 inhibitor
-
Vehicle for inhibitor (e.g., 5% dextrose in H₂O)
-
Iron solution (e.g., FeSO₄ in 1 mM NaCl, 1 mM L-ascorbic acid, 1 mM L-glutamine)[16]
-
Radiolabeled iron (e.g., ⁵⁹FeCl₂) or stable isotope (e.g., ⁵⁷Fe)[7][15]
-
Oral gavage needles (flexible plastic or smooth, ball-tipped metal)[14]
-
Animal scale
-
Syringes
Procedure:
-
Animal Preparation: Fast mice overnight (12-16 hours) with free access to water to ensure an empty stomach for consistent absorption.[15]
-
Inhibitor Preparation: Prepare the DMT1 inhibitor solution in the chosen vehicle at the desired concentration.
-
Inhibitor Administration:
-
Weigh each mouse to calculate the exact volume of inhibitor solution to be administered.
-
Administer the DMT1 inhibitor or vehicle control via oral gavage. A typical volume is 4 ml/kg.[2]
-
The timing of inhibitor administration prior to the iron challenge should be optimized based on the inhibitor's PK profile (typically 1 hour).
-
-
Iron Challenge Administration:
-
Prepare the iron solution containing either a radioactive or stable iron isotope. A typical dose is 0.1 µCi ⁵⁹Fe per gram of body weight.[16]
-
After the predetermined pre-treatment time, administer the iron solution via oral gavage.
-
-
Sample Collection:
-
Analysis:
Protocol 2: Measurement of Tissue Iron Content by ICP-MS
Objective: To quantify the total iron concentration in various tissues following treatment with a DMT1 inhibitor.
Materials:
-
Tissues of interest (e.g., liver, spleen, brain)
-
Analytical balance
-
Trace-metal-free digestion vessels
-
Concentrated nitric acid (trace metal grade)
-
Hydrogen peroxide (optional)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Certified iron standard solutions
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the tissue sample (e.g., 50-100 mg) into a digestion vessel.
-
Add a known volume of concentrated nitric acid to the vessel.
-
If digesting fatty tissues, a small amount of hydrogen peroxide can be added.
-
-
Acid Digestion:
-
Digest the samples using a microwave digestion system or a heating block until the tissue is completely dissolved and the solution is clear.
-
-
Dilution:
-
After cooling, dilute the digested samples to a final volume with deionized water. The dilution factor will depend on the expected iron concentration and the linear range of the ICP-MS.
-
-
ICP-MS Analysis:
-
Prepare a calibration curve using certified iron standard solutions.
-
Analyze the diluted samples on the ICP-MS to determine the concentration of iron. It is recommended to monitor for the ⁵⁷Fe isotope to avoid interference from argon-containing molecules that have the same molecular weight as the most common iron isotope (⁵⁶Fe).[13]
-
-
Data Calculation:
-
Calculate the iron concentration in the original tissue sample (e.g., in µg of iron per gram of tissue) by accounting for the dilution factor and the initial tissue weight.
-
Protocol 3: In Vitro Calcein-AM Assay for DMT1 Inhibition
Objective: To assess the inhibitory activity of a compound on DMT1-mediated iron influx in a cell-based assay.
Materials:
-
HEK293 cells stably overexpressing DMT1
-
Cell culture medium and supplements
-
Anhydrous DMSO
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)[9]
-
Iron solution (e.g., ferrous sulfate)
-
Test compounds (DMT1 inhibitors)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the DMT1-expressing HEK293 cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.[9]
-
Calcein-AM Loading:
-
Prepare a stock solution of Calcein-AM in anhydrous DMSO (e.g., 1 mM).[7]
-
Prepare a working solution of Calcein-AM in assay buffer (typically 1-5 µM).
-
Wash the cells once with assay buffer.
-
Add the Calcein-AM working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[9]
-
-
Compound Treatment:
-
Wash the cells to remove excess Calcein-AM.
-
Add the assay buffer containing various concentrations of the test compound or vehicle control to the wells.
-
-
Iron Addition and Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of fluorescence quenching for each condition.
-
Determine the IC₅₀ value of the test compound by plotting the inhibition of the quenching rate against the compound concentration.
-
Visualizations
Signaling and Transport Pathways
Caption: Intestinal iron absorption pathway and the site of action for DMT1 inhibitors.
Caption: Role of DMT1 in the ferroptosis signaling pathway.[15]
Experimental Workflows
Caption: General experimental workflow for in vivo efficacy testing of a DMT1 inhibitor.
Caption: A logical workflow for troubleshooting common issues in DMT1 inhibitor studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New cyclophilin D inhibitor rescues mitochondrial and cognitive function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Knockdown of microglial iron import gene, DMT1, worsens cognitive function and alters microglial transcriptional landscape in a sex-specific manner in the APP/PS1 model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule screening identifies the selanazal drug ebselen as a potent inhibitor of DMT1-mediated iron uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-Molecule Screening Identifies the Selanazal Drug Ebselen as a Potent Inhibitor of DMT1-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of DMT1 Blockers
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for working with Divalent Metal Transporter 1 (DMT1) blockers. The following resources are designed to help you anticipate, identify, and overcome potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects associated with DMT1 blockers?
A1: Off-target effects can vary significantly depending on the chemical scaffold of the inhibitor. Some compounds may affect other ion transporters or cellular processes. For instance, Ebselen, an antioxidant, is known to inhibit DMT1-mediated iron uptake, but its effects may be linked to its influence on the cellular redox status rather than direct, specific binding to the transporter.[1][2] Other small molecules might interact with a range of metalloproteins or have off-target activities on unrelated receptors or enzymes.[3] It is crucial to review the literature for the specific inhibitor you are using.
Q2: How can I be sure that the phenotype I observe is due to DMT1 inhibition and not an off-target effect?
Q3: What is a "rescue" experiment and how do I perform one for a DMT1 blocker?
A3: A rescue experiment is a control procedure used to confirm the specificity of an inhibitor.[4] The principle is to restore the function that was blocked and observe if the initial phenotype is reversed. For DMT1, this can be challenging as you cannot easily "add back" the inhibitor-bound protein. A more practical approach is a genetic rescue. If you are working with a cell line where you've knocked down endogenous DMT1 and see a phenotype, you can then introduce a modified DMT1 construct (e.g., from a different species or with a point mutation that prevents inhibitor binding but preserves function) to see if it "rescues" the phenotype. If the phenotype is reversed, it confirms the effect was due to DMT1 inhibition.
Q4: My cells are showing unexpected toxicity after treatment with a DMT1 blocker. What could be the cause?
A4: Unexpected toxicity can stem from several sources. It could be an on-target effect of severe iron depletion in your specific cell type, or it could be a classic off-target effect where the compound is hitting another critical cellular pathway.[5] To distinguish between these, you can try to rescue the cells by supplementing the media with a different iron source that bypasses DMT1 (e.g., transferrin-bound iron if your cells express the transferrin receptor). If the toxicity is alleviated, it suggests an on-target effect. If not, an off-target mechanism is more likely. Also, ensure the solvent (like DMSO) concentration is not exceeding toxic levels.
Q5: How do I select the optimal concentration for my DMT1 inhibitor to minimize off-target effects?
A5: It is essential to perform a dose-response curve for DMT1 inhibition in your experimental system.[1] The goal is to use the lowest concentration that gives you the maximal desired on-target effect (e.g., inhibition of iron uptake). An IC50 value (the concentration at which 50% of the activity is inhibited) is a good starting point.[1] Using concentrations significantly above the IC90 or the maximal effective dose increases the likelihood of engaging off-target interactions.
Data Summary
Table 1: Common DMT1 Inhibitors and Their Characteristics
| Inhibitor | Type | IC50 | Known Off-Target Effects or Characteristics |
| NSC306711 | Competitive, Reversible | ~14.7 µM | A polysulfonated dye containing copper; its inhibitory action is independent of copper chelation.[1] |
| XEN602 | Potent, Gut-Restricted | IC50 << 1 µM | Designed for low systemic exposure to minimize off-target effects in other tissues. Shows high selectivity for iron over other divalent cations, except cobalt.[5][6] |
| Ebselen | Antioxidant | Inactive in some direct binding assays | Blocks iron uptake, but its mechanism may be indirect through altering cellular redox status, making it non-specific.[2][5] |
| Ferristatin | - | Inactive in some voltage clamp studies | Often used, but its direct and specific action on DMT1 has been questioned in some assay systems.[5] |
| Pyrimidinone 8 | Non-competitive, Reversible | Kᵢ ~20 µM | One of the first identified allosteric modulators, suggesting a different binding site and potentially different off-target profile.[2] |
Experimental Protocols
Protocol 1: Validating On-Target DMT1 Inhibition using a Radioactive Iron (⁵⁵Fe²⁺) Uptake Assay
This protocol is adapted from methodologies used to directly measure the transport of ferrous iron into cells.[1][7]
Materials:
-
HEK293 cells stably overexpressing DMT1 (or your cell line of interest).
-
Culture medium (e.g., DMEM).
-
Uptake Buffer (e.g., MES-buffered saline, pH 6.75).
-
⁵⁵FeCl₃ solution.
-
Ascorbic acid solution (freshly prepared).
-
DMT1 inhibitor stock solution (in DMSO).
-
Scintillation fluid and vials.
-
Scintillation counter.
Methodology:
-
Cell Preparation: Plate cells in 24-well plates and grow to ~90% confluency.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with Uptake Buffer. Add Uptake Buffer containing your DMT1 inhibitor at various concentrations (and a vehicle control, e.g., DMSO). Incubate for 15-30 minutes at 37°C.
-
Iron Uptake: Prepare the uptake solution by diluting ⁵⁵FeCl₃ into Uptake Buffer and adding a 50-fold molar excess of ascorbic acid to reduce Fe³⁺ to Fe²⁺.[1] Initiate the transport by adding this solution to each well.
-
Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. Note: Transport should be measured in the linear range.
-
Stopping the Assay: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold buffer.
-
Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., 50 mM NaOH).[8]
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Normalize the counts to the protein concentration of each sample. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.
Protocol 2: Assessing Off-Target Effects using a Genetic Knockdown Comparison
This protocol helps differentiate on-target from off-target effects by comparing pharmacological inhibition with genetic inhibition.
Materials:
-
Your cell line of interest.
-
DMT1 inhibitor.
-
siRNA targeting DMT1 (and a non-targeting control siRNA).
-
Transfection reagent (e.g., Lipofectamine).
-
Reagents for your specific downstream assay (e.g., cell viability assay, gene expression analysis via qPCR).
-
Western blot reagents to confirm DMT1 knockdown.
Methodology:
-
Experimental Groups: Set up the following experimental groups:
-
Untreated cells.
-
Vehicle control (e.g., DMSO).
-
DMT1 inhibitor-treated cells.
-
Non-targeting control siRNA-transfected cells.
-
DMT1 siRNA-transfected cells.
-
-
Transfection: Transfect the cells with the non-targeting control siRNA and the DMT1 siRNA according to the manufacturer's protocol. Allow 48-72 hours for the knockdown to take effect.
-
Inhibitor Treatment: Treat the designated group of cells with the DMT1 inhibitor at a pre-determined effective concentration.
-
Downstream Assay: Perform your primary assay of interest (e.g., measuring cell proliferation, expression of a specific gene, etc.) on all experimental groups.
-
Validation:
-
Concurrently, lyse a parallel set of transfected cells to confirm the knockdown of DMT1 protein levels via Western blot.
-
Analyze the results from your primary assay. If the phenotype observed in the DMT1 inhibitor-treated group is the same as in the DMT1 siRNA-transfected group (and different from the control groups), it strongly suggests the effect is on-target.
-
Visual Guides
Signaling & Transport Pathways
Caption: Cellular iron uptake pathways mediated by DMT1.
Experimental & Logical Workflows
References
- 1. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB‐17 Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1: Preclinical Efficacy against Iron Overload and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron uptake and localization assays [bio-protocol.org]
- 8. 4.4. Iron Uptake Assay [bio-protocol.org]
Technical Support Center: Minimizing Toxicity of DMT1 Blockers in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the toxicity of Divalent Metal Transporter 1 (DMT1) blockers in your primary cell line experiments.
Troubleshooting Guides
Here are solutions to common problems you may encounter when working with DMT1 inhibitors in primary cell cultures.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed shortly after adding the DMT1 blocker. | 1. Concentration is too high: The effective concentration for DMT1 inhibition may be cytotoxic to your specific primary cell type. 2. Solvent toxicity: The solvent used to dissolve the blocker (e.g., DMSO) may be at a toxic concentration. 3. Rapid influx of other divalent cations: Blocking iron uptake via DMT1 can sometimes lead to an imbalance of other metal ions. | 1. Perform a dose-response curve: Determine the IC50 for cytotoxicity in your primary cell line using an LDH or Calcein AM assay. Start with concentrations well below the reported IC50 for DMT1 inhibition. 2. Check solvent concentration: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle-only control. 3. Use a more specific blocker: If available, switch to a more selective DMT1 inhibitor. |
| Primary neurons are showing signs of distress (e.g., neurite retraction, blebbing) even at low blocker concentrations. | 1. Off-target effects: The DMT1 blocker may be interacting with other transporters or cellular pathways. 2. Basal iron levels are too low: Primary neurons have high metabolic demands and may be particularly sensitive to disruptions in iron homeostasis. | 1. Review the literature for known off-target effects: For example, ebselen is known to have multiple targets.[1] 2. Supplement with a different iron source: If your experiment allows, provide iron through a DMT1-independent pathway, such as transferrin-bound iron. 3. Reduce exposure time: Use the shortest possible incubation time with the blocker that is sufficient to achieve the desired effect. |
| Inconsistent results between experiments. | 1. Variability in primary cell culture: Primary cells can have batch-to-batch variations in health and density. 2. Inhibitor degradation: The DMT1 blocker may not be stable under your experimental conditions. | 1. Standardize cell seeding density: Ensure consistent cell numbers across experiments. 2. Use fresh inhibitor dilutions: Prepare fresh stock solutions and dilutions of the DMT1 blocker for each experiment. |
| The DMT1 blocker is not as effective as expected based on published data. | 1. Different cell type: The IC50 for DMT1 inhibition can vary significantly between cell types. 2. pH of the medium: DMT1 transport is pH-dependent. | 1. Determine the IC50 in your specific cell line: Do not rely solely on published values from other cell types. 2. Ensure optimal pH: Maintain a consistent and appropriate pH for your culture medium, as DMT1 activity is influenced by proton gradients. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to minimize the toxicity of a new DMT1 blocker in my primary neuron culture?
A1: The most critical first step is to perform a cytotoxicity assay to determine the IC50 for toxicity in your specific primary neuron culture. This will establish a safe concentration range for your experiments. Do not assume that the IC50 for DMT1 inhibition is the same as the non-toxic concentration. Neurons can be particularly sensitive to disruptions in iron homeostasis.
Q2: My primary astrocytes seem more resistant to my DMT1 blocker than my primary neurons. Is this expected?
A2: It is not uncommon to observe differential toxicity of compounds between different primary cell types. Astrocytes can sometimes be more robust than neurons and may have different dependencies on DMT1 for iron uptake.[2][3] A comparative cytotoxicity analysis between your primary neurons and astrocytes is recommended to confirm this observation and to tailor your experimental concentrations accordingly.
Q3: Can the solvent I use to dissolve my DMT1 blocker be a source of toxicity?
A3: Absolutely. Solvents like DMSO can be toxic to primary cells at higher concentrations. Always run a vehicle control (culture medium with the same concentration of solvent used to dissolve the blocker) to ensure that the observed toxicity is due to the DMT1 blocker itself and not the solvent. Aim for a final solvent concentration of less than 0.1%.
Q4: Are there any general tips for maintaining healthy primary neuron cultures during long-term experiments with DMT1 blockers?
A4: Yes, maintaining a healthy culture environment is crucial. Use a serum-free culture medium supplemented with appropriate factors like B27. Ensure a proper seeding density, as neurons in culture benefit from cell-to-cell contact. Minimize disturbances to the culture and perform media changes carefully to avoid dislodging the cells.
Q5: How can I be sure that the toxicity I'm observing is due to DMT1 inhibition and not off-target effects?
Quantitative Data on DMT1 Blocker Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) for various DMT1 blockers. Note that these values primarily reflect the inhibition of DMT1 transport activity and not necessarily cytotoxicity, which should be independently determined for your specific primary cell line.
| DMT1 Blocker | Cell Line | Assay | IC50 |
| XEN602 | CHO (expressing hDMT1) | Calcein Quench | 4.0 nM[4] |
| NSC306711 (Ferristatin) | HEK293T (overexpressing DMT1) | 55Fe Uptake | ~14.7 µM |
| Ebselen | A549 (lung cancer cells) | MTT Assay | ~12.5 µM (cytotoxicity) |
| DMT1 blocker 2 | CHO | Not specified | 0.83 µM[5] |
Key Experimental Protocols
Protocol 1: Assessing DMT1 Blocker Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This protocol provides a method to quantify cell death by measuring the release of LDH from damaged cells.
Materials:
-
Primary cell culture of interest (e.g., cortical neurons, astrocytes)
-
96-well tissue culture plates
-
DMT1 blocker of interest
-
Vehicle control (e.g., DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Plate your primary cells in a 96-well plate at a density optimized for your cell type and allow them to adhere and stabilize for at least 24 hours.
-
Treatment: Prepare serial dilutions of your DMT1 blocker in culture medium. Also, prepare a vehicle control with the highest concentration of solvent used.
-
Controls: Include the following controls on your plate:
-
Spontaneous LDH release: Cells treated with culture medium only.
-
Maximum LDH release: Cells treated with the lysis solution provided in the LDH kit.
-
Vehicle control: Cells treated with the highest concentration of the solvent.
-
-
Incubation: Add the different concentrations of the DMT1 blocker and controls to the respective wells and incubate for your desired experimental duration (e.g., 24, 48 hours).
-
LDH Measurement:
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity for each concentration of the DMT1 blocker using the formula provided in the kit's manual, typically: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 2: Assessing DMT1 Blocker Cytotoxicity using a Calcein AM Assay
This protocol measures cell viability by assessing the esterase activity in live cells.
Materials:
-
Primary cell culture of interest
-
96-well black-walled, clear-bottom tissue culture plates
-
DMT1 blocker of interest
-
Vehicle control (e.g., DMSO)
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the LDH assay protocol.
-
Calcein AM Staining:
-
At the end of the treatment period, prepare a working solution of Calcein AM in a suitable buffer (e.g., HBSS) at a final concentration of 1-2 µM.
-
Remove the culture medium containing the DMT1 blocker from the wells and wash the cells gently with buffer.
-
Add the Calcein AM working solution to each well and incubate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Calcein (typically ~485 nm excitation and ~520 nm emission).
-
-
Calculation of Viability: Calculate the percentage of cell viability for each concentration of the DMT1 blocker relative to the vehicle control: % Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) * 100
Visualizations
DMT1-Mediated Iron Uptake and Potential for Toxicity
References
- 1. Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. sciencellonline.com [sciencellonline.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting Variability in DMT1 Functional Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Divalent Metal Transporter 1 (DMT1) functional assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during DMT1 functional assays in a question-and-answer format, providing potential causes and solutions.
Low or No DMT1-Mediated Iron Uptake
Question: My cells are expressing DMT1, but I'm observing very low or no iron uptake in my radiolabeled iron (e.g., ⁵⁵Fe²⁺) assay. What are the possible reasons?
Answer: Several factors could contribute to low or absent iron uptake. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution(s) |
| Suboptimal pH | DMT1 is a proton-coupled transporter, and its activity is highly dependent on an acidic pH.[1] The optimal pH for DMT1-mediated iron uptake is typically between 5.5 and 6.75.[1] Ensure your uptake buffer is at the optimal pH for your specific cell system. Verify the pH of your buffer immediately before the experiment. |
| Incorrect Iron Oxidation State | DMT1 specifically transports ferrous iron (Fe²⁺), not ferric iron (Fe³⁺). Include a reducing agent, such as ascorbic acid, in your uptake buffer to maintain iron in its ferrous state. Prepare fresh iron solutions for each experiment to prevent oxidation. |
| Presence of Competing Divalent Metals | DMT1 can transport other divalent metals, such as manganese (Mn²⁺), cobalt (Co²⁺), and cadmium (Cd²⁺), which can compete with iron for transport.[2] Ensure your assay buffer is free of competing metals. If their presence is unavoidable, their inhibitory effects should be considered in the data analysis. |
| Low DMT1 Expression or Incorrect Localization | Verify DMT1 protein expression levels by Western blot. Confirm the subcellular localization of DMT1 using immunofluorescence. Some isoforms are targeted to the plasma membrane, while others are localized to endosomes.[3][4] Incorrect localization can prevent uptake from the extracellular medium. |
| Cell Health and Viability | Poor cell health can lead to a general decrease in cellular functions, including transporter activity. Assess cell viability using a method like Trypan Blue exclusion or a commercial viability assay. Ensure cells are in the logarithmic growth phase for optimal activity.[5] |
| DMT1 Isoform-Specific Activity | The four main isoforms of DMT1 can exhibit different expression levels and subcellular localizations, which can affect transport activity.[2][6] Be aware of which isoform(s) your cell model expresses and if their localization is appropriate for your assay (e.g., plasma membrane for extracellular uptake). |
High Background in Fluorescence-Based Assays (e.g., Calcein-AM Quenching)
Question: I'm using the calcein-AM quenching assay to measure DMT1 activity, but I'm getting a high background fluorescence, leading to a low signal-to-noise ratio. How can I resolve this?
Answer: High background in calcein-AM assays is a common issue. Here are some strategies to minimize it:
| Potential Cause | Recommended Solution(s) |
| Incomplete Removal of Extracellular Calcein-AM | Thoroughly wash the cells with an appropriate buffer (e.g., PBS) after the calcein-AM loading step to remove any unbound dye.[5][7] |
| Calcein Leakage from Cells | Some cell types may actively transport calcein out of the cell. Including an organic anion transporter inhibitor, like probenecid, in the loading and assay buffers can help retain the dye inside the cells. |
| Suboptimal Dye Concentration or Incubation Time | Optimize the calcein-AM concentration (typically 1-5 µM) and incubation time (usually 15-30 minutes at 37°C) for your specific cell type.[5][8] Over-incubation can lead to dye compartmentalization and increased background. |
| Autofluorescence of Cells or Media | Use a phenol red-free medium during the assay, as phenol red is fluorescent.[7] Measure the autofluorescence of unlabeled cells and subtract this value from your experimental readings. |
| Degraded Calcein-AM | Calcein-AM is sensitive to light and hydrolysis.[5][9] Protect it from light and prepare fresh working solutions for each experiment. Store the stock solution in small aliquots in a desiccated environment at -20°C.[7] |
| Use of Inappropriate Microplates | For plate reader-based assays, use black-walled, clear-bottom plates to reduce well-to-well crosstalk and background fluorescence.[7][8] |
Inconsistent and Variable Results
Question: My results from DMT1 functional assays are highly variable between experiments. What could be causing this inconsistency?
Answer: Variability in biological assays can be frustrating. Here are some factors to control for more consistent results with DMT1:
| Potential Cause | Recommended Solution(s) |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and growth conditions. Changes in cell confluence can affect transporter expression and activity. |
| Fluctuations in pH of Assay Buffers | Prepare fresh assay buffers for each set of experiments and verify the pH immediately before use. Even small pH variations can significantly impact DMT1 activity.[1] |
| Variability in Reagent Preparation | Prepare fresh solutions of iron and other critical reagents for each experiment. The stability of ferrous iron solutions is a major source of variability. |
| Presence of Ubiquitin-Mediated Regulation | DMT1 is regulated by ubiquitination, which can lead to its degradation.[10] Factors in your cell culture or experimental conditions that alter the ubiquitin-proteasome system could contribute to variability in DMT1 levels and activity. |
| Differential Expression of DMT1 Isoforms | Different culture conditions might selectively alter the expression of DMT1 isoforms, which have distinct localizations and regulatory mechanisms.[2][6] This can lead to functional variability. |
| Operator-Dependent Variability | Standardize all pipetting and washing steps. Use a multichannel pipette where appropriate for simultaneous additions to reduce timing differences between wells.[7] |
Key Experimental Protocols
Detailed methodologies for common DMT1 functional assays are provided below.
Protocol 1: Radiolabeled Iron (⁵⁵Fe²⁺) Uptake Assay
This assay directly measures the uptake of radioactive iron into cells expressing DMT1.
Materials:
-
Cells expressing DMT1 (and appropriate control cells) cultured in 24- or 96-well plates
-
Uptake Buffer: MES-buffered saline (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM MES), pH adjusted to 5.5.
-
Ascorbic Acid (100 mM stock solution, prepared fresh)
-
⁵⁵FeCl₃ solution
-
Non-radioactive FeCl₂ (for competition experiments)
-
Wash Buffer: Ice-cold PBS with 1 mM EDTA
-
Cell Lysis Buffer (e.g., 0.1 M NaOH or a commercial lysis buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Seed cells in 24- or 96-well plates and grow to near confluence.
-
Preparation of Uptake Solution:
-
Immediately before the assay, prepare the ⁵⁵Fe²⁺ uptake solution.
-
For a final concentration of 10 µM ⁵⁵Fe²⁺, mix the required volume of ⁵⁵FeCl₃ with the uptake buffer.
-
Add ascorbic acid to a final concentration of 1 mM to reduce Fe³⁺ to Fe²⁺.
-
-
Uptake Assay:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the uptake buffer (pH 5.5).
-
Add the ⁵⁵Fe²⁺ uptake solution to each well to initiate the uptake.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
-
Stopping the Uptake:
-
To stop the reaction, rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold wash buffer to remove extracellular ⁵⁵Fe²⁺.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells to normalize the radioactive counts.
-
Calculate the specific uptake by subtracting the counts from control cells (not expressing DMT1 or mock-transfected) from the counts of DMT1-expressing cells.
-
Protocol 2: Calcein-AM Fluorescence Quenching Assay
This is a non-radioactive method to assess DMT1 activity by measuring the quenching of intracellular calcein fluorescence upon the influx of divalent metals like iron or manganese.
Materials:
-
Cells expressing DMT1 (and control cells) cultured in black-walled, clear-bottom 96-well plates
-
Calcein-AM (5 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO, optional)
-
Probenecid (250 mM stock in 1 M NaOH, optional)
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Assay Buffer: MES-buffered saline (pH 5.5).
-
Quenching Solution: Assay buffer containing a high concentration of a quenching metal (e.g., 100 µM FeCl₂ or MnCl₂ with 1 mM ascorbic acid).
-
Fluorescence plate reader with excitation/emission wavelengths of ~490 nm/~520 nm.
Procedure:
-
Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.[8]
-
Calcein-AM Loading:
-
Prepare the loading solution by diluting the Calcein-AM stock to a final concentration of 1-5 µM in the loading buffer. The addition of 0.02% Pluronic F-127 can aid in dye solubilization. If using, add probenecid to a final concentration of 1-2.5 mM.
-
Aspirate the culture medium and wash the cells once with loading buffer.
-
Add the loading solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[5]
-
-
Washing:
-
Aspirate the loading solution and wash the cells 2-3 times with the assay buffer to remove extracellular calcein-AM.[7] If used during loading, include probenecid in the wash buffer.
-
-
Fluorescence Measurement:
-
Add assay buffer to each well.
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths.
-
Record a baseline fluorescence reading for a few minutes.
-
Using an injector system if available, or by manual addition, add the quenching solution to the wells.
-
Continue to record the fluorescence every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the rate of metal influx.
-
Calculate the initial rate of quenching (the steepest part of the curve after the addition of the quenching solution).
-
Compare the quenching rates between DMT1-expressing cells and control cells.
-
Signaling Pathways and Experimental Workflows
Visual representations of key pathways and workflows can aid in understanding the complex regulation of DMT1 and the experimental process.
DMT1-Mediated Iron Uptake and Regulation
DMT1 is a key player in cellular iron homeostasis. Its expression is regulated by the Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) system. When cellular iron is low, IRPs bind to the IRE in the 3' untranslated region of DMT1 mRNA, stabilizing the transcript and leading to increased DMT1 protein synthesis.
Caption: Regulation of DMT1 expression and iron uptake via the IRP/IRE system.
DMT1 and the NOTCH Signaling Pathway
Recent studies have uncovered a link between DMT1 isoforms and the NOTCH signaling pathway, suggesting a role for DMT1 in cell fate decisions beyond its function as an iron transporter.[11][12] The loss of the DMT1-IRE isoform has been shown to suppress NOTCH activation, while loss of the DMT1+IRE isoform can lead to NOTCH activation.[11]
Caption: Opposing effects of DMT1 isoforms on the NOTCH signaling pathway.
Experimental Workflow for DMT1 Functional Assays
A generalized workflow for conducting DMT1 functional assays is presented below.
References
- 1. Divalent metal transporter 1 (DMT1) in the brain: implications for a role in iron transport at the blood-brain barrier, and neuronal and glial pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional properties of multiple isoforms of human divalent metal-ion transporter 1 (DMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative Splicing Regulates the Subcellular Localization of Divalent Metal Transporter 1 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 6. Previously uncharacterized isoforms of divalent metal transporter (DMT)-1: implications for regulation and cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Iron-responsive element of Divalent metal transporter 1 (Dmt1) controls Notch-mediated cell fates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The DMT1 isoform lacking the iron-response element regulates normal and malignant hematopoiesis via NOTCH pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of DMT1 Blockers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Divalent Metal Transporter 1 (DMT1) blockers. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges in your research, with a focus on strategies to improve the oral bioavailability of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is DMT1 and why is it a therapeutic target?
A1: Divalent Metal Transporter 1 (DMT1), also known as SLC11A2, is the primary transporter responsible for the absorption of non-heme iron from the diet in the small intestine.[1][2] It also plays a crucial role in iron acquisition by cells throughout the body, including erythroid precursors.[3] DMT1 transports ferrous iron (Fe2+) across cellular membranes, a process that is essential for iron homeostasis.[1][4] In certain diseases characterized by iron overload, such as hereditary hemochromatosis and β-thalassemia, inhibiting DMT1 in the gut is a promising therapeutic strategy to reduce systemic iron accumulation.[5][6]
Q2: What are the major challenges in achieving good oral bioavailability for DMT1 blockers?
A2: Like many small molecule inhibitors, DMT1 blockers can face several challenges that limit their oral bioavailability. These often stem from suboptimal physicochemical properties and include:
-
Poor aqueous solubility: Many drug candidates are hydrophobic, leading to low dissolution rates in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[7][8][9]
-
Low intestinal permeability: The compound may not efficiently cross the intestinal epithelial barrier to reach the systemic circulation.[10]
-
First-pass metabolism: The drug may be extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of active compound that reaches systemic circulation.[8]
-
Chemical instability: The acidic environment of the stomach or the enzymatic environment of the intestine can degrade the compound before it can be absorbed.[11]
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble DMT1 blockers?
A3: A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[7][9] The choice of strategy depends on the specific properties of the DMT1 blocker. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanocrystal technology) increases the surface area for dissolution.[8][12]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.[8][13] Technologies like spray drying and hot-melt extrusion are used for this purpose.[14]
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can improve its solubility and facilitate its absorption via the lymphatic system.[10] Self-emulsifying drug delivery systems (SEDDS) are a common example.[8][12]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by encapsulating the hydrophobic molecule within a hydrophilic shell.[8][12]
Q4: How can I assess the bioavailability of my DMT1 blocker in a preclinical model?
A4: Preclinical bioavailability is typically assessed through in vivo pharmacokinetic (PK) studies in animal models, most commonly rodents (mice or rats).[15][16][17] The study involves administering the DMT1 blocker through both an intravenous (IV) and an oral (PO) route. Blood samples are collected at various time points after administration and the drug concentration in plasma is measured.[15][18] By comparing the area under the concentration-time curve (AUC) for oral versus IV administration, the absolute oral bioavailability (F%) can be calculated.
Q5: Is it always desirable to have high systemic bioavailability for a DMT1 blocker?
A5: Not necessarily. While DMT1 is a key target in the gut for iron overload disorders, it is also expressed in other tissues like erythroid cells.[5] Systemic inhibition of DMT1 could potentially interfere with normal iron homeostasis and erythropoiesis.[5] Therefore, for treating iron overload by preventing dietary absorption, a "gut-restricted" inhibitor with high potency in the intestine but low systemic bioavailability might be the ideal profile to maximize efficacy and minimize potential side effects.[5][6]
Troubleshooting Guides
Problem: My DMT1 blocker shows high in vitro potency but poor in vivo efficacy.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | 1. Assess Physicochemical Properties: Characterize the solubility, permeability, and stability of your compound. 2. Conduct a Pilot Pharmacokinetic (PK) Study: Administer the compound orally and intravenously to rodents to determine its absolute bioavailability. Low oral bioavailability (<10%) is a strong indicator of an absorption or first-pass metabolism issue.[19] 3. In Vitro Permeability Assay: Use a Caco-2 permeability assay to assess intestinal transport and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[20][21] |
| Rapid Metabolism/Clearance | 1. In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to determine its susceptibility to metabolic enzymes. 2. Analyze PK Profile: A short half-life in your pilot PK study indicates rapid clearance. |
| Lack of Target Engagement | 1. Measure Target Occupancy: If possible, develop an assay to measure how much of the drug is binding to DMT1 in the target tissue (e.g., duodenum) at therapeutic doses. A lack of efficacy despite adequate plasma exposure may point to poor tissue distribution or target engagement.[19][22] |
Problem: I am observing high variability in the plasma concentrations of my DMT1 blocker across my study animals.
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Review Formulation: If using a simple suspension, the dissolution rate can be highly variable. Consider a solubilizing formulation (e.g., solution, solid dispersion, lipid-based system) to improve consistency.[7][9] 2. Control Particle Size: If using a suspension, ensure the particle size distribution is uniform and controlled across batches. |
| Food Effects | 1. Standardize Fasting: Ensure all animals are fasted for a consistent period before dosing, as food can significantly and variably affect the absorption of many drugs.[23] |
| Inconsistent Dosing Technique | 1. Refine Gavage Technique: Ensure accurate and consistent oral gavage technique to deliver the full dose to the stomach of each animal. |
Data Presentation: Formulation Strategies
The following tables summarize common formulation strategies that can be adapted to improve the bioavailability of DMT1 blockers with poor solubility.
Table 1: Summary of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Suitable for DMT1 Blockers That Are... | Key Considerations |
| Micronization/Nanonization | Increases surface area, leading to a faster dissolution rate.[8][13] | Poorly soluble but have good permeability (BCS Class II). | May not be sufficient for extremely insoluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, amorphous state, increasing apparent solubility and dissolution.[13] | Poorly soluble (BCS Class II/IV). Effective for compounds that tend to crystallize. | Requires careful selection of polymer; physical stability of the amorphous state must be monitored. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid matrix, which forms a fine emulsion in the GI tract, presenting the drug in a solubilized form for absorption.[12] | Highly lipophilic and poorly soluble (BCS Class II/IV). | Can enhance lymphatic transport, potentially bypassing first-pass metabolism. Excipient selection is critical. |
| Cyclodextrin Complexation | Forms an inclusion complex where the hydrophobic drug is hosted within the hydrophilic cyclodextrin molecule, increasing solubility.[8] | Poorly soluble, with a molecular size that fits within the cyclodextrin cavity. | Stoichiometry of the complex is important; can be limited by the amount of cyclodextrin that can be used. |
Mandatory Visualizations
Caption: Signaling pathway of dietary iron absorption mediated by DMT1 in an intestinal enterocyte.
Caption: A logical workflow for troubleshooting poor in vivo efficacy of DMT1 blockers.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay predicts intestinal drug absorption by measuring the transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[21][24][25]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® filter supports and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[20]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values within the acceptable range (e.g., ≥ 200 Ω·cm²) are used for the assay.[21][26]
-
Transport Experiment (Apical to Basolateral - A to B):
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4) on both the apical (A) and basolateral (B) sides, and the cells are equilibrated.
-
The buffer on the apical side is replaced with a dosing solution containing the DMT1 blocker at a known concentration.
-
Samples are taken from the basolateral compartment at specified time intervals (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, the experiment is reversed. The dosing solution is added to the basolateral side, and samples are collected from the apical side.[25] This is crucial for identifying if the compound is a substrate of efflux transporters like P-glycoprotein.
-
-
Sample Analysis: The concentration of the DMT1 blocker in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor compartment.[25]
-
The Efflux Ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.[20][25]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol determines the oral bioavailability of a DMT1 blocker by comparing plasma concentrations after oral and intravenous administration.[15][27]
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (or a suitable mouse strain), typically weighing 250-300g.[15] Animals should be acclimatized for at least one week before the study.[15]
-
Dose Formulation:
-
Intravenous (IV) Formulation: The DMT1 blocker is dissolved in a suitable vehicle for injection (e.g., saline with a small percentage of DMSO and a solubilizer like Tween 80).
-
Oral (PO) Formulation: The compound is formulated for oral gavage, either as a solution or a suspension in a vehicle like 0.5% methylcellulose.
-
-
Dosing:
-
Divide animals into two groups (n=3-5 per group).
-
IV Group: Administer the drug via a single bolus injection into the tail vein at a low dose (e.g., 1-2 mg/kg).
-
PO Group: Administer the drug via oral gavage at a higher dose (e.g., 10-20 mg/kg). Animals should be fasted overnight prior to dosing.[23]
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100-200 µL) from each animal at multiple time points. A typical schedule might be:
-
Blood is collected from a suitable site (e.g., saphenous vein, retro-orbital plexus) into tubes containing an anticoagulant (e.g., K2-EDTA).[15]
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.[15]
-
Sample Analysis: Quantify the concentration of the DMT1 blocker in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t½)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Protocol 3: Stability in Simulated Gastric and Intestinal Fluids
This assay evaluates the chemical stability of a DMT1 blocker in environments that mimic the stomach and small intestine.[11][28]
Methodology:
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF): Prepare according to USP standards, typically containing sodium chloride and pepsin, with pH adjusted to 1.2 using HCl.[29][30]
-
Simulated Intestinal Fluid (SIF): Prepare according to USP standards, typically containing monobasic potassium phosphate and pancreatin, with pH adjusted to 6.8 using NaOH.[29][30]
-
-
Incubation:
-
Prepare a stock solution of the DMT1 blocker in a suitable solvent (e.g., acetonitrile or DMSO).
-
Spike the stock solution into pre-warmed SGF and SIF to a final concentration (e.g., 1-10 µM).
-
Incubate the solutions in a shaking water bath at 37°C.[28]
-
-
Sampling:
-
Reaction Quenching: Immediately stop any degradation by adding the aliquot to a quenching solution, such as ice-cold acetonitrile, often containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent drug.
-
Data Analysis: Plot the percentage of the DMT1 blocker remaining versus time. Calculate the degradation half-life (t½) in each fluid. Significant degradation (<85% remaining after the final time point) indicates a potential stability issue that could limit oral bioavailability.
References
- 1. DMT1 and iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divalent metal transporter 1 (DMT1) in the brain: implications for a role in iron transport at the blood-brain barrier, and neuronal and glial pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1 (DMT1): Preclinical Efficacy Against Iron Overload and Safety Evaluation | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. upm-inc.com [upm-inc.com]
- 14. drughunter.com [drughunter.com]
- 15. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 18. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. enamine.net [enamine.net]
- 22. pelagobio.com [pelagobio.com]
- 23. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. Caco-2 Permeability | Evotec [evotec.com]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 27. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 28. Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. dovepress.com [dovepress.com]
- 30. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of DMT1 Blocker 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a critical protein for intestinal iron absorption and cellular iron utilization. Its central role in iron homeostasis makes it a compelling therapeutic target for disorders of iron metabolism, such as hemochromatosis and certain types of anemia. The development of specific DMT1 inhibitors is therefore of significant interest. This guide provides a comparative analysis of "DMT1 blocker 1", a commercially available inhibitor, with other known DMT1 modulators, supported by experimental data and detailed protocols to aid researchers in validating its specificity.
Comparative Analysis of DMT1 Inhibitors
The efficacy and utility of a pharmacological inhibitor are defined by its potency and specificity. Below is a comparison of "this compound" with other published DMT1 inhibitors.
| Inhibitor | IC50 (DMT1) | Selectivity Profile | Key Characteristics |
| This compound | 0.64 µM[1][2] | - No significant inhibitory activity on CYP3A4.[1]- Further selectivity data against other metal transporters and ion channels is not readily available in the public domain. | Orally active and demonstrates efficacy in rodent models of acute iron hyperabsorption.[1] High metabolic stability in rat liver microsomes.[1] |
| XEN602 | 4 nM / 280 nM[3] | - Highly selective for DMT1.- No significant effect on the transport of other divalent cations except for cobalt at therapeutic doses.[2][3] | Potent, gut-restricted inhibitor with low systemic exposure.[2][3] |
| Ebselen | ~0.22 µM | - Does not influence Fe(III) transport or DMT1-mediated manganese uptake.- Known to interact with other cellular targets due to its antioxidant and anti-inflammatory properties. | A seleno-organic compound with multiple biological activities. |
| NSC306711 | ~14.7 µM | - Acts as a competitive and reversible inhibitor of DMT1.[4]- Does not perturb cellular redox status.[4]- Some structurally related polysulfonated dyes also interfere with DMT1.[4] | A polysulfonated dye.[4] |
Note: IC50 values can vary depending on the experimental conditions and assay used.
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of "this compound," a combination of in vitro assays is recommended. These assays can determine the compound's potency, mechanism of action, and off-target effects.
Calcein Quench Assay
This high-throughput fluorescence-based assay is used to measure intracellular ferrous iron influx. Calcein, a fluorescent dye, is quenched upon binding to iron. A decrease in the rate of fluorescence quenching in the presence of an inhibitor indicates a blockade of iron uptake.
Protocol:
-
Cell Culture: Plate cells stably overexpressing human DMT1 (e.g., HEK293 or CHO cells) in a 96-well black, clear-bottom plate and grow to confluence.
-
Calcein Loading: Wash the cells with a serum-free buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and incubate with Calcein-AM (acetoxymethyl ester) solution (typically 1-2 µM) for 30-60 minutes at 37°C. The AM ester allows the molecule to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent calcein inside.
-
Washing: Gently wash the cells twice with buffer to remove extracellular Calcein-AM.
-
Inhibitor Incubation: Add the desired concentrations of "this compound" or control compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Iron Challenge and Measurement: Initiate the measurement of fluorescence intensity using a plate reader. After establishing a baseline, add a solution of ferrous iron (e.g., freshly prepared FeSO4 with ascorbic acid to maintain iron in its reduced state) to all wells.
-
Data Analysis: Monitor the decrease in fluorescence over time. The rate of quenching is proportional to the rate of iron influx. Calculate the percent inhibition by comparing the quenching rate in the presence and absence of the inhibitor and determine the IC50 value.
Radioactive Iron Uptake Assay
This method provides a direct and highly sensitive measurement of iron transport using a radioactive isotope of iron (⁵⁵Fe or ⁵⁹Fe).
Protocol:
-
Cell Culture: Culture cells expressing DMT1 in multi-well plates to near confluence.
-
Pre-incubation with Inhibitor: Wash the cells with uptake buffer (a buffered salt solution, pH is often lowered to 5.5-6.5 to optimize DMT1 activity). Pre-incubate the cells with various concentrations of "this compound" or vehicle control for 15-30 minutes.
-
Radioactive Iron Addition: Add the uptake buffer containing radioactive iron (e.g., ⁵⁵FeCl₃) and a reducing agent like ascorbic acid to each well.
-
Incubation: Incubate the cells for a specific time period (e.g., 10-30 minutes) at 37°C to allow for iron uptake.
-
Washing: Terminate the uptake by rapidly washing the cells multiple times with ice-cold stop buffer (e.g., PBS containing EDTA) to remove extracellular radioactive iron.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., containing NaOH or SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Calculate the percentage of inhibition and determine the IC50.
Whole-Cell Voltage Clamp Electrophysiology
This powerful technique directly measures the ion currents flowing through DMT1, providing insights into the mechanism of inhibition (e.g., channel block, allosteric modulation). DMT1 is a proton-coupled transporter, so changes in proton and/or metal ion currents can be measured.
Protocol:
-
Cell Preparation: Use cells heterologously expressing DMT1.
-
Pipette and Bath Solutions: Prepare an intracellular solution for the patch pipette (e.g., containing K-gluconate) and an extracellular bath solution (e.g., a HEPES-buffered solution). The pH of the bath solution can be altered to activate DMT1.
-
Gigaohm Seal Formation: Form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of total membrane currents.
-
Current Recording: Clamp the membrane potential at a holding potential (e.g., -70 mV). Apply voltage steps or ramps to elicit DMT1-mediated currents. These currents are typically activated by lowering the extracellular pH.
-
Inhibitor Application: Perfuse the bath with a solution containing "this compound" at various concentrations and record the corresponding changes in the DMT1 current.
-
Data Analysis: Measure the amplitude of the DMT1 current before and after the application of the inhibitor. Determine the percentage of current inhibition and calculate the IC50. This technique can also be used to study the voltage- and time-dependence of the block.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the biological context of DMT1, the following diagrams are provided.
Caption: Experimental workflow for validating the specificity of a DMT1 inhibitor.
Caption: Simplified signaling pathway of DMT1-mediated iron uptake and its inhibition.
Conclusion
References
A Comparative Guide to the Efficacy of Divalent Metal Transporter 1 (DMT1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial protein responsible for the intestinal absorption of non-heme iron and the transport of iron across the endosomal membrane within cells. Its central role in iron homeostasis makes it a significant therapeutic target for managing iron overload disorders, such as hereditary hemochromatosis and β-thalassemia. This guide provides a comparative analysis of the efficacy of prominent DMT1 inhibitors, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Quantitative Efficacy of DMT1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of several DMT1 inhibitors based on available experimental data. It is important to note that a direct comparison of potency can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | In Vitro Assay | Cell Line | Efficacy Metric | Value | Reference |
| XEN602 | Calcein Quench | HEK293 | IC50 | 4 nM | [1] |
| Mn²⁺ Incorporation | HEK293 | IC50 | 0.3 nM | [2] | |
| Voltage Clamp | HEK293 | IC50 | 280 nM | [1] | |
| NSC306711 (Ferristatin) | ⁵⁵Fe Uptake | HEK293T(DMT1) | Ki | ~7 µM | [3] |
| Tf-mediated Iron Uptake | HeLa | IC50 | 20 µM | ||
| Ebselen | Fe(II) Uptake | HEK293T(DMT1) | IC50 | ~0.22 µM | [4] |
| DMT1 blocker 2 | Calcein Quench | CHO | IC50 | 0.83 µM | [2] |
| Monomer 2a | Voltage Clamp | HEK293 | IC50 | 2.2 µM | [1] |
| Dimer 4a | Voltage Clamp | HEK293 | IC50 | 53 nM | [1] |
Table 1: In Vitro Efficacy of DMT1 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for various DMT1 inhibitors determined through different in vitro assays.
| Inhibitor | Animal Model | Efficacy Metric | Dose | Outcome | Reference |
| XEN602 | Rat (Iron Hyperabsorption) | ED50 | 0.8 mg/kg | Inhibition of dietary iron uptake | [1] |
| Pig (Iron Hyperabsorption) | ED50 | 1-3 mg/kg | Inhibition of dietary iron uptake | [1] | |
| DMT1 blocker 2 | Rat (Iron Hyperabsorption) | - | 50 mg/kg (p.o.) | Attenuated post-challenge serum iron increase | [2] |
Table 2: In Vivo Efficacy of DMT1 Inhibitors. This table summarizes the effective dose (ED50) and observed outcomes of DMT1 inhibitors in animal models of iron overload.
Key Experimental Protocols
The following are detailed methodologies for the primary assays used to evaluate the efficacy of DMT1 inhibitors.
Calcein Quench Assay
This high-throughput fluorescence-based assay is a widely used method to screen for DMT1 inhibitors by measuring the influx of iron into cells.
Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of divalent cations like iron (Fe²⁺). A decrease in fluorescence intensity is, therefore, proportional to the amount of iron transported into the cell via DMT1.
Protocol:
-
Cell Culture: Culture human embryonic kidney 293 (HEK293) cells or other suitable cell lines stably overexpressing DMT1 in 24-well plates.
-
Calcein Loading: Incubate the cells with 0.25 µM calcein-AM in serum-free and phenol red-free DMEM for 1 hour.
-
Washing: Wash the cells to remove extracellular calcein-AM.
-
Baseline Fluorescence: Measure the baseline fluorescence of the calcein-loaded cells.
-
Inhibitor Incubation: Incubate the cells with the test compound (e.g., 50 µM NSC306711) or vehicle control (DMSO) in an uptake buffer (pH 6.75) for 30 minutes at 37°C.[3]
-
Iron Uptake: Initiate iron uptake by adding a solution containing Fe²⁺ (e.g., ferrous sulfate) and a reducing agent like ascorbic acid.
-
Fluorescence Measurement: Monitor the change in fluorescence over time. A smaller decrease in fluorescence in the presence of the test compound compared to the control indicates inhibition of DMT1-mediated iron uptake.
Voltage Clamp Assay
The whole-cell voltage clamp technique provides a direct measure of the ionic currents mediated by DMT1, offering insights into the mechanism of inhibition.
Principle: This electrophysiological technique measures the flow of ions across the cell membrane by "clamping" the membrane potential at a set value. DMT1 is a proton-coupled transporter, meaning it co-transports H⁺ ions along with divalent metal ions. The resulting electrical current can be measured to quantify transporter activity.
Protocol:
-
Cell Preparation: Use cells heterologously expressing human DMT1 (hDMT1).
-
Patch Pipette: A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Protocol: The membrane potential is held at a specific holding potential (e.g., 0 mV). Voltage steps or ramps are then applied to elicit DMT1-mediated currents. For example, a step to -150 mV for 40 ms followed by a 100 ms ramp to +60 mV can be used.[1]
-
Solution Exchange: The extracellular solution is rapidly exchanged to one with a lower pH (e.g., pH 5.0) to activate the proton-coupled transport of DMT1, resulting in an inward current.[1]
-
Inhibitor Application: The DMT1 inhibitor is then added to the extracellular solution, and the change in the elicited current is measured. A reduction in the inward current indicates inhibition of DMT1 activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the DMT1-mediated iron uptake pathway, the mechanism of its inhibition, and the general workflow for inhibitor screening.
Caption: DMT1-mediated iron uptake pathway and its inhibition.
Caption: General experimental workflow for DMT1 inhibitor discovery.
Conclusion
The development of potent and specific DMT1 inhibitors holds significant promise for the treatment of iron overload disorders. Compounds like XEN602 have demonstrated high potency in both in vitro and in vivo models.[1][2] Older compounds such as NSC306711 and ebselen have also been instrumental in characterizing the role of DMT1 in iron metabolism.[3][4] The choice of inhibitor for research purposes will depend on the specific experimental needs, including the desired potency, mechanism of action, and whether an in vitro or in vivo model is being used. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and discovery of novel DMT1 inhibitors. Further head-to-head comparative studies under standardized conditions are warranted to establish a more definitive ranking of the efficacy of these promising therapeutic agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule screening identifies the selanazal drug ebselen as a potent inhibitor of DMT1-mediated iron uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DMT1 Blocker 1 Cross-reactivity with Other Metal Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of the Divalent Metal Transporter 1 (DMT1) inhibitor, known as DMT1 Blocker 1 (also referred to as Compound 6f or HY-126301), against other major metal transporters. While specific experimental data on the cross-reactivity of this compound is not extensively available in the public domain, this document outlines the necessary experimental approaches and data presentation standards to facilitate a comprehensive comparison.
Introduction to DMT1 and the Importance of Selectivity
Divalent Metal Transporter 1 (DMT1), encoded by the SLC11A2 gene, is a crucial protein for the absorption of dietary non-heme iron. It also transports other divalent metal ions, including manganese (Mn²⁺), cobalt (Co²⁺), cadmium (Cd²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). Given this promiscuity, the selectivity of any DMT1 inhibitor is a critical parameter to ensure targeted therapeutic action and minimize off-target effects. Non-specific inhibition of other metal transporters, such as the Zrt- and Irt-like Proteins (ZIP) and Zinc Transporters (ZnT), or the Copper Transporter 1 (CTR1), could disrupt the homeostasis of other essential metals, leading to unintended physiological consequences.
This compound is a known inhibitor of DMT1 with a reported IC₅₀ of 0.64 μM. It is utilized in research to study the effects of DMT1 inhibition on iron metabolism and related disorders. However, a comprehensive understanding of its interaction with other metal transporters is essential for its validation as a specific pharmacological tool.
Comparative Inhibitory Activity: A Data-Driven Approach
A thorough evaluation of a DMT1 inhibitor's selectivity involves testing its activity against a panel of other metal transporters. The following table illustrates how such comparative data for "this compound" should be presented. Note: The following data is illustrative and does not represent published experimental results for this compound, which are currently unavailable.
| Transporter Family | Transporter | Metal Substrate(s) | "this compound" IC₅₀ (µM) | Reference Compound | Reference Compound IC₅₀ (µM) |
| SLC11 (NRAMP) | DMT1 (SLC11A2) | Fe²⁺, Mn²⁺, Co²⁺, Cd²⁺, Ni²⁺, Zn²⁺ | 0.64 | XEN602 | ~0.03 |
| SLC39 (ZIP) | ZIP1 (SLC39A1) | Zn²⁺ | Data Not Available | TPEN | ~0.1 |
| ZIP4 (SLC39A4) | Zn²⁺ | Data Not Available | TPEN | ~0.05 | |
| ZIP8 (SLC39A8) | Zn²⁺, Mn²⁺ | Data Not Available | N/A | N/A | |
| ZIP14 (SLC39A14) | Zn²⁺, Fe²⁺, Mn²⁺ | Data Not Available | N/A | N/A | |
| SLC30 (ZnT) | ZnT1 (SLC30A1) | Zn²⁺ | Data Not Available | N/A | N/A |
| SLC31 (CTR) | CTR1 (SLC31A1) | Cu¹⁺ | Data Not Available | N/A | N/A |
Experimental Protocols for Assessing Cross-reactivity
To generate the data required for a comprehensive comparison, the following experimental protocols are recommended.
Cell-Based Metal Uptake Assays
This is the most common method to assess transporter function and inhibition.
-
Cell Lines: Utilize stable cell lines overexpressing the human transporter of interest (e.g., HEK293 or Caco-2 cells transfected with DMT1, ZIP1, ZnT1, CTR1, etc.). A control cell line (e.g., mock-transfected) is crucial to determine background uptake.
-
Metal Isotopes or Fluorescent Probes:
-
For iron uptake via DMT1, radioactive ⁵⁵Fe²⁺ is commonly used.
-
For zinc transporters (ZIPs and ZnTs), radioactive ⁶⁵Zn²⁺ or fluorescent probes like FluoZin-3 are suitable.
-
For copper uptake via CTR1, radioactive ⁶⁴Cu¹⁺ is the standard.
-
-
Assay Procedure:
-
Seed the cells in appropriate multi-well plates.
-
Pre-incubate the cells with varying concentrations of "this compound" or a reference inhibitor.
-
Initiate metal uptake by adding the respective metal isotope or fluorescent probe.
-
After a defined incubation period, stop the uptake by washing with a cold stop buffer (e.g., PBS with EDTA).
-
Lyse the cells and measure the internalized metal via scintillation counting (for isotopes) or fluorescence spectroscopy.
-
-
Data Analysis: Calculate the rate of metal uptake at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Electrophysiological Assays
For electrogenic transporters like DMT1, which co-transports protons with metal ions, electrophysiology can provide direct evidence of inhibition.
-
System: Xenopus oocytes injected with cRNA of the transporter of interest or mammalian cells suitable for patch-clamping.
-
Method (Two-Electrode Voltage Clamp for Oocytes):
-
Perfuse the oocyte with a standard buffer and clamp the membrane potential.
-
Introduce the metal substrate into the perfusion buffer to elicit a current.
-
Apply "this compound" at various concentrations and measure the reduction in the substrate-induced current.
-
-
Data Analysis: Plot the percentage of current inhibition against the inhibitor concentration to determine the IC₅₀.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures and the logic of the selectivity assessment.
Caption: Workflow for assessing the cross-reactivity of "this compound".
Caption: Logical relationship of this compound's intended and potential off-target effects.
Conclusion
The comprehensive assessment of "this compound"'s cross-reactivity with other metal transporters is a critical step in its validation as a selective research tool and a potential therapeutic agent. While direct comparative data is currently lacking in the scientific literature, the experimental frameworks provided in this guide offer a clear path for generating the necessary evidence. Researchers are encouraged to perform such selectivity profiling to ensure the accurate interpretation of experimental results and to advance the development of highly specific DMT1 inhibitors. The gut-restricted DMT1 inhibitor XEN602, for which some selectivity data exists, serves as a valuable benchmark in this endeavor, as studies have shown that it does not affect the tissue content of other divalent cations, with the exception of cobalt. This highlights the feasibility of developing highly selective DMT1 inhibitors.
A Comparative Analysis of DMT1 Blockers and Iron Chelators in the Management of Iron Overload
For Researchers, Scientists, and Drug Development Professionals
Iron, an element indispensable for numerous physiological processes, can become toxic when in excess, leading to a condition known as iron overload. This state is characterized by the accumulation of iron in various organs, precipitating cellular damage and organ dysfunction. Two principal therapeutic strategies to counteract iron overload are the inhibition of the divalent metal transporter 1 (DMT1), a key protein in intestinal iron absorption, and the use of iron chelators, which bind to and facilitate the excretion of excess iron from the body. This guide provides a detailed comparative analysis of these two approaches, presenting their mechanisms of action, supporting experimental data, and relevant signaling pathways.
Mechanism of Action: A Tale of Two Strategies
DMT1 blockers and iron chelators employ fundamentally different strategies to mitigate iron overload.
DMT1 Blockers: These agents act as antagonists to the divalent metal transporter 1, a protein primarily located on the apical membrane of enterocytes in the duodenum.[1] By blocking DMT1, these inhibitors prevent the uptake of non-heme iron from the diet into the bloodstream, thereby reducing the primary source of iron accumulation in individuals with iron overload disorders.[2][3] DMT1 is also involved in the transport of iron out of endosomes within cells, a process that can be affected by systemic administration of these blockers.[4]
Iron Chelators: In contrast, iron chelators do not prevent iron absorption but rather target the excess iron already present in the body. These molecules are capable of forming stable complexes with iron ions, rendering them water-soluble and facilitating their elimination through urine or feces.[5] Clinically approved iron chelators include deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX), each with distinct pharmacokinetic profiles and routes of administration.[5]
Quantitative Performance Analysis
The efficacy of DMT1 blockers and iron chelators can be quantified through various in vitro and in vivo assays. The following tables summarize key performance data for representative compounds from each class.
Table 1: In Vitro Potency of Selected DMT1 Inhibitors
| Compound | Assay Type | IC50 Value | Cell Line | Reference |
| XEN602 | Calcein Quench | 4 nM | HEK293 (hDMT1) | [1] |
| Ferristatin (NSC306711) | 55Fe Uptake | ~15 µM | HEK293T (DMT1) | [6] |
| NSC75600 | 55Fe Uptake | ~10 µM | HEK293T (DMT1) | [6] |
| Pyrazolyl-pyrimidine 5 | 55Fe Uptake | Not specified | HEK cells | [7] |
| Dibenzofuran 1 | Calcein Fluorescence | Not specified | HEK cells | [7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Clinical Efficacy of Iron Chelators
| Iron Chelator | Primary Route of Excretion | Impact on Serum Ferritin | Impact on Liver Iron Concentration (LIC) | Reference |
| Deferoxamine (DFO) | Urine | Significant Reduction | Significant Reduction | [8][9] |
| Deferiprone (DFP) | Urine | Significant Reduction | Significant Reduction | [8][10] |
| Deferasirox (DFX) | Feces | Significant Reduction | Significant Reduction | [8][11][12] |
Note: The efficacy of iron chelators can vary based on patient compliance, dosage, and the specific clinical context. A 2024 network meta-analysis of five studies found no statistically significant difference in the change in LIC and serum ferritin from baseline between deferiprone, deferoxamine, and deferasirox in patients with sickle cell disease or other anemias.[8] However, in terms of safety, deferiprone was found to be the preferred option.[8] Another meta-analysis from 2014 suggested that deferasirox showed a significant difference in reducing serum ferritin levels compared to deferoxamine.[11]
Experimental Protocols: A Methodological Overview
The evaluation of DMT1 blockers and iron chelators relies on a set of specialized experimental protocols.
DMT1 Inhibitor Screening: The Calcein Quench Assay
This high-throughput assay is a sensitive method for measuring intracellular iron influx.[2][3]
Principle: The acetoxymethyl ester of calcein (calcein-AM) is a cell-permeable, non-fluorescent molecule. Once inside the cell, intracellular esterases cleave the AM group, trapping the now fluorescent calcein within the cytoplasm. The fluorescence of calcein is quenched upon binding to divalent cations like iron. Therefore, a decrease in fluorescence intensity indicates an influx of iron into the cell. DMT1 inhibitors will prevent this iron influx, resulting in a smaller decrease in fluorescence.[2]
Protocol Outline:
-
Cell Culture: HEK293 cells stably overexpressing human DMT1 (hDMT1) are commonly used.[3]
-
Calcein Loading: Cells are incubated with calcein-AM, which is converted to fluorescent calcein intracellularly.
-
Inhibitor Incubation: Cells are pre-incubated with the test compound (potential DMT1 inhibitor).
-
Iron Challenge: Ferrous iron (Fe²⁺) is added to the cells.
-
Fluorescence Measurement: The change in calcein fluorescence is monitored over time using a fluorescence plate reader. The rate of fluorescence quenching is inversely proportional to the inhibitory activity of the compound.[3]
Iron Chelation Efficacy: In Vitro Ferrous Ion Chelating (FIC) Assay
This assay quantifies the ability of a compound to chelate ferrous ions.[13]
Principle: Ferrozine is a chromogenic reagent that forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which can be measured spectrophotometrically at 562 nm. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is inhibited as the chelator competes with ferrozine for binding to the iron. The degree of color inhibition is proportional to the chelating activity of the substance.
Protocol Outline:
-
Reaction Mixture: The test compound is mixed with a solution of ferrous sulfate.
-
Ferrozine Addition: A solution of ferrozine is added to the mixture.
-
Incubation: The reaction is allowed to proceed for a set period at room temperature.
-
Absorbance Measurement: The absorbance of the solution is measured at 562 nm.
-
Calculation: The percentage of iron-chelating activity is calculated by comparing the absorbance of the sample to a control without the chelating agent.[13]
Signaling Pathways and Cellular Mechanisms
The therapeutic effects of DMT1 blockers and iron chelators extend beyond simple iron reduction and involve modulation of key cellular signaling pathways.
DMT1 and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. DMT1 plays a crucial role in this pathway by mediating the uptake of iron, which can then participate in the Fenton reaction to generate reactive oxygen species (ROS) that drive lipid peroxidation.
Caption: DMT1-mediated iron import contributes to ferroptosis.
By inhibiting DMT1, blockers can reduce the intracellular labile iron pool, thereby mitigating ROS production and protecting cells from ferroptotic death.
Iron Chelators and NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Excess iron can act as a pro-inflammatory stimulus by promoting the generation of ROS, which in turn can activate the NF-κB signaling pathway.
Caption: Iron chelators can inhibit NF-κB activation.
Iron chelators, by binding to and removing excess intracellular iron, can decrease ROS production and subsequently inhibit the activation of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory genes.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for evaluating DMT1 inhibitors and iron chelators.
Caption: Workflow for DMT1 inhibitor screening.
Caption: Workflow for in vitro iron chelation assay.
Conclusion: A Complementary Future
DMT1 blockers and iron chelators represent two distinct and valuable approaches to managing iron overload. DMT1 inhibitors offer a proactive strategy by preventing iron absorption at its source, which could be particularly beneficial for patients with genetic disorders leading to iron hyperabsorption. Iron chelators, on the other hand, provide a reactive solution by removing existing iron burdens, a critical intervention for patients with transfusion-dependent anemias.
The choice between these therapies, or a potential combination, will depend on the underlying cause of iron overload, the severity of the condition, and individual patient factors. The development of new, more potent, and safer compounds in both classes continues to be an active area of research. A deeper understanding of their comparative efficacy and long-term outcomes will be crucial for optimizing the clinical management of iron overload disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1 (DMT1): Preclinical Efficacy Against Iron Overload and Safety Evaluation | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jccs.yums.ac.ir [jccs.yums.ac.ir]
- 11. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparison of Deferasirox, Deferiprone, and Desferrioxamine Effectiveness on Myocardial Iron Concentrations and Biventricular Function by Quantitative MR in Beta-Thalassemia Major | Blood | American Society of Hematology [ashpublications.org]
- 13. zen-bio.com [zen-bio.com]
Head-to-Head Comparison of XEN602 and Other DMT1 Inhibitors: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of XEN602, a novel Divalent Metal Transporter 1 (DMT1) inhibitor, with other known DMT1 inhibitors. The information is intended for researchers and professionals in the field of drug development and iron metabolism.
Executive Summary
Divalent Metal Transporter 1 (DMT1), also known as SLC11A2, is a crucial protein for the intestinal absorption of non-heme iron. Its inhibition presents a promising therapeutic strategy for managing iron overload disorders. XEN602 has emerged as a highly potent, gut-restricted DMT1 inhibitor with promising preclinical efficacy. This guide offers a side-by-side comparison of XEN602 with other notable DMT1 inhibitors, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Efficacy of DMT1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of XEN602 and other selected DMT1 inhibitors.
Table 1: In Vitro Potency of DMT1 Inhibitors
| Compound | Class/Type | Assay | Cell Line | IC50 | Citation(s) |
| XEN602 | Dimeric Isothiourea Analog | Calcein Quench | - | 4 nM | [1] |
| Voltage Clamp | HEK293 | 280 nM | |||
| Mn incorporation | HEK293 | 0.3 nM | |||
| NSC306711 (Ferristatin) | Polysulfonated Dye | ⁵⁵Fe Uptake | HEK293T(DMT1) | ~7 µM (Ki) | |
| Tf-mediated iron uptake | HeLa | ~20 µM | [2][3] | ||
| Ebselen | Organoselenium Compound | Fe(II) Uptake | HEK293T(DMT1) | ~0.22 µM | [4] |
| Pyrimidinone 8 | Pyrimidinone | Iron Uptake | - | 13.8 µM | |
| hDMT1 Transport Activity | - | 20 µM (Ki) | |||
| Bis-isothiourea Compounds | Aromatic bis-isothiourea | ⁵⁵Fe²⁺ Transport | HEK293 | Low µM range | [5] |
| Pyrazolyl-pyrimidone 13 | Pyrazolyl-pyrimidone | Radioactive Iron Uptake | HEK293 | 1.1 µM |
Table 2: In Vivo Efficacy of DMT1 Inhibitors
| Compound | Animal Model | Dosing | Key Findings | Citation(s) |
| XEN602 | Rat (Acute Iron Hyperabsorption) | - | ED50 = 0.8 mg/kg | [1] |
| Pig (Acute Dietary Iron Uptake) | - | ED50 = 1-3 mg/kg | [1] | |
| Rat (Subchronic Dosing) | 100 mg/kg daily for 28 days | Lowered spleen and liver iron by >50% | [6] | |
| NSC306711 (Ferristatin II) | Rat | 146 mg/kg/day for 7 days (oral gavage in corn oil) | Reduced serum iron and Tf saturation | [7] |
| Ebselen | In vivo models | - | Reduces iron deposition and lipid peroxidation | [8] |
| Bis-isothiourea Compounds (Diaryl compounds 6b and 14a) | Rat (Acute Iron Hyperabsorption) | 25 and 50 mg/kg | Significant inhibition of iron absorption | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. Calcein Quench Assay for DMT1 Inhibition
This assay measures the influx of ferrous iron into cells by the quenching of calcein fluorescence.
-
Cell Culture: HEK293 cells stably overexpressing human DMT1 (hDMT1) are cultured in appropriate media and seeded into 96-well plates.
-
Calcein Loading:
-
Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.
-
Dilute the stock solution to a final working concentration of 1-2 µM in a serum-free buffer (e.g., Hanks Balanced Salt Solution, HBSS).
-
Wash the cells with HBSS to remove serum.
-
Incubate the cells with the calcein-AM working solution for 30-60 minutes at 37°C, protected from light.
-
-
Inhibition Assay:
-
Wash the cells to remove extracellular calcein-AM.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., XEN602) or vehicle control for a specified time (e.g., 15-30 minutes).
-
Initiate iron uptake by adding a solution containing ferrous iron (e.g., ferrous sulfate or ferrous ammonium sulfate) chelated with a reducing agent like ascorbate to maintain iron in the Fe²⁺ state. The final iron concentration is typically in the low micromolar range.
-
-
Fluorescence Measurement:
-
Immediately after adding the iron solution, measure the fluorescence intensity at excitation and emission wavelengths of ~485 nm and ~520 nm, respectively, using a fluorescence plate reader.
-
Monitor the fluorescence quenching over time. The rate of quenching is proportional to the rate of iron influx.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each inhibitor concentration.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Whole-Cell Voltage Clamp Measurement of DMT1 Activity
This electrophysiological technique directly measures the ion currents mediated by DMT1.
-
Cell Preparation: Use cells heterologously expressing hDMT1 (e.g., HEK293 or Xenopus oocytes).
-
Electrophysiological Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
-
Solutions:
-
Intracellular (Pipette) Solution (example): 130 mM K-gluconate, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH adjusted to 7.3.
-
Extracellular (Bath) Solution (example): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, pH adjusted to 7.4 and bubbled with 95% O₂/5% CO₂.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of 0 mV.
-
Apply voltage steps or ramps to elicit DMT1-mediated currents. A typical protocol involves stepping to negative potentials (e.g., -150 mV) where the driving force for cation influx is high.
-
Perfuse the cell with the extracellular solution containing the substrate (e.g., Fe²⁺) and the test inhibitor at various concentrations.
-
-
Data Analysis:
-
Measure the amplitude of the DMT1-mediated current in the presence and absence of the inhibitor.
-
Subtract the background leak current.
-
Plot the percentage of current inhibition against the inhibitor concentration and fit the data to determine the IC50 value.
-
In Vivo Assay
1. Rat Model of Acute Iron Hyperabsorption
This model assesses the ability of a compound to inhibit dietary iron absorption in vivo.
-
Animal Model: Use male Sprague-Dawley rats. Induce anemia by feeding an iron-deficient diet for a period of time (e.g., 2-3 weeks) to upregulate intestinal iron absorption.
-
Dosing:
-
Fast the rats overnight.
-
Administer the test inhibitor (e.g., XEN602) or vehicle control orally (p.o.) at various doses.
-
-
Iron Challenge:
-
After a set time following inhibitor administration (e.g., 30-60 minutes), administer an oral dose of a solution containing a known amount of ferrous iron (e.g., ferrous sulfate) labeled with a radioactive tracer (e.g., ⁵⁹Fe).
-
-
Sample Collection:
-
Collect blood samples at various time points after the iron challenge (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Measurement of Iron Absorption:
-
Measure the radioactivity in the collected blood samples using a gamma counter to determine the amount of absorbed ⁵⁹Fe.
-
Alternatively, whole-body radioactivity can be measured before and after a set period to determine iron retention.
-
-
Data Analysis:
-
Calculate the percentage of the administered iron dose that was absorbed for each treatment group.
-
Plot the percentage of iron absorption against the inhibitor dose to determine the ED50 value (the dose that inhibits iron absorption by 50%).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: DMT1-mediated intestinal iron absorption pathway.
Caption: Experimental workflow for the Calcein Quench Assay.
Caption: Workflow for the in vivo rat model of iron hyperabsorption.
References
- 1. researchgate.net [researchgate.net]
- 2. The Small-Molecule Iron Transport Inhibitor Ferristatin/NSC306711 Promotes Degradation of the Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule screening identifies the selanazal drug ebselen as a potent inhibitor of DMT1-mediated iron uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic basis of the inhibition of SLC11/NRAMP-mediated metal ion transport by bis-isothiourea substituted compounds | eLife [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Ferristatin II Efficiently Inhibits SARS-CoV-2 Replication in Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ebselen: A promising therapy protecting cardiomyocytes from excess iron in iron-overloaded thalassemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of benzylisothioureas as potent divalent metal transporter 1 (DMT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the Reproducibility of In Vitro Findings in In Vivo Models
For researchers, scientists, and drug development professionals, the transition from promising in vitro results to successful in vivo outcomes is a critical and often challenging phase. This guide provides an objective comparison of the reproducibility of in vitro findings in in vivo models, supported by experimental data and detailed methodologies. We aim to illuminate the complexities of this transition, highlight key factors influencing correlation, and offer insights to improve the predictive power of in vitro studies.
The translation of laboratory research from a controlled in vitro environment to a complex in vivo biological system is fraught with uncertainty. A significant portion of promising drug candidates identified through in vitro screening fail to demonstrate efficacy or exhibit unforeseen toxicity in animal models, contributing to the high attrition rates in drug development. Understanding the reasons for this discrepancy is paramount for optimizing preclinical research and accelerating the delivery of effective therapies to patients.
The In Vitro-In Vivo Correlation (IVIVC): A Conceptual Framework
At the heart of translating laboratory findings is the concept of In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., dissolution rate, permeability) and a relevant in vivo response (e.g., plasma concentration, absorption rate). The establishment of a robust IVIVC can significantly reduce the reliance on animal studies, streamline formulation development, and provide a reliable basis for setting product specifications.
The following diagram illustrates the fundamental concept of IVIVC, where in vitro data, combined with pharmacokinetic parameters, is used to predict in vivo outcomes.
Caption: A simplified workflow of an In Vitro-In Vivo Correlation (IVIVC) model.
Quantitative Comparison of In Vitro and In Vivo Data
Direct quantitative comparisons between in vitro and in vivo data are essential for understanding the predictive limitations of current models. The following tables summarize data from various studies, highlighting the discrepancies and correlations observed across different classes of compounds and endpoints.
Table 1: Comparison of In Vitro (IC50) and In Vivo Efficacy for Anticancer Drugs
| Compound | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy | Correlation |
| Drug A | MCF-7 (Breast) | 0.5 | Nude Mouse Xenograft | Tumor Growth Inhibition | Moderate |
| Drug B | A549 (Lung) | 1.2 | Syngeneic Mouse Model | Limited Efficacy | Poor |
| Drug C | HCT116 (Colon) | 0.8 | Patient-Derived Xenograft (PDX) | Significant Tumor Regression | Good |
| Drug D | U87 (Glioblastoma) | 2.5 | Orthotopic Mouse Model | No significant effect | Poor |
Data is illustrative and compiled from various preclinical studies.
Table 2: In Vitro vs. In Vivo Toxicity of Pesticides
| Pesticide | In Vitro Assay | In Vitro EC50 (mg/L) | In Vivo Model | In Vivo LD50 (mg/kg) | Correlation |
| Glyphosate | ADH-based assay | 2.1[1] | Rat | 5600 | Variable |
| Tornado Extra | ADH-based assay | 1.5[1] | Rat | Not Reported | Variable |
| Imidacloprid | Caco-2 cells | 497.0 (48h)[2] | Rat | 450 | Moderate |
| Imazalil | Caco-2 cells | 186.5 (48h)[2] | Rat | 227 | Good |
IC50/EC50 values represent the concentration of a substance that causes a 50% reduction in a specific biological or biochemical function. LD50 is the lethal dose for 50% of the test animals.
Table 3: In Vitro Permeability (Caco-2) vs. In Vivo Human Absorption
| Compound | In Vitro Papp (x 10⁻⁶ cm/s) | In Vivo Human Absorption (%) | Correlation |
| Propranolol | 26.8 | >90 | Good |
| Mannitol | <1 | <20 | Good |
| Atenolol | <1 | 50 | Moderate |
| Ketoprofen | >10 | >90 | Good |
Papp (apparent permeability coefficient) is a measure of the rate of transport of a compound across a cell monolayer. A strong correlation is often observed between in vitro Caco-2 permeability and in vivo human absorption for a variety of compounds.[3]
Factors Influencing In Vitro-In Vivo Reproducibility
The disparity between in vitro and in vivo results can be attributed to a multitude of factors that are not fully recapitulated in simplified laboratory models. Understanding these factors is crucial for designing more predictive in vitro assays and for interpreting the translational potential of the findings.
The following diagram illustrates the complex interplay of factors that influence the correlation between in vitro and in vivo studies.
Caption: Key factors influencing the correlation between in vitro and in vivo outcomes.
Detailed Experimental Protocols
To ensure the reproducibility and transparency of the cited data, this section provides detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 to 1x10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the compound.
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Application: Add the test compound to the apical (AP) or basolateral (BL) side of the Transwell insert.
-
Sampling: At predetermined time points, collect samples from the receiver compartment (BL if applied to AP, or AP if applied to BL).
-
Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug.
Conclusion: Towards Improved Predictability
The challenge of translating in vitro findings to in vivo models remains a significant hurdle in drug discovery and development. While in vitro assays are invaluable for high-throughput screening and mechanistic studies, their limitations in recapitulating the complexity of a whole organism must be acknowledged.
This guide highlights the importance of:
-
Utilizing more complex and physiologically relevant in vitro models: This includes 3D cell cultures, organoids, and microphysiological systems (organs-on-a-chip) that better mimic the in vivo environment.
-
Integrating pharmacokinetic and pharmacodynamic (PK/PD) modeling: This can help to bridge the gap between in vitro concentrations and in vivo exposure.
-
Standardizing experimental protocols and reporting: This will enhance the reproducibility and comparability of data across different studies.
-
Careful selection of animal models: The choice of animal model should be based on its physiological and genetic similarity to humans for the specific disease being studied.
By embracing these strategies and fostering a deeper understanding of the factors that influence in vitro-in vivo correlation, the scientific community can improve the predictive power of preclinical research, reduce the reliance on animal testing, and ultimately accelerate the development of safe and effective therapies.
References
- 1. The Effects of Commercial Pesticide Formulations on the Function of In Vitro and In Vivo Assay Systems: A Comparative Analysis [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DMT1 Knockdown: A Comparative Guide to Pharmacological Inhibition
A critical step in studying the role of the Divalent Metal Transporter 1 (DMT1) is the validation of its functional knockdown. While genetic approaches like shRNA or CRISPR-Cas9 provide powerful tools to reduce DMT1 expression, confirming the functional consequences of this reduction is paramount. Pharmacological inhibitors of DMT1 offer a valuable and complementary method to corroborate the effects observed upon genetic knockdown, strengthening the confidence in experimental findings.
This guide provides a comparative overview of validating DMT1 knockdown effects with pharmacological inhibition, offering experimental data, detailed protocols, and visual workflows for researchers in cellular biology and drug development.
Comparison of DMT1 Knockdown and Pharmacological Inhibition
The following table summarizes the key characteristics and performance metrics of genetic knockdown versus pharmacological inhibition of DMT1, providing a framework for selecting the most appropriate experimental approach.
| Feature | DMT1 Knockdown (e.g., shRNA, siRNA) | Pharmacological Inhibition |
| Principle | Reduces the expression level of the DMT1 protein. | Directly blocks the iron transport activity of the existing DMT1 protein. |
| Specificity | Can be highly specific to the targeted DMT1 isoform. Off-target effects are possible and need to be controlled for. | Specificity varies among inhibitors. Some may have off-target effects on other transporters or cellular processes.[1] |
| Time Course | Effects are typically observed 24-72 hours post-transfection/transduction and can be stable in long-term models. | Effects are generally rapid (minutes to hours) and reversible upon removal of the compound. |
| Validation | Confirmed by assessing mRNA (qPCR) and protein (Western Blot) levels.[2] | Confirmed by functional assays measuring iron uptake. |
| Typical Efficacy | Can achieve significant reduction in protein levels (e.g., ~50% or more).[3][4] | Varies by compound, with some achieving complete blockage of transport activity.[5] |
Quantitative Comparison of DMT1 Inhibitors
Several small molecule inhibitors of DMT1 have been identified, each with distinct potencies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing these compounds.
| Inhibitor | IC50 | Cell Line/System | Assay Method | Reference |
| NSC306711 | ~14.7 ± 1.5 µM | HEK293T cells stably expressing DMT1 | 55Fe uptake | [5] |
| XEN602 | 280 nM (Voltage Clamp), Lower in Calcein Quench | HEK293 cells expressing hDMT1 | Voltage Clamp and Calcein Quench | [6] |
| DMT1 blocker 2 | 0.83 µM | Not specified | Not specified | [7] |
| Ebselen | Potent inhibitor, but noted to have off-target effects | Various | Iron uptake assays | [1][8] |
Experimental Protocols
Validation of DMT1 Knockdown by Western Blot
Objective: To quantify the reduction in DMT1 protein levels following shRNA or siRNA treatment.
Methodology:
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DMT1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., actin or GAPDH).[2]
Functional Validation of DMT1 Activity using Calcein Quenching Assay
Objective: To measure the transport activity of DMT1 at the plasma membrane.
Methodology:
-
Cell Loading: Load cells with 0.25 µM calcein-AM for 20 minutes at 37°C in a suitable loading medium (e.g., DMEM with 20 mM HEPES).[9]
-
Washing and Resuspension: Wash cells and resuspend them in a transport buffer (e.g., 150 mM NaCl, 20 mM MES).[9]
-
Assay Setup: Transfer cells to a 96-well plate.[9]
-
Fluorescence Measurement: Record baseline fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm).[9]
-
Initiation of Transport: Add a DMT1 substrate, such as CoCl₂ (e.g., 100 µM final concentration), to initiate transport.[9]
-
Data Acquisition: Continuously record the fluorescence quenching over time. The rate of fluorescence quenching is proportional to the rate of metal ion influx via DMT1.[9]
-
Inhibitor Treatment (for pharmacological validation): Pre-incubate cells with the DMT1 inhibitor for a specified time before adding the substrate.
-
Analysis: Calculate the slope of the fluorescence quenching to determine the transport activity. Compare the rates between control, knockdown, and inhibitor-treated cells.[9]
Functional Validation using 55Fe Uptake Assay
Objective: To directly measure the uptake of iron mediated by DMT1.
Methodology:
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plates).
-
Inhibitor Pre-incubation (if applicable): Pre-incubate cells with the pharmacological inhibitor or vehicle control.
-
Uptake Buffer Preparation: Prepare an uptake buffer (e.g., pH 6.75) containing 1 µM 55Fe and a reducing agent like 50 µM ascorbic acid.[5]
-
Initiation of Uptake: Remove the culture medium and add the 55Fe-containing uptake buffer to the cells. Incubate for a defined period (e.g., 20 minutes) at 37°C.[5]
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold PBS.[5]
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Scintillation Counting: Measure the amount of cell-associated radioactivity using a scintillation counter.[5]
-
Normalization: Normalize the radioactive counts to the protein concentration of the cell lysate.
-
Analysis: Compare the 55Fe uptake between control, DMT1 knockdown, and inhibitor-treated cells.
Visualizing Workflows and Pathways
To better illustrate the experimental logic and the cellular pathways involving DMT1, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating DMT1 knockdown with pharmacological inhibition.
Caption: Simplified overview of DMT1's role in cellular iron uptake and related signaling pathways.[10][11][12][13]
Conclusion
Validating DMT1 knockdown with pharmacological inhibitors provides a robust and multi-faceted approach to confirming the functional role of this critical iron transporter. By combining genetic and pharmacological methods, researchers can significantly increase the confidence in their findings and gain a more comprehensive understanding of the cellular processes regulated by DMT1. The experimental protocols and comparative data presented in this guide offer a practical resource for designing and executing these validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of DMT1 knockdown on iron, cadmium, and lead uptake in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1 (DMT1): Preclinical Efficacy Against Iron Overload and Safety Evaluation | bioRxiv [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Site-specific intestinal DMT1 silencing to mitigate iron absorption using pH-sensitive multi-compartmental nanoparticulate oral delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Frontiers | DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration [frontiersin.org]
- 11. The DMT1 isoform lacking the iron-response element regulates normal and malignant hematopoiesis via NOTCH pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel DMT1 Inhibitor: Benchmarking Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
The Divalent Metal Transporter 1 (DMT1), a key protein in iron uptake, presents a promising therapeutic target for iron overload disorders.[1] This guide provides a comprehensive benchmark of a novel DMT1 inhibitor, "Compound X," against well-characterized inhibitors, offering a direct comparison of efficacy and mechanistic action through standardized experimental data.
Comparative Efficacy of DMT1 Inhibitors
The inhibitory potential of Compound X was assessed against known DMT1 inhibitors, including the clinical candidate XEN602, and the research compounds NSC306711 and Pyrimidinone 8. The following tables summarize the quantitative data from key in vitro assays.
| Compound | IC50 (µM) - Calcein Quench Assay | Inhibition Mechanism | Reference |
| Compound X | [Insert IC50 value] | [Insert Mechanism, e.g., Competitive] | Internal Data |
| XEN602 | <0.001 | Direct Block | [1][2] |
| NSC306711 | ~5 | Competitive | [3][4] |
| Pyrimidinone 8 | ~20 (Ki) | Non-competitive | [5] |
Table 1: In Vitro Inhibitory Activity. Comparative IC50 and Ki values determined by the calcein quench assay, a fluorescence-based method to measure intracellular iron influx.[2]
| Compound | In Vivo Efficacy | Animal Model | Reference |
| Compound X | [Insert Efficacy Data, e.g., % reduction in iron absorption] | [Insert Animal Model, e.g., Sprague Dawley Rat] | Internal Data |
| XEN602 | >50% reduction in spleen and liver iron | Rat and Pig | [1] |
| NSC306711 | Not Reported | - | [3][4] |
| Pyrimidinone 8 | Not Reported | - | [5] |
Table 2: In Vivo Efficacy. Summary of the inhibitory effects on dietary iron uptake in established animal models of iron hyperabsorption.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparent comparison.
Calcein Quench Assay
This assay is a widely used method to screen for DMT1 inhibitors by measuring the quenching of calcein fluorescence upon intracellular iron influx.[1][2]
-
Cell Culture: HEK293 cells stably overexpressing human DMT1 are cultured in DMEM supplemented with 10% FBS.
-
Calcein Loading: Cells are incubated with 0.25 µM calcein-AM for 1 hour in serum-free DMEM.
-
Inhibitor Incubation: After washing, cells are incubated with varying concentrations of the test compound or vehicle control (DMSO) for 30 minutes at 37°C.[3]
-
Iron Uptake: Iron uptake is initiated by adding a solution containing 1 µM FeSO4 and 50 µM ascorbic acid at a pH of 6.75.[3]
-
Fluorescence Measurement: The decrease in calcein fluorescence is monitored over time using a fluorescence plate reader. The rate of quenching is proportional to the rate of iron uptake.
Voltage Clamp Electrophysiology
Direct inhibition of DMT1 channel activity can be confirmed using whole-cell voltage clamp recordings.[1][2]
-
Cell Preparation: HEK293 cells expressing hDMT1 are patched with a glass micropipette.
-
Recording Conditions: Whole-cell currents are elicited by voltage ramps (e.g., -150 to +60 mV). Inward currents are induced by changing the bath pH from 7.4 to 5.0.[2]
-
Inhibitor Application: The test compound is perfused into the bath, and the change in DMT1-mediated current is measured.
55Fe Radioactive Iron Uptake Assay
This assay directly quantifies the amount of iron transported into the cells.
-
Cell Culture: HEK293T cells stably expressing DMT1 are used.[3]
-
Inhibitor Pre-incubation: Cells are pre-incubated with the inhibitor or vehicle for a specified time.
-
55Fe Uptake: The uptake buffer (pH 6.75) containing 1 µM 55Fe and 50 µM ascorbic acid is added to the cells for 20 minutes.[3]
-
Measurement: Cells are washed, and the cell-associated radioactivity is determined using a scintillation counter.
Signaling Pathways and Experimental Visualization
DMT1-Mediated Iron Transport Pathway
DMT1 facilitates the transport of ferrous iron (Fe2+) across the cell membrane, a process that is coupled with proton (H+) symport. This is a critical step in both dietary iron absorption in the duodenum and iron utilization by erythroid precursor cells.[1][6]
Caption: DMT1 co-transports ferrous iron and protons into the cell.
Experimental Workflow for Inhibitor Benchmarking
The process of evaluating a new DMT1 inhibitor involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Caption: Workflow for benchmarking a new DMT1 inhibitor.
Regulation of DMT1 Expression
DMT1 expression and activity are subject to post-translational regulation, notably through ubiquitination, which targets the protein for degradation. This process involves the Ndfip proteins and the E3 ubiquitin ligase WWP2.[7]
Caption: Ubiquitin-mediated degradation pathway of DMT1.
References
- 1. Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1: Preclinical Efficacy against Iron Overload and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Discovery and characterization of a novel non-competitive inhibitor of the divalent metal transporter DMT1/SLC11A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of DMT1 Blocker 1
Researchers and laboratory personnel must adhere to strict safety and environmental regulations when disposing of chemical reagents such as DMT1 Blocker 1. As a bioactive small molecule, improper disposal can lead to unforeseen environmental and health consequences. The following guide provides a comprehensive, step-by-step process for the safe handling and disposal of this compound, ensuring the safety of laboratory staff and compliance with institutional and federal guidelines.
I. Pre-Disposal Safety and Handling
Before beginning the disposal process, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. Section 13 of the SDS offers specific guidance on disposal considerations[1][2][3][4]. If an SDS is not available, the compound must be treated as hazardous waste[5][6].
Required Personal Protective Equipment (PPE):
-
Standard laboratory coat
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
II. Step-by-Step Disposal Protocol for this compound
This protocol assumes this compound is a solid chemical compound, typical for such inhibitors.
Step 1: Waste Identification and Segregation
-
Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep solid and liquid waste separate[7]. Specifically, do not mix solid this compound with solvent waste.
-
Contaminated materials, such as gloves, weigh boats, and absorbent paper, should be treated as solid chemical waste[8].
Step 2: Packaging Solid Waste
-
Pure/Unused this compound: Whenever possible, dispose of the solid reagent in its original manufacturer's container[8][9]. Ensure the container is in good condition, with no cracks or leaks, and the lid seals tightly[5].
-
Contaminated Labware: Place chemically contaminated items like gloves, pipette tips, and wipes into a designated solid hazardous waste container. This is often a sturdy, lined cardboard box or a plastic drum[8][9]. Double-bagging in clear plastic bags may be required by your institution to allow for visual inspection[9].
Step 3: Labeling the Hazardous Waste Container
-
Properly label the waste container immediately upon adding the first item[6].
-
The label must include:
-
The words "Hazardous Waste"[5].
-
The full chemical name: "this compound" (avoid abbreviations or formulas)[5].
-
An accurate list of all contents, including contaminated materials.
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number)[6].
-
The date when waste was first added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[10][11].
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel[10].
-
Ensure the container is kept closed except when adding waste[5][10].
-
Store the container in a secondary containment tray to prevent the spread of material in case of a leak[5][9].
Step 5: Arranging for Waste Pickup
-
Once the waste container is full (typically no more than 90% capacity) or has been stored for the maximum allowable time (often 6-12 months), arrange for its removal[8][12].
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a hazardous waste pickup[10][13].
-
Do not transport hazardous waste outside of the laboratory yourself[6][13].
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink or drain[10][14].
-
DO NOT place this compound or its contaminated labware in the regular trash[13].
-
DO NOT use evaporation in a fume hood as a method of disposal[6][13].
III. Quantitative Data Summary
The following table summarizes key quantitative limits and timeframes relevant to the disposal of chemical waste in a laboratory setting. These are general guidelines; always consult your institution's specific policies.
| Parameter | Guideline/Limit | Reference |
| Waste Container Fill Level | Do not exceed 90% of the container's capacity. | [8] |
| Maximum Storage in SAA (Volume) | Up to 55 gallons of hazardous waste. | [10][15] |
| Maximum Storage of Acutely Hazardous Waste | Up to 1 quart for P-listed (acutely hazardous) waste. | [10][12] |
| Maximum Storage Time in SAA | Typically up to 12 months, or until full. | [10] |
| Waste Pickup Request | Submit when container is ¾ full or at 150 days. | [12] |
| Empty Container Rinsing (Acutely Toxic) | Triple rinse with a suitable solvent. | [5][13] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
- 1. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. vumc.org [vumc.org]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Logistical Information for Handling DMT1 Blocker 1
This document provides crucial safety protocols, operational guidelines, and disposal instructions for researchers, scientists, and drug development professionals working with DMT1 Blocker 1 (CAS No. 1354790-56-9). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Overview of this compound
This compound is an orally active and potent inhibitor of the divalent metal transporter 1 (DMT1), a key protein in intestinal non-heme iron absorption.[1][2] With an IC50 of 0.64 μM, it effectively blocks iron uptake by enterocytes, making it a valuable tool for studying iron overload disorders like hereditary hemochromatosis and β-thalassemia.[1][3][4][5][6] It is intended for research use only and should not be used in diagnostic or therapeutic procedures.[1][3]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling the compound.
-
Body Protection: A laboratory coat is essential. For procedures with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: If working with the powdered form, especially outside of a ventilated enclosure, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.
Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of this compound.
-
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent dust formation when working with the solid form.
-
After handling, wash hands thoroughly with soap and water.
-
-
Storage:
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Compound: Dispose of as hazardous chemical waste. Do not allow it to enter drains or waterways.
-
Contaminated Materials: Used gloves, vials, and other disposable materials that have come into contact with the compound should be collected in a designated, sealed container and disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1354790-56-9 | [1] |
| Molecular Formula | C16H14N4O2 | [3] |
| Molecular Weight | 294.31 g/mol | [3] |
| IC50 | 0.64 μM | [1][3][4][5] |
| Purity | >98% | [3] |
| Solubility | Soluble in DMSO | [3][7] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Perform all steps within a chemical fume hood.
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Calculation:
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution from a product with a molecular weight of 294.31, you would need 0.29431 mg of the compound.
-
-
Dissolution:
-
Carefully add the calculated volume of DMSO to the vial containing the solid this compound.
-
To aid dissolution, the tube may be heated to 37°C and sonicated for a short period.[7]
-
Vortex the solution until the compound is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the recommended storage guidelines.[1]
-
Visualizations
The following diagrams illustrate the mechanism of action of DMT1 and a general workflow for handling this compound.
Caption: Mechanism of DMT1 inhibition by this compound.
Caption: General laboratory workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. mybiosource.com [mybiosource.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. DMT1 blocker 2 | TargetMol [targetmol.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
